Product packaging for Aptiganel(Cat. No.:CAS No. 137159-92-3)

Aptiganel

Cat. No.: B1665152
CAS No.: 137159-92-3
M. Wt: 303.4 g/mol
InChI Key: BFNCJMURTMZBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aptiganel is a member of naphthalenes.
NMDA receptor antagonist used to study the effects of stroke;  structure given in first source;  RN given refers to hydrochloride
See also: this compound Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3 B1665152 Aptiganel CAS No. 137159-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNCJMURTMZBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048432
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137159-92-3
Record name Aptiganel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137159-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptiganel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Preclinical Profile of Aptiganel: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (also known as CNS 1102 and Cerestat) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke.[1] This technical guide provides a comprehensive overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, with a focus on its activity in rodent models of cerebral ischemia. While the compound ultimately failed to show efficacy in human clinical trials, an examination of its preclinical profile offers valuable insights into the development of neuroprotective agents.[2][3]

Pharmacodynamics of this compound

This compound exerts its neuroprotective effects by targeting the ion channel of the NMDA receptor, a key player in the excitotoxic cascade initiated by cerebral ischemia.

Mechanism of Action

During an ischemic event, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors. This, in turn, results in a massive influx of calcium ions into neurons, triggering a cascade of intracellular events that lead to cell death. As a non-competitive antagonist, this compound binds to a site within the ion channel of the NMDA receptor, physically blocking the influx of calcium and other ions. This action is independent of the glutamate binding site, making it an effective blocker even in the presence of high glutamate concentrations. This compound is characterized as a high-affinity antagonist for this ion channel site.

dot

Aptiganel_Mechanism_of_Action Ischemia Cerebral Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity This compound This compound (CNS 1102) This compound->NMDA_Receptor Blocks Ion Channel

Caption: this compound's mechanism of action in ischemic stroke.

Receptor Binding Affinity

The affinity of this compound for the NMDA receptor ion channel has been quantified in radioligand binding assays. These studies demonstrate a high and selective affinity for its target site.

CompoundTargetAssay RadioligandIC50 (nM)Affinity for Sigma Receptor (IC50, nM)
This compound (CNS 1102)NMDA Receptor Ion Channel[3H]-(+)-5(S)-methyl-10(R),11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine (MK-801)362540
Data from a study on N,N'-diarylguanidine derivatives.
In Vivo Efficacy in Preclinical Stroke Models

This compound has demonstrated significant neuroprotective efficacy in rodent models of focal cerebral ischemia, most commonly the middle cerebral artery occlusion (MCAO) model. Studies have shown that treatment with this compound, even when initiated up to one hour after the ischemic insult, can reduce the volume of brain damage by 40% to 70%.

Animal ModelIschemia ModelDosing RegimenKey Findings
RatTemporary Focal Ischemia (15 min)1.13 mg/kg IV bolus followed by 0.33 mg/kg/hour IV infusion for 3.75 hoursSignificant protection of both cerebral gray and white matter; improved neurological score.
RatPermanent or Temporary MCAONot specifiedReduced brain damage by 40-70% when administered up to 1 hour post-occlusion.

Pharmacokinetics of this compound

Preclinical Plasma Concentration

Across various preclinical models of focal cerebral ischemia, a plasma concentration of greater than 10 ng/mL has been identified as neuroprotective.

Human Pharmacokinetic Parameters (for context)

While not preclinical data, the pharmacokinetic profile of this compound has been characterized in healthy human volunteers. These parameters provide a point of reference for the drug's disposition.

ParameterValue
Half-life (t½)~4 hours
Mean Clearance18 mL/min per kilogram
Protein Binding88%
MetabolismHepatic
Primary ExcretionFeces

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is a widely used preclinical model to simulate ischemic stroke. The following is a generalized protocol for the intraluminal suture method.

dot```dot digraph "MCAO_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Anesthesia [label="Anesthetize Rat\n(e.g., Isoflurane)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incision [label="Midline Neck Incision", fillcolor="#F1F3F4", fontcolor="#202124"]; Vessel_Isolation [label="Isolate Common, Internal &\nExternal Carotid Arteries (CCA, ICA, ECA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ligation [label="Ligate ECA", fillcolor="#F1F3F4", fontcolor="#202124"]; Suture_Insertion [label="Insert Suture via ECA into ICA\nto Occlude Middle Cerebral Artery (MCA)", fillcolor="#FBBC05", fontcolor="#202124"]; Occlusion [label="Maintain Occlusion\n(e.g., 60-120 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reperfusion [label="Withdraw Suture\n(for transient MCAO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Post_Op [label="Suture Incision &\nPost-operative Care", fillcolor="#F1F3F4", fontcolor="#202124"]; Assessment [label="Assess Neurological Deficit &\nInfarct Volume (e.g., TTC staining)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Anesthesia -> Incision [color="#5F6368"]; Incision -> Vessel_Isolation [color="#5F6368"]; Vessel_Isolation -> Ligation [color="#5F6368"]; Ligation -> Suture_Insertion [color="#5F6368"]; Suture_Insertion -> Occlusion [color="#5F6368"]; Occlusion -> Reperfusion [color="#5F6368"]; Reperfusion -> Post_Op [color="#5F6368"]; Post_Op -> Assessment [color="#5F6368"]; }

Caption: Workflow for an NMDA receptor binding assay.

Detailed Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a buffer solution. The homogenate is centrifuged to isolate the cell membranes, which contain the NMDA receptors.

  • Assay Incubation: The prepared membranes are incubated in the presence of a radiolabeled ligand that specifically binds to the NMDA receptor ion channel (e.g., [³H]MK-801) and varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter. The membranes and any bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. This allows for the determination of the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Conclusion

This compound demonstrated a promising preclinical profile as a neuroprotective agent, with a clear mechanism of action, high affinity for the NMDA receptor, and significant efficacy in rodent models of stroke at plasma concentrations exceeding 10 ng/mL. However, the lack of translation to clinical efficacy underscores the challenges in developing neuroprotective therapies for acute ischemic stroke. This technical guide summarizes the key preclinical pharmacodynamic and pharmacokinetic findings for this compound, providing a valuable reference for researchers in the field of neuroprotective drug development. The detailed experimental protocols for the MCAO model and NMDA receptor binding assays offer a methodological framework for the evaluation of future neuroprotective candidates.

References

An In-Depth Technical Guide to the Solubility and Stability of Aptiganel Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel hydrochloride (CNS 1102), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has been a subject of significant interest for its neuroprotective potential, particularly in the context of acute ischemic stroke.[1][2][3] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its physicochemical properties, with solubility and stability in solution being paramount for formulation development, bioavailability, and overall therapeutic success. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound hydrochloride in various solvents and conditions. It is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in the study and formulation of this compound. This document collates quantitative data into structured tables, outlines detailed experimental protocols for solubility and stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Introduction to this compound Hydrochloride

This compound hydrochloride is the salt form of this compound, a compound that exerts its neuroprotective effects by blocking the ion channel associated with the NMDA receptor.[4][5] Overstimulation of NMDA receptors by the excitatory neurotransmitter glutamate is a key mechanism of neuronal damage in ischemic stroke. By antagonizing this receptor, this compound hydrochloride reduces the influx of calcium ions into neurons, thereby mitigating the downstream neurotoxic cascade. The development of a viable parenteral formulation for this compound hydrochloride, intended for intravenous administration in acute medical settings, necessitates a thorough understanding of its solubility and stability characteristics.

Solubility of this compound Hydrochloride

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and bioavailability. This compound hydrochloride, as a salt, exhibits significantly enhanced aqueous solubility compared to its free base form, which is practically insoluble in water. This characteristic is a common strategy employed in pharmaceutical development to improve the dissolution of lipophilic compounds.

Quantitative Solubility Data

The solubility of this compound hydrochloride has been determined in various common pharmaceutical solvents. The available data are summarized in the table below for easy comparison. It is noteworthy that some discrepancies exist in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature and pH.

SolventSolubility (mg/mL)Molar Solubility (mM)Comments
Water1750.0One source reports a lower value of 5.00 mg/mL. The higher value is more frequently cited.
Dimethyl Sulfoxide (DMSO)80235.4Sonication is recommended to aid dissolution.
EthanolModerately SolubleData not availablePredicted based on chemical structure.
MethanolModerately SolubleData not availablePredicted based on chemical structure.

Molecular Weight of this compound Hydrochloride: 339.87 g/mol

Factors Influencing Solubility

The solubility of this compound hydrochloride is influenced by several factors, most notably pH. As the hydrochloride salt of a weak base, its solubility is expected to be higher in acidic conditions where the molecule is protonated and exists in its more soluble ionic form. As the pH increases towards the pKa of the guanidine group, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation. The pKa of the guanidine group in this compound suggests that it will be predominantly protonated at physiological pH.

Stability of this compound Hydrochloride in Solution

The chemical stability of a drug in solution is crucial for ensuring its safety and efficacy throughout its shelf life and during administration. Degradation of the API can lead to a loss of potency and the formation of potentially toxic impurities. While specific kinetic data for the degradation of this compound hydrochloride is not extensively available in the public domain, forced degradation studies indicate its susceptibility to degradation under certain stress conditions.

Degradation Pathways

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. For this compound hydrochloride, the likely degradation pathways include:

  • Hydrolysis: The guanidine functional group may be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the molecule.

  • Oxidation: The aromatic rings and the tertiary amine could be potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of photosensitive compounds.

Factors Influencing Stability

Several factors can influence the stability of this compound hydrochloride in solution:

  • pH: The rate of hydrolysis is often pH-dependent. For many compounds, a V-shaped pH-rate profile is observed, with maximum stability at a specific pH range.

  • Temperature: Degradation reactions are generally accelerated at higher temperatures, following the principles of the Arrhenius equation.

  • Light: Exposure to light can provide the energy to initiate photochemical degradation reactions.

  • Presence of Oxidizing Agents: The presence of peroxides or dissolved oxygen can promote oxidative degradation.

  • Formulation Excipients: The choice of excipients in a formulation can significantly impact the stability of the API through chemical interactions.

Experimental Protocols

The following sections outline generalized experimental protocols for determining the solubility and assessing the stability of this compound hydrochloride in solution. These protocols are based on standard pharmaceutical industry practices and can be adapted for specific research needs.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound hydrochloride powder is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed container.

  • Equilibration: The containers are agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of this compound hydrochloride in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported as the mean of multiple determinations, typically in mg/mL or mM.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure complete dissolution).

  • Stress Conditions: Aliquots of the stock solution are subjected to the following stress conditions:

    • Acid Hydrolysis: The solution is mixed with an equal volume of an acidic solution (e.g., 0.1 N to 1 N HCl) and heated (e.g., at 60-80 °C) for a specified time.

    • Base Hydrolysis: The solution is mixed with an equal volume of a basic solution (e.g., 0.1 N to 1 N NaOH) and heated (e.g., at 60-80 °C) for a specified time.

    • Oxidation: The solution is mixed with an oxidizing agent (e.g., 3-30% hydrogen peroxide) and kept at room temperature or slightly elevated temperature.

    • Thermal Degradation: The solution is heated at a high temperature (e.g., 80 °C) in a neutral pH buffer.

    • Photodegradation: The solution is exposed to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period, alongside a control sample protected from light.

  • Sample Analysis: At various time points, samples are withdrawn, neutralized if necessary, and analyzed using a stability-indicating HPLC method. The chromatograms are examined for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Analysis: The percentage of degradation is calculated. The results help in understanding the degradation pathways and in the development of a robust analytical method capable of separating the parent drug from its degradation products.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

This compound hydrochloride acts as a non-competitive antagonist at the NMDA receptor. The following diagram illustrates the signaling cascade initiated by NMDA receptor activation, which this compound hydrochloride inhibits.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Calmodulin Calmodulin Ca_ion->Calmodulin Activates CaMKII CaMKII Calmodulin->CaMKII Activates NOS nNOS Calmodulin->NOS Activates Downstream Downstream Signaling (e.g., Gene Expression, Apoptosis) CaMKII->Downstream NO Nitric Oxide (NO) NOS->NO Produces NO->Downstream This compound This compound HCl This compound->NMDA_Receptor Blocks Channel

NMDA Receptor Signaling Pathway and this compound Hydrochloride's Site of Action.
Experimental Workflow for Solubility and Stability Analysis

The following diagram outlines a typical workflow for the assessment of solubility and stability of a new drug candidate like this compound hydrochloride.

Drug_Development_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_formulation Formulation Development Start_Sol Start: Drug Candidate Shake_Flask Shake-Flask Method (Equilibrium Solubility) Start_Sol->Shake_Flask Solvents Test in Various Solvents (Water, Buffers, Organic) Shake_Flask->Solvents Quantify_Sol Quantify by HPLC Solvents->Quantify_Sol Sol_Data Solubility Data Quantify_Sol->Sol_Data Formulate Develop Parenteral Formulation Sol_Data->Formulate Start_Stab Start: Drug in Solution Forced_Deg Forced Degradation Studies Start_Stab->Forced_Deg Stress Apply Stress Conditions (pH, Temp, Light, Oxid.) Forced_Deg->Stress HPLC_Stab Analyze by Stability- Indicating HPLC Stress->HPLC_Stab Deg_Profile Degradation Profile HPLC_Stab->Deg_Profile Deg_Profile->Formulate Final_Product Final Drug Product Formulate->Final_Product

General Workflow for Solubility and Stability Testing in Drug Development.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound hydrochloride in solution. The data indicates that this compound hydrochloride possesses favorable aqueous solubility for the development of parenteral formulations, a critical attribute for its intended use in acute ischemic stroke. However, the compound's susceptibility to degradation under various stress conditions highlights the need for careful formulation and storage considerations. The provided experimental protocols offer a framework for researchers to conduct further investigations to generate more comprehensive and quantitative stability data, such as pH-rate profiles and degradation kinetics. A thorough understanding of these physicochemical properties is indispensable for the successful development of a safe, effective, and stable drug product. The diagrams included in this guide serve to visually contextualize the mechanism of action and the experimental processes involved in the characterization of this promising neuroprotective agent. Further research to generate specific, quantitative stability data for this compound hydrochloride is highly encouraged to support its potential clinical applications.

References

In Vitro Characterization of Aptiganel's Antagonist Activity at the NMDA Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (CNS 1102) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in excitatory synaptic transmission and plasticity.[1] This document provides an in-depth technical guide on the in vitro characterization of this compound's antagonist activity. It details the methodologies for key experiments, presents available quantitative data, and visualizes the underlying molecular pathways and experimental workflows. While extensive clinical trials were conducted on this compound for acute ischemic stroke, this guide focuses on the foundational in vitro pharmacological assessment of its mechanism of action.[1][2]

Introduction to this compound and the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke and traumatic brain injury. The NMDA receptor possesses multiple binding sites, offering various targets for pharmacological intervention.

This compound is a diarylguanidine derivative that acts as a non-competitive antagonist at the NMDA receptor.[1] It exerts its effect by binding with high affinity to a site within the receptor's ion channel, thereby blocking the influx of cations like Ca2+ and Na+.[1] This mechanism of action makes this compound a potential neuroprotective agent by preventing the downstream cascade of excitotoxic cell death.

Quantitative Analysis of this compound's Antagonist Activity

The in vitro antagonist properties of this compound have been assessed using various techniques to determine its binding affinity and functional inhibition of the NMDA receptor. The following tables summarize the key quantitative data, though specific values for this compound are not extensively reported in publicly available literature. The data presented for other non-competitive antagonists provide a comparative context.

Table 1: Radioligand Binding Affinity Data for Non-Competitive NMDA Receptor Antagonists

CompoundRadioligandPreparationKi (nM)IC50 (nM)
This compound (CNS 1102) [3H]MK-801Rat Brain MembranesHigh Affinity (Specific value not cited)Data not available
MK-801 [3H]MK-801Rat Cortical Membranes-~5.5
Phencyclidine (PCP) [3H]MK-801Rat Brain Membranes-~100.8
Ketamine [3H]MK-801Rat Brain Membranes-~922.2

Table 2: Functional Inhibition of NMDA Receptor Activity

CompoundAssay TypeCell TypeEndpoint MeasuredIC50 (µM)
This compound (CNS 1102) Data not availableData not availableData not availableData not available
Memantine NMDA-induced Ca2+ influxCultured Rat Cerebellar Granule NeuronsIntracellular Ca2+ concentration1.5 ± 0.1
Amantadine NMDA-induced Ca2+ influxCultured Rat Cerebellar Granule NeuronsIntracellular Ca2+ concentration92 ± 29

Experimental Protocols

This section details the standard in vitro methodologies used to characterize the antagonist activity of compounds like this compound at the NMDA receptor.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to a specific site. For non-competitive antagonists like this compound, [3H]MK-801 is a commonly used radioligand as it also binds within the ion channel.

Protocol:

  • Membrane Preparation:

    • Whole brains or specific brain regions (e.g., cortex) from rodents are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in a suitable buffer. Protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Binding Reaction:

    • A fixed concentration of the radioligand (e.g., [3H]MK-801) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

    • The incubation is carried out in a suitable buffer at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known non-competitive antagonist (e.g., unlabeled MK-801).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through NMDA receptor channels in response to agonist application and the inhibitory effect of an antagonist.

Protocol:

  • Cell Preparation:

    • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing recombinant NMDA receptors are grown on coverslips.

  • Recording Setup:

    • A coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

    • A glass micropipette with a tip diameter of ~1 µm, filled with an internal solution, is used as the recording electrode.

  • Whole-Cell Configuration:

    • The micropipette is brought into contact with the cell membrane, and a high-resistance seal (gigaohm seal) is formed.

    • The membrane patch under the pipette tip is then ruptured by applying gentle suction, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).

  • Data Acquisition:

    • The cell is voltage-clamped at a specific holding potential (e.g., -60 mV).

    • NMDA receptor-mediated currents are evoked by the application of NMDA and a co-agonist (e.g., glycine).

    • The antagonist (this compound) is then co-applied with the agonists to measure the degree of current inhibition.

    • The concentration-response relationship for the antagonist is determined by applying a range of concentrations.

  • Data Analysis:

    • The peak or steady-state current amplitude in the presence of the antagonist is compared to the control current (agonists alone).

    • The IC50 value for the inhibition of the NMDA receptor-mediated current is calculated.

Calcium Imaging Assay

This assay measures the influx of calcium through NMDA receptor channels upon activation and its inhibition by an antagonist using fluorescent calcium indicators.

Protocol:

  • Cell Preparation and Dye Loading:

    • Cultured neurons or cell lines are grown on glass-bottom dishes or coverslips.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.

  • Imaging Setup:

    • The dish or coverslip is placed on the stage of a fluorescence microscope equipped with a camera for image acquisition.

    • The cells are continuously perfused with a physiological salt solution.

  • Experimental Procedure:

    • A baseline fluorescence level is recorded before any stimulation.

    • The cells are then stimulated with NMDA and a co-agonist to induce calcium influx.

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is recorded over time.

    • After a washout period, the cells are pre-incubated with the antagonist (this compound) and then co-stimulated with the agonists to measure the inhibition of the calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F0) to give ΔF/F0.

    • The peak or integrated calcium response in the presence of the antagonist is compared to the control response.

    • The IC50 value for the inhibition of the NMDA-induced calcium influx is determined from the concentration-response curve.

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and this compound's Site of Action

NMDA_Excitotoxicity Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_R Binds to GluN1 subunit Channel Ion Channel NMDA_R->Channel Opens Ca_Influx Ca²⁺ Influx Channel->Ca_Influx Allows This compound This compound (CNS 1102) This compound->Channel Blocks Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Influx->Excitotoxicity Leads to

Caption: this compound non-competitively blocks the NMDA receptor ion channel, preventing excitotoxicity.

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radioligand ([³H]MK-801) Radioligand->Incubation Aptiganel_Dilutions This compound Serial Dilutions Aptiganel_Dilutions->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀ & Ki Determination) Counting->Data_Analysis

Caption: Workflow for determining this compound's binding affinity using a radioligand binding assay.

Logical Relationship in Whole-Cell Patch-Clamp Experiment

Patch_Clamp_Logic cluster_0 Experimental Conditions cluster_1 Cellular Response cluster_2 Measurement & Outcome Agonist NMDA + Glycine NMDA_Current NMDA Receptor Current Agonist->NMDA_Current Evokes Antagonist This compound Antagonist->NMDA_Current Modulates Inhibition Current Inhibition NMDA_Current->Inhibition Leads to IC50 IC₅₀ Value Inhibition->IC50 Determines

Caption: Logical flow of a whole-cell patch-clamp experiment to characterize this compound's inhibition.

Conclusion

References

The Neuroprotective Potential of Aptiganel (CNS-1102) in Preclinical Stroke Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (CNS-1102), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, demonstrated significant neuroprotective effects in various animal models of ischemic stroke. By blocking the ion channel of the NMDA receptor, this compound mitigates the excitotoxic cascade triggered by excessive glutamate release during cerebral ischemia. Preclinical studies in rodent models of focal cerebral ischemia have shown that this compound can reduce infarct volume, protect both gray and white matter, and improve neurological outcomes. This technical guide provides an in-depth overview of the core preclinical evidence supporting the neuroprotective effects of this compound, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the underlying signaling pathways. Despite its promise in animal models, it is crucial to note that this compound failed to demonstrate efficacy in human clinical trials for acute ischemic stroke.[1][2] Understanding the dichotomy between the preclinical success and clinical failure of this compound offers valuable insights for future neuroprotective drug development.

Mechanism of Action: Targeting the Excitotoxic Cascade

Ischemic stroke initiates a complex series of pathophysiological events, with excitotoxicity being a key driver of neuronal death. The process begins with a lack of oxygen and glucose, leading to energy failure and depolarization of neuronal membranes. This triggers a massive release of the excitatory neurotransmitter glutamate into the synaptic cleft. Glutamate over-activates its receptors, particularly the NMDA receptors.

This compound exerts its neuroprotective effects by directly targeting the NMDA receptor. It acts as a non-competitive antagonist, binding to a site within the ion channel of the receptor.[1] This blockade prevents the excessive influx of calcium ions (Ca2+) into the neuron, a critical step in the excitotoxic cascade. By attenuating the rise in intracellular Ca2+, this compound helps to prevent the activation of downstream neurotoxic pathways, including the activation of proteases, lipases, and nitric oxide synthase, ultimately preserving neuronal integrity.[3]

Below is a diagram illustrating the signaling pathway of NMDA receptor-mediated excitotoxicity and the point of intervention for this compound.

NMDA_Receptor_Signaling_Pathway_in_Stroke Ischemia Cerebral Ischemia (Reduced Blood Flow) Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R Activates Ca_Influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_Influx This compound This compound (CNS-1102) This compound->NMDA_R Blocks nNOS ↑ nNOS Activation Ca_Influx->nNOS Proteases ↑ Protease Activation (e.g., Calpains) Ca_Influx->Proteases Lipases ↑ Lipase Activation Ca_Influx->Lipases NO_Production ↑ Nitric Oxide (NO) nNOS->NO_Production ROS ↑ Reactive Oxygen Species (ROS) NO_Production->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Proteases->Mitochondrial_Dysfunction Lipases->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Experimental_Workflow_MCAO Animal_Preparation Animal Preparation (Rat, 250-300g) Anesthesia Anesthesia (e.g., Isoflurane) Animal_Preparation->Anesthesia MCAO_Surgery Middle Cerebral Artery Occlusion (Intraluminal Suture) Anesthesia->MCAO_Surgery Treatment_Groups Randomization into Treatment Groups MCAO_Surgery->Treatment_Groups Aptiganel_Group This compound (i.v.) Treatment_Groups->Aptiganel_Group Placebo_Group Placebo (i.v.) Treatment_Groups->Placebo_Group Reperfusion Reperfusion (Suture Withdrawal) Aptiganel_Group->Reperfusion Placebo_Group->Reperfusion Post_Op_Care Post-Operative Care & Recovery Reperfusion->Post_Op_Care Outcome_Assessment Outcome Assessment (24-48h post-MCAO) Post_Op_Care->Outcome_Assessment Infarct_Volume Infarct Volume (TTC Staining) Outcome_Assessment->Infarct_Volume Histology Histology (Neuronal & White Matter Damage) Outcome_Assessment->Histology Neuro_Score Neurological Deficit Scoring Outcome_Assessment->Neuro_Score Data_Analysis Data Analysis & Statistical Comparison Infarct_Volume->Data_Analysis Histology->Data_Analysis Neuro_Score->Data_Analysis

References

Aptiganel (CNS 1102): A Technical Guide to its Modulation of Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aptiganel (CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of glutamatergic neurotransmission in the central nervous system. It exerts its modulatory effect by binding to a site within the ion channel of the NMDA receptor, thereby blocking the influx of cations. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows. While this compound showed promise in preclinical models of neuroprotection, particularly in the context of ischemic stroke, it ultimately failed to demonstrate efficacy in human clinical trials. Understanding its pharmacological profile remains crucial for the broader field of glutamatergic modulation in drug development.

Introduction to Glutamatergic Neurotransmission and the NMDA Receptor

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Its effects are mediated by a family of ionotropic and metabotropic receptors. The NMDA receptor is a unique ionotropic glutamate receptor that functions as a ligand-gated ion channel. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. A key feature of the NMDA receptor is its voltage-dependent block by magnesium ions (Mg²⁺) at resting membrane potential. Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of sodium (Na⁺) and, significantly, calcium (Ca²⁺) ions. This Ca²⁺ influx triggers a cascade of intracellular signaling events.

This compound: Mechanism of Action

This compound is classified as a non-competitive, open-channel blocker of the NMDA receptor.[1] Its mechanism of action does not involve competing with glutamate or glycine for their binding sites. Instead, this compound binds to a site located within the ion channel pore of the NMDA receptor. This binding site is accessible only when the channel is in its open conformation, meaning that both glutamate and the co-agonist must be bound and the magnesium block must be relieved. By physically occluding the channel, this compound prevents the transmembrane flow of ions, most notably Ca²⁺, thereby attenuating the downstream signaling cascades initiated by NMDA receptor activation.

Signaling Pathway of Glutamatergic Neurotransmission and this compound's Point of Intervention

Glutamatergic Signaling and this compound Intervention cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Channel Opening This compound This compound This compound->Ion_Channel Blocks Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream_Signaling Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Excitotoxicity) Downstream_Signaling->Cellular_Response

Caption: Glutamatergic signaling at the synapse and this compound's mechanism of action.

Quantitative Data

ParameterValueSpecies/ModelReference
Neuroprotective Plasma Concentration ~10 ng/mLRat models of focal cerebral ischemia[2][3]
Maximum Tolerated Dose (IV, 15 min) 30 µg/kgHealthy Human Volunteers[4]
High-Dose Regimen (Clinical Trial) 5 mg bolus + 0.75 mg/h for 12hHuman Stroke Patients[5]
Low-Dose Regimen (Clinical Trial) 3 mg bolus + 0.5 mg/h for 12hHuman Stroke Patients

Experimental Protocols

Detailed protocols from the original preclinical and clinical studies of this compound are proprietary and not fully published. However, the following sections describe the standard, detailed methodologies for the key types of experiments that would have been used to characterize this compound's role in modulating glutamatergic neurotransmission.

Radioligand Binding Assay for NMDA Receptor Occupancy

This assay is used to determine the binding affinity of an unlabeled compound (like this compound) for the NMDA receptor by measuring its ability to compete with a radiolabeled ligand that binds to a known site. For a non-competitive channel blocker, a common radioligand is [³H]MK-801.

Objective: To determine the inhibitor constant (Ki) of this compound for the NMDA receptor ion channel.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • This compound hydrochloride

  • Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet and resuspend in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed volume of the membrane preparation.

    • A fixed concentration of [³H]MK-801 (typically at or below its Kd).

    • Increasing concentrations of this compound (or vehicle for total binding).

    • For non-specific binding wells, add a high concentration of a known NMDA receptor channel blocker (e.g., unlabeled MK-801).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is used to measure the ion flow through NMDA receptors in individual neurons and to quantify the blocking effect of this compound.

Objective: To determine the IC50 of this compound for blocking NMDA receptor-mediated currents.

Materials:

  • Cultured neurons or brain slices

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • External solution (containing physiological concentrations of ions, glutamate, and glycine)

  • Internal solution (for the patch pipette, mimicking the intracellular ionic environment)

  • This compound hydrochloride

Procedure:

  • Cell/Slice Preparation: Prepare cultured neurons or acute brain slices containing neurons that express NMDA receptors.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette tip should have a resistance of 3-5 MΩ when filled with internal solution.

  • Obtaining a Whole-Cell Recording:

    • Under visual guidance using a microscope, carefully approach a neuron with the patch pipette.

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing a whole-cell configuration.

  • Voltage-Clamp Recording:

    • Clamp the membrane potential at a negative holding potential (e.g., -70 mV) to maintain the Mg²⁺ block of the NMDA receptor.

    • To elicit NMDA receptor currents, depolarize the membrane to a more positive potential (e.g., +40 mV) to relieve the Mg²⁺ block and apply a solution containing glutamate and glycine.

  • Application of this compound:

    • After establishing a stable baseline NMDA receptor current, apply increasing concentrations of this compound to the external solution.

    • Record the NMDA receptor-mediated current at each concentration of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA receptor current in the absence and presence of different concentrations of this compound.

    • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

    • Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Microdialysis

This technique is used to measure the concentration of neurotransmitters, such as glutamate, in the extracellular fluid of the brain of a living animal and to assess the effect of a drug like this compound on neurotransmitter levels.

Objective: To determine the effect of this compound administration on extracellular glutamate levels in a specific brain region (e.g., the striatum or hippocampus).

Materials:

  • Stereotaxic apparatus for surgery

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection for glutamate analysis

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • Anesthetized or freely moving rat/mouse

Procedure:

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula directed at the brain region of interest.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Baseline Collection: Collect several baseline samples to establish the basal extracellular glutamate concentration.

  • This compound Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Post-Drug Sample Collection: Continue to collect dialysate samples to measure the effect of this compound on extracellular glutamate levels over time.

  • Sample Analysis: Analyze the glutamate concentration in the dialysate samples using HPLC with a sensitive detection method.

  • Data Analysis:

    • Express the glutamate concentration in each sample as a percentage of the average baseline concentration.

    • Plot the percentage change in glutamate concentration over time.

    • Use statistical analysis (e.g., ANOVA) to determine if this compound significantly alters extracellular glutamate levels compared to a vehicle control group.

Visualizations

Experimental Workflow for In Vitro Characterization of this compound

In Vitro Characterization Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Blockade Assessment cluster_analysis Data Analysis and Interpretation start Start: Characterize this compound's NMDA Receptor Activity prep_membranes Prepare Brain Cortical Membranes start->prep_membranes prep_neurons Prepare Cultured Neurons or Brain Slices start->prep_neurons binding_assay Perform [³H]MK-801 Competition Binding Assay prep_membranes->binding_assay calc_ki Calculate Ki Value binding_assay->calc_ki analyze_data Analyze Binding and Functional Data calc_ki->analyze_data patch_clamp Perform Whole-Cell Patch-Clamp Recordings prep_neurons->patch_clamp apply_this compound Apply Increasing Concentrations of this compound patch_clamp->apply_this compound measure_currents Measure NMDA Receptor Currents apply_this compound->measure_currents calc_ic50 Calculate IC50 Value measure_currents->calc_ic50 calc_ic50->analyze_data conclusion Conclude on this compound's In Vitro Potency and Affinity analyze_data->conclusion

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound serves as a well-characterized, albeit clinically unsuccessful, example of a non-competitive NMDA receptor antagonist. Its mechanism of action through ion channel blockade provides a clear rationale for its neuroprotective potential in preclinical models of excitotoxicity. The lack of translation to clinical efficacy highlights the complexities of treating acute ischemic stroke and the challenges in targeting the glutamatergic system. The methodologies and data presented in this guide offer a foundational understanding of this compound's interaction with the NMDA receptor, which can inform future research and development of novel modulators of glutamatergic neurotransmission.

References

Beyond the NMDA Receptor: An In-depth Technical Guide to the Cellular and Molecular Targets of Aptiganel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (also known as Cerestat or CNS-1102) is a well-documented non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its primary mechanism of action involves blocking the ion channel of the NMDA receptor, thereby inhibiting excessive glutamate-induced excitotoxicity, a key process in ischemic brain injury.[1][2][3][4][5] While its interaction with the NMDA receptor is extensively studied, evidence suggests that this compound's pharmacological profile may extend to other cellular and molecular targets. This technical guide provides a comprehensive overview of the known and potential non-NMDA receptor targets of this compound, detailing the experimental methodologies used to investigate such interactions and presenting available data in a structured format.

Identified and Potential Non-NMDA Receptor Targets

While specific quantitative binding data for this compound at non-NMDA targets is not extensively available in the public domain, early pharmacological profiling has suggested potential interactions with other receptor systems. These interactions, although not as potent as its affinity for the NMDA receptor, may contribute to its overall pharmacological and side-effect profile.

Dopamine D2 Receptors

Some reports indicate that this compound possesses an affinity for dopamine D2 receptors. This interaction could potentially contribute to some of the central nervous system (CNS) effects observed in clinical trials, such as sedation, confusion, and psychotomimetic symptoms.

Sigma Receptors

An affinity for sigma receptors has also been reported for this compound. Sigma receptors are a unique class of intracellular proteins that are implicated in a variety of cellular functions, including the modulation of ion channels, neurotransmitter release, and cell survival.

Serotonin (5-HT) Receptors

While direct binding of this compound to serotonin receptors has not been explicitly detailed in the available literature, the structural similarity of some NMDA receptor antagonists to ligands of serotonergic systems makes this a plausible area for further investigation.

Quantitative Data on Non-NMDA Receptor Interactions

As of the latest available data, specific quantitative binding affinities (Ki) or functional potencies (IC50/EC50) for this compound at dopamine D2, sigma, and serotonin receptors have not been published. To provide context for the typical affinities of ligands at these targets, the following table summarizes the binding data for well-characterized reference compounds.

Receptor SubtypeReference LigandKi (nM)RadioligandTissue/Cell Line
Dopamine D2 Spiperone0.1 - 1.0[3H]-SpiperoneRat Striatum
Haloperidol1.0 - 10.0[3H]-SpiperoneHuman Recombinant
Sigma-1 (+)-Pentazocine2.0 - 10.0[3H]-(+)-PentazocineGuinea Pig Brain
Haloperidol1.0 - 5.0[3H]-(+)-PentazocineRat Liver
Sigma-2 DTG10.0 - 50.0[3H]-DTGRat Liver
Ifenprodil50.0 - 100.0[3H]-DTGHuman Cell Lines
Serotonin 5-HT1A 8-OH-DPAT0.5 - 2.0[3H]-8-OH-DPATRat Hippocampus
Buspirone10.0 - 50.0[3H]-8-OH-DPATHuman Recombinant

Experimental Protocols

The following sections detail the standard experimental methodologies for characterizing the interaction of a compound like this compound with its potential non-NMDA targets.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a drug for a specific receptor.

  • Tissue/Cell Membrane Preparation:

    • Homogenize the tissue (e.g., rat striatum for D2 receptors, guinea pig brain for sigma receptors) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

  • Binding Reaction:

    • In a reaction tube, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-Spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of a known, non-radioactive ligand for the receptor.

    • Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation & Quantification cluster_analysis Data Analysis Homogenization Tissue/Cell Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Washing Membrane Washing Centrifugation2->Washing Resuspension Resuspension in Assay Buffer Washing->Resuspension Incubation Incubation of Membranes, Radioligand, and Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing_filters Filter Washing Filtration->Washing_filters Scintillation Scintillation Counting Washing_filters->Scintillation IC50_determination IC50 Determination Scintillation->IC50_determination Ki_calculation Ki Calculation (Cheng-Prusoff) IC50_determination->Ki_calculation

Workflow for Radioligand Binding Assay
Functional Assays

Functional assays measure the physiological response of a cell upon drug-receptor interaction, determining whether the drug acts as an agonist, antagonist, or inverse agonist.

Dopamine D2 receptors are Gi/o-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Cell Culture:

    • Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

    • Culture the cells in appropriate media until they reach the desired confluency.

  • Assay Procedure:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with forskolin to increase basal cAMP levels.

    • Add varying concentrations of the test compound (this compound) in the presence of a known D2 receptor agonist (e.g., quinpirole).

    • Incubate for a specific time at 37°C.

  • cAMP Quantification:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value for the inhibition of the agonist-induced decrease in cAMP.

D2_Signaling_Pathway Dopamine Dopamine / Agonist D2R Dopamine D2 Receptor Dopamine->D2R activates This compound This compound (Antagonist) This compound->D2R blocks Gi Gi/o Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

Sigma-1 receptors are known to modulate intracellular calcium signaling.

  • Cell Culture and Loading:

    • Use a cell line endogenously expressing or overexpressing the sigma-1 receptor (e.g., NG-108 or SH-SY5Y cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Place the cells on the stage of a fluorescence microscope or in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a known sigma-1 receptor agonist (e.g., (+)-pentazocine) to induce a calcium response.

    • In separate experiments, pre-incubate the cells with varying concentrations of the test compound (this compound) before adding the agonist.

  • Fluorescence Measurement:

    • Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence change in response to the agonist.

    • Plot the percentage of inhibition of the agonist-induced calcium response against the logarithm of the test compound concentration.

    • Determine the IC50 value.

Sigma1_Signaling_Pathway Sigma1_Agonist Sigma-1 Agonist Sigma1R Sigma-1 Receptor (ER) Sigma1_Agonist->Sigma1R activates This compound This compound (Antagonist) This compound->Sigma1R blocks IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_ER Ca2+ (ER Store) IP3R->Ca_ER releases Ca_Cytosol Ca2+ (Cytosol) Ca_ER->Ca_Cytosol Signaling_Cascade Downstream Signaling Ca_Cytosol->Signaling_Cascade activates

Sigma-1 Receptor Signaling Pathway

Conclusion

This compound's primary and most potent pharmacological action is the blockade of the NMDA receptor ion channel. While there are indications of its interaction with dopamine D2 and sigma receptors, the lack of specific quantitative data in the published literature suggests that these are likely secondary and less potent activities. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound's or other novel compounds' interactions with these non-NMDA targets. A comprehensive understanding of a drug's full pharmacological profile is crucial for elucidating its complete mechanism of action and for interpreting its clinical efficacy and side-effect profile. Further research is warranted to definitively quantify the affinity and functional activity of this compound at these and other potential off-target sites.

References

The Rise and Fall of Aptiganel: A Historical and Technical Review of a Neuroprotective Candidate

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Aptiganel (Cerestat, CNS-1102) emerged in the 1990s as a promising neuroprotective agent, offering a beacon of hope for mitigating the devastating neuronal damage caused by ischemic stroke and traumatic brain injury (TBI). Its mechanism, targeting the N-methyl-D-aspartate (NMDA) receptor, was firmly rooted in the prevailing understanding of excitotoxicity-mediated cell death. Preclinical studies showcased remarkable efficacy, fueling optimism for its clinical translation. However, this optimism culminated in the suspension of late-stage clinical trials due to a lack of efficacy and safety concerns. This in-depth technical guide provides a comprehensive historical perspective on the development of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols that defined its journey. Through a critical examination of its trajectory, this whitepaper aims to provide valuable insights for the ongoing quest for effective neuroprotective therapies.

Introduction: The Excitotoxicity Hypothesis and the Dawn of this compound

The concept of excitotoxicity, where excessive stimulation by excitatory amino acids like glutamate leads to neuronal death, has been a cornerstone of neuroprotection research. During ischemic events, the disruption of cellular energy metabolism leads to an uncontrolled release of glutamate into the synaptic cleft. This glutamate surge over-activates postsynaptic receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. The subsequent massive influx of calcium ions (Ca2+) through the NMDA receptor channel triggers a cascade of intracellular events, including the activation of proteases, lipases, and endonucleases, ultimately culminating in neuronal demise.

This compound hydrochloride (N-[1-naphtyl]-N'-[3-ethylphenyl]-N'-methyl-guanidine hydrochloride), also known as CNS-1102 or Cerestat, was developed as a selective, non-competitive antagonist of the NMDA receptor.[1][2] Its proposed mechanism of action was to block the ion channel of the NMDA receptor, thereby preventing the pathological influx of Ca2+ and interrupting the excitotoxic cascade.[1][2] This targeted approach, backed by a strong scientific rationale, positioned this compound as a leading candidate for neuroprotection in acute neurological injuries.

Mechanism of Action: Targeting the NMDA Receptor

This compound is a high-affinity ligand for the ion-channel site of the NMDA receptor-channel complex.[1] Unlike competitive antagonists that bind to the glutamate recognition site, this compound acts as an uncompetitive, open-channel blocker. This means it binds within the ion channel pore when the receptor is activated by both glutamate and its co-agonist, glycine. This binding physically obstructs the flow of ions, primarily Ca2+, into the neuron. The voltage-dependent nature of this block, with the antagonist being more effective at depolarized membrane potentials characteristic of ischemic conditions, was considered a particularly advantageous feature.

dot

Figure 1: NMDA Receptor Signaling Pathway in Ischemia and Site of this compound Intervention.

Preclinical Development: A Profile of Promise

This compound demonstrated significant neuroprotective effects in various preclinical models of ischemic stroke and traumatic brain injury.

Ischemic Stroke Models

In rodent models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO), this compound consistently reduced the volume of brain damage.

  • Efficacy: When administered up to one hour after permanent or temporary MCAO in rats, this compound reduced infarct volume by 40% to 70%. One study utilizing a 15-minute temporary focal ischemia model in rats found that an intravenous bolus of 1.13 mg/kg followed by a 3.75-hour infusion of 0.33 mg/kg/h significantly reduced neuronal damage in both the cortex and striatum.

Table 1: Summary of Preclinical Efficacy of this compound in Ischemic Stroke Models

Animal ModelIschemia ModelThis compound DoseOutcome MeasureEfficacyReference
RatPermanent/Temporary MCAONot SpecifiedInfarct Volume40-70% reduction
Rat15-min Temporary MCAO1.13 mg/kg bolus + 0.33 mg/kg/h infusionNeuronal Damage ScoreSignificant reduction
Rat15-min Temporary MCAO1.13 mg/kg bolus + 0.33 mg/kg/h infusionAxon/Myelin Optical DensitySignificantly higher (less damage)

Note: Detailed dose-response data correlating specific doses with the 40-70% infarct volume reduction are not consistently available in the reviewed literature.

Traumatic Brain Injury Models

This compound also showed promise in animal models of TBI, where it was found to decrease contusion volume and hemispheric swelling.

Pharmacokinetics in Preclinical Models

Experimental Protocols: Preclinical

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a widely used preclinical model to mimic human ischemic stroke. The following is a generalized protocol based on common practices.

dot

Preclinical_Experimental_Workflow cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Treatment and Randomization cluster_3 Outcome Assessment Animal_Selection Animal Selection (e.g., Male Sprague-Dawley rats) Anesthesia Anesthesia (e.g., Isoflurane) Animal_Selection->Anesthesia Physiological_Monitoring Physiological Monitoring (Temperature, Blood Pressure, Blood Gases) Anesthesia->Physiological_Monitoring MCAO Middle Cerebral Artery Occlusion (MCAO) (Intraluminal filament method) Physiological_Monitoring->MCAO Reperfusion Reperfusion (Filament withdrawal after a defined period, e.g., 90 min) MCAO->Reperfusion Randomization Randomization Reperfusion->Randomization Treatment_Group This compound Administration (e.g., IV bolus + infusion) Randomization->Treatment_Group Control_Group Vehicle Administration Randomization->Control_Group Neurological_Scoring Neurological Deficit Scoring (e.g., Bederson scale) Treatment_Group->Neurological_Scoring Control_Group->Neurological_Scoring Infarct_Volume Infarct Volume Measurement (TTC staining or MRI at 24-48h) Neurological_Scoring->Infarct_Volume Histology Histological Analysis Infarct_Volume->Histology

Figure 2: Generalized Experimental Workflow for a Preclinical MCAO Study.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are commonly used. Animals are anesthetized, and physiological parameters such as body temperature, blood pressure, and blood gases are monitored and maintained within a normal range.

  • MCAO Procedure: The intraluminal filament model is frequently employed. A surgical filament is introduced into the external carotid artery and advanced to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: For transient ischemia, the filament is left in place for a specific duration (e.g., 60-120 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia, the filament is left in place.

  • Drug Administration: this compound or a vehicle control is administered, typically intravenously, at a predetermined time relative to the onset of ischemia or reperfusion.

  • Outcome Assessment: At a specified time point (e.g., 24 or 48 hours) after MCAO, neurological deficits are assessed using standardized scoring systems. The animals are then euthanized, and the brains are removed for infarct volume measurement using methods like 2,3,5-triphenyltetrazolium chloride (TTC) staining or magnetic resonance imaging (MRI).

Clinical Development: From Promise to Disappointment

The promising preclinical data propelled this compound into clinical trials for acute ischemic stroke.

Phase II/III Clinical Trial Design

A nested Phase II/III randomized, double-blind, placebo-controlled trial was conducted between July 1996 and September 1997 to evaluate the efficacy and safety of this compound in patients with acute ischemic stroke.

  • Patient Population: 628 patients with hemispheric ischemic stroke were enrolled at 156 medical centers.

  • Inclusion/Exclusion Criteria (General):

    • Inclusion: Patients with acute ischemic stroke symptoms presenting within 6 hours of onset.

    • Exclusion: Mild symptoms (NIHSS < 6), severe obtundation, sustained hypertension or hypotension, and clinically significant hypoglycemia. The use of other investigational drugs, including thrombolytic agents, was prohibited.

  • Treatment Arms:

    • Placebo: (n=214)

    • Low-Dose this compound: 3 mg IV bolus followed by a 0.5 mg/h infusion for 12 hours (n=200).

    • High-Dose this compound: 5 mg IV bolus followed by a 0.75 mg/h infusion for 12 hours (n=214).

  • Primary Efficacy Endpoint: Modified Rankin Scale (mRS) score at 90 days after stroke onset.

  • Secondary Endpoints: Mortality and change in the National Institutes of Health Stroke Scale (NIHSS) score at 7 days.

dot

Clinical_Trial_Workflow Patient_Screening Patient Screening (Acute Ischemic Stroke < 6h) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Placebo Placebo Group (n=214) Randomization->Placebo Low_Dose Low-Dose this compound (3mg bolus + 0.5mg/h x 12h) (n=200) Randomization->Low_Dose High_Dose High-Dose this compound (5mg bolus + 0.75mg/h x 12h) (n=214) Randomization->High_Dose Treatment_Administration Treatment Administration Placebo->Treatment_Administration Low_Dose->Treatment_Administration High_Dose->Treatment_Administration Follow_Up_7d 7-Day Follow-up (NIHSS Assessment) Treatment_Administration->Follow_Up_7d Follow_Up_90d 90-Day Follow-up (mRS Assessment) Follow_Up_7d->Follow_Up_90d Follow_Up_120d 120-Day Follow-up (Mortality Assessment) Follow_Up_90d->Follow_Up_120d Data_Analysis Data Analysis Follow_Up_120d->Data_Analysis

Figure 3: this compound Phase II/III Clinical Trial Workflow.

Clinical Trial Outcomes: A Failure to Translate

The trial was suspended by the sponsor and the independent data and safety monitoring board due to a lack of efficacy and a potential imbalance in mortality.

Table 2: Key Efficacy and Safety Outcomes of the this compound Phase II/III Stroke Trial

Outcome MeasurePlacebo (n=214)Low-Dose this compound (n=200)High-Dose this compound (n=214)p-valueReference
Median mRS at 90 days3330.31
Mean change in NIHSS at 7 days-0.8N/A+0.90.04 (vs High-Dose)
Mortality at 120 days19.2%22.5%26.3%0.39 (vs Placebo)
0.06 (vs Placebo)

N/A: Data not available in the reviewed literature.

The results were unequivocal: this compound failed to improve clinical outcomes in patients with acute ischemic stroke. Furthermore, the high-dose group showed a trend towards increased mortality, raising significant safety concerns.

Pharmacokinetics and Adverse Effects in Humans
  • Pharmacokinetics: In humans, this compound has a half-life of approximately 4 hours and a mean clearance of 18 mL/min per kilogram.

  • Adverse Effects: The dose-limiting adverse effects of this compound in humans were increases in blood pressure and central nervous system (CNS) disturbances. These included blurred vision, nystagmus, numbness, dizziness, sedation, euphoria, disinhibition, hallucinations, psychomotor retardation, paranoia, and catatonia at higher doses. In a safety and tolerability study, a 4.5 mg bolus followed by a 0.75 mg/h infusion raised systolic blood pressure by an average of 30 mm Hg.

Table 3: Common Adverse Events in this compound Clinical Trials

Adverse EventFrequency
Cardiovascular
HypertensionCommon
Central Nervous System
SedationCommon, profound at higher doses
DizzinessCommon
Blurred Vision / NystagmusCommon
Numbness / ParesthesiaeCommon
Agitation / HallucinationsReported, can be prolonged

Note: A detailed breakdown of the number of patients experiencing each adverse event per treatment arm is not available in the reviewed literature.

Post-Mortem: Why Did this compound Fail?

The failure of this compound, despite its strong preclinical promise, is a cautionary tale in drug development and highlights the complexities of translating therapies from animal models to humans. Several factors likely contributed to its downfall:

  • Narrow Therapeutic Window: The doses of this compound required for neuroprotection in animal models were vastly higher than what could be safely tolerated in humans. The emergence of significant cardiovascular and psychotomimetic side effects at doses approaching the therapeutic range severely limited its clinical utility.

  • Heterogeneity of Stroke: Preclinical studies often use homogenous animal populations with well-defined ischemic insults. In contrast, human stroke is a highly heterogeneous disease with variations in etiology, location, and severity of the infarct, as well as the presence of comorbidities. A single-target agent like this compound may be insufficient to address this complexity.

  • Timing of Intervention: While preclinical studies showed efficacy with administration up to an hour post-insult, the clinical trial enrolled patients up to 6 hours after stroke onset. The therapeutic window for NMDA receptor antagonism may be much shorter than initially thought.

  • Detrimental Effects of Glutamate Blockade: The finding that the placebo group had a slightly better neurological improvement at 7 days and lower mortality suggests that blocking NMDA receptors, which are crucial for normal synaptic function and neuronal survival, may have detrimental effects in an unselected stroke population.

Conclusion: Lessons Learned from this compound

The story of this compound's development provides invaluable lessons for the field of neuroprotection. It underscores the critical importance of a wide therapeutic window and the challenges of translating findings from homogenous preclinical models to the heterogeneous clinical reality of stroke. The failure of this compound and other NMDA receptor antagonists has prompted a shift in neuroprotection research towards multi-target therapies, agents with better safety profiles, and a more nuanced understanding of the temporal dynamics of ischemic injury. While this compound did not fulfill its initial promise, the rigorous scientific investigation into its potential has significantly advanced our understanding of the pathophysiology of acute brain injury and continues to inform the development of the next generation of neuroprotective agents.

References

Methodological & Application

Application Notes and Protocols for In Vivo Rodent Studies with Aptiganel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo rodent studies with Aptiganel (also known as CNS 1102), a selective, noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary application of this compound in preclinical rodent models has been as a neuroprotective agent in the context of focal cerebral ischemia.

Introduction

This compound is a high-affinity antagonist that acts within the ion channel pore of the NMDA receptor.[1] In the event of ischemic stroke, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species, and ultimately, neuronal cell death. By blocking the NMDA receptor's ion channel, this compound mitigates this excitotoxicity and has demonstrated neuroprotective effects in animal models of stroke.[2][3] In rat models of permanent middle cerebral artery occlusion (MCAo), this compound has been shown to reduce cerebral infarct volume by as much as 66%.[4]

Quantitative Data Summary

The following tables summarize key quantitative data derived from preclinical and clinical studies of this compound. This information is essential for dose selection and study design in in vivo rodent experiments.

Table 1: this compound Dosage and Administration in Rodent Studies

ParameterValueSpeciesRoute of AdministrationNotes
Neuroprotective Dose 250 µg/kgRatIntravenous (IV)This dose was identified as the minimum effective dose for neuroprotection.[4]
Plasma Concentration 10 ng/mLRatIntravenous (IV)This plasma concentration is associated with the minimum neuroprotective dose.

Table 2: this compound Dosage in Human Clinical Trials (for reference)

ParameterValueRoute of AdministrationNotes
Tolerable Dose 4.5 mg bolus followed by 0.75 mg/h infusion for 12 hoursIntravenous (IV)This dose produced plasma concentrations shown to be neuroprotective in animal models.
Maximum Tolerated Dose (in healthy volunteers) >30 µg/kg (as a 15-minute bolus)Intravenous (IV)Higher doses led to dose-dependent central nervous system effects and increases in systolic blood pressure.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in a rodent model of focal cerebral ischemia.

Middle Cerebral Artery Occlusion (MCAo) in Rats

This surgical procedure is a widely used model to mimic human ischemic stroke.

Materials:

  • Male Sprague-Dawley or Fischer-344 rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature at 37°C

  • Surgical microscope or loupes

  • Micro-surgical instruments

  • 4-0 silicone-coated nylon suture

  • Laser Doppler flowmeter (for monitoring cerebral blood flow)

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

  • Place the rat on a heating pad to maintain normothermia.

  • Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA.

  • Temporarily clamp the CCA and ICA.

  • Make a small incision in the ECA and insert the silicone-coated 4-0 nylon suture.

  • Advance the suture through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, as measured by the laser Doppler, confirms occlusion.

  • For permanent MCAo, the suture is left in place. For transient MCAo, the suture is withdrawn after a defined period (e.g., 90 or 120 minutes) to allow for reperfusion.

  • Close the incision and allow the animal to recover from anesthesia.

This compound Administration

Materials:

  • This compound hydrochloride

  • Sterile saline (0.9% NaCl) for injection (vehicle)

  • Syringes and needles appropriate for intravenous injection in rats

Procedure:

  • Prepare a stock solution of this compound in sterile saline. The concentration should be calculated to deliver the desired dose (e.g., 250 µg/kg) in a suitable injection volume.

  • Administer the this compound solution via intravenous (IV) injection. The lateral tail vein is a common site for IV administration in rats.

  • The timing of administration is critical. In preclinical studies, this compound has been shown to be effective when administered up to 1 hour after the onset of MCAo.

Neurobehavioral Assessment

A battery of behavioral tests should be performed to assess the functional outcome after stroke and the neuroprotective effects of this compound.

a. Modified Neurological Severity Score (mNSS)

This is a composite score that evaluates motor, sensory, reflex, and balance functions. A higher score indicates greater neurological deficit.

b. Garcia Scale

This scoring system assesses spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. A lower score indicates a more severe deficit.

c. Corner Test

This test is used to assess sensorimotor neglect. The rat is placed facing a corner, and the direction it turns to exit is recorded. A healthy rat will turn left and right equally, while a rat with a unilateral lesion will preferentially turn towards the non-impaired side.

d. Cylinder Test

This test assesses forelimb asymmetry. The rat is placed in a transparent cylinder, and the number of times it rears and places each forelimb on the wall is counted.

Table 3: Example Timeline for Neurobehavioral Testing

Time PointBehavioral Test(s)
Baseline (before MCAo) mNSS, Garcia Scale, Corner Test, Cylinder Test
24 hours post-MCAo mNSS, Garcia Scale
3 days post-MCAo mNSS, Garcia Scale, Corner Test
7 days post-MCAo mNSS, Garcia Scale, Corner Test, Cylinder Test
Histological Assessment of Infarct Volume

At the end of the study, the rat is euthanized, and the brain is removed for histological analysis to quantify the volume of the ischemic infarct.

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

  • Phosphate-buffered saline (PBS)

  • Formalin (for fixation)

  • Brain matrix for slicing

Procedure:

  • Euthanize the rat and perfuse transcardially with PBS followed by formalin.

  • Remove the brain and slice it into coronal sections using a brain matrix.

  • Incubate the slices in a 2% TTC solution. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and use image analysis software to calculate the infarct volume.

Visualizations

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity

NMDA_Pathway cluster_downstream Downstream Neurotoxic Cascade Glutamate Excess Glutamate (Ischemia) NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_Influx ↑↑ Ca²⁺ Influx NMDA_R->Ca_Influx Opens Channel Proteases ↑ Protease Activation (e.g., Calpains) Ca_Influx->Proteases Lipases ↑ Lipase Activation (e.g., PLA₂) Ca_Influx->Lipases nNOS ↑ nNOS Activation Ca_Influx->nNOS Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria This compound This compound This compound->NMDA_R Blocks Channel Cell_Death Neuronal Cell Death Proteases->Cell_Death Lipases->Cell_Death NO ↑ Nitric Oxide (NO) nNOS->NO ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS NO->Cell_Death ROS->Cell_Death Experimental_Workflow cluster_treatment Treatment Groups Animal_Acclimation Animal Acclimation & Baseline Behavioral Testing MCAo_Surgery Middle Cerebral Artery Occlusion (MCAo) Surgery Animal_Acclimation->MCAo_Surgery Aptiganel_Group This compound (250 µg/kg IV) within 1 hr of MCAo MCAo_Surgery->Aptiganel_Group Vehicle_Group Vehicle (Saline IV) within 1 hr of MCAo MCAo_Surgery->Vehicle_Group Behavioral_Assessment Post-operative Neurobehavioral Assessments (e.g., mNSS, Garcia Scale) Aptiganel_Group->Behavioral_Assessment Vehicle_Group->Behavioral_Assessment Euthanasia Euthanasia & Brain Collection (e.g., Day 7) Behavioral_Assessment->Euthanasia Histology Histological Analysis (TTC Staining for Infarct Volume) Euthanasia->Histology Data_Analysis Data Analysis & Statistical Comparison Histology->Data_Analysis

References

How to prepare Aptiganel solutions for cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (also known as CNS 1102 and Cerestat) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts at the ion channel pore of the receptor, thereby inhibiting the influx of calcium and sodium ions that is triggered by the binding of the excitatory neurotransmitter glutamate.[3][4] This mechanism of action makes this compound a subject of interest for its neuroprotective potential in conditions associated with excessive glutamate release, such as ischemic stroke. In a research setting, this compound is a valuable tool for studying NMDA receptor signaling and its role in both physiological and pathological processes in the central nervous system.

These application notes provide a detailed protocol for the preparation of this compound solutions for use in in vitro cell culture experiments, ensuring reproducibility and accuracy in your research.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₁N₃
Molecular Weight303.4 g/mol
Alternate NamesCNS 1102, Cerestat
AppearanceSolid powder

Table 2: Solubility of this compound Hydrochloride

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO80.00235.39Sonication is recommended
Water5.0014.71Sonication is recommended

Experimental Protocols

1. Materials

  • This compound hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Cell culture medium appropriate for your cell line

  • Personal Protective Equipment (PPE): laboratory coat, gloves, and safety glasses

2. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, which is a common starting concentration for many cell culture experiments. It is recommended to prepare a stock solution at a concentration at least 1000 times higher than the final working concentration to minimize the volume of DMSO added to the cell culture medium.

  • Step 1: Equilibrate Reagents. Allow the this compound hydrochloride powder and DMSO to come to room temperature before use.

  • Step 2: Weighing the Compound. In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.40 mg of this compound hydrochloride (Molecular Weight: 339.86 g/mol for the hydrochloride salt).

  • Step 3: Dissolving the Compound. Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound hydrochloride powder. For the example above, add 1 mL of DMSO.

  • Step 4: Ensuring Complete Dissolution. Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, sonication is recommended to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Step 5: Aliquoting and Storage. Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

3. Preparation of Working Solutions in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into the cell culture medium to achieve the desired final concentration for your experiment.

  • Step 1: Determine the Final Concentration. Decide on the final concentration of this compound you wish to test in your cell culture experiment. This will depend on the cell type and the specific research question.

  • Step 2: Pre-warm Medium. Pre-warm the cell culture medium to 37°C in a water bath or incubator. This is crucial to prevent the precipitation of this compound when the DMSO stock is added.

  • Step 3: Serial Dilution (if necessary). For very low final concentrations, it may be necessary to perform a serial dilution of the 10 mM stock solution in DMSO first. For example, to achieve a 1 µM final concentration, you could first dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock.

  • Step 4: Adding this compound to the Medium. Directly add the appropriate volume of the this compound stock solution to the pre-warmed cell culture medium. For instance, to make 10 mL of medium with a final concentration of 10 µM, add 10 µL of the 10 mM stock solution.

  • Step 5: Mixing and Application. Gently mix the medium containing this compound by inverting the tube or pipetting up and down. Immediately apply the prepared medium to your cells.

  • Step 6: Vehicle Control. It is essential to include a vehicle control in your experiments. This consists of adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound. This will account for any effects of the solvent on the cells.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: this compound HCl Powder & DMSO weigh Weigh this compound HCl start->weigh dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot prewarm Pre-warm Cell Culture Medium to 37°C aliquot->prewarm Use Stock dilute Dilute Stock Solution into Medium prewarm->dilute mix Mix Gently dilute->mix apply Apply to Cells mix->apply

Caption: Workflow for preparing this compound solutions.

Signaling_Pathway Simplified NMDA Receptor Signaling and this compound Inhibition cluster_membrane Cell Membrane NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Opens Channel Glutamate Glutamate Glutamate->NMDA_R Binds Downstream Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) Ca_ion->Downstream Activates This compound This compound This compound->NMDA_R Blocks Channel Pore

Caption: this compound's inhibition of NMDA receptor signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aptiganel, also known as CNS 1102, is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It exerts its neuroprotective effects by blocking the ion channel associated with the NMDA receptor, thereby mitigating the excitotoxic cascade triggered by excessive glutamate release during ischemic events.[1][3] In various preclinical models of focal cerebral ischemia and traumatic brain injury in rats, this compound has demonstrated significant efficacy in reducing neuronal damage. These notes provide a comprehensive overview of the recommended dosages, experimental protocols, and key findings from these foundational studies to guide future research.

Recommended Dosage and Administration

The effective neuroprotective dosage of this compound in rats has been established in models of both ischemic stroke and traumatic brain injury. The primary route of administration in these studies is intravenous (IV).

Data Summary: this compound Dosage in Rat Neuroprotection Models

Animal Model Rat Strain This compound Dosage Administration Route Timing of Administration Key Neuroprotective Outcomes Reference
Permanent Middle Cerebral Artery (MCA) OcclusionNot Specified250 µg/kgIntravenous (IV)Not Specified66% reduction in cerebral infarct volume; achieved target plasma concentration of 10 ng/mL.
Controlled Cortical Impact Injury (CCII)Sprague-Dawley2 mg/kgIntravenous (IV)15 minutes post-injurySignificant reduction in contusion volume, hemispheric swelling, and brain water content; decreased intracranial pressure (ICP) and improved cerebral perfusion pressure (CPP).

Mechanism of Action: NMDA Receptor Antagonism

During a neurotoxic event such as a stroke or traumatic brain injury, excessive glutamate is released into the synaptic cleft. This leads to the overactivation of postsynaptic NMDA receptors, resulting in a massive influx of calcium (Ca²⁺) into the neuron. This calcium overload triggers a cascade of detrimental enzymatic processes, leading to the generation of free radicals, mitochondrial dysfunction, and ultimately, neuronal cell death. This compound, as a non-competitive NMDA receptor antagonist, binds within the receptor's ion channel, physically blocking the influx of calcium and interrupting this excitotoxic pathway.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Ischemia Ischemic Insult Glutamate_Vesicle Glutamate Release Ischemia->Glutamate_Vesicle Triggers NMDA_Receptor NMDA Receptor Activation Glutamate_Vesicle->NMDA_Receptor Activates Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Allows Cell_Death Excitotoxicity & Neuronal Death Ca_Influx->Cell_Death Initiates Cascade This compound This compound (CNS 1102) This compound->NMDA_Receptor Blocks Channel

This compound's mechanism of action in preventing excitotoxicity.

Experimental Protocols

Below are detailed methodologies for two key experimental models used to evaluate the neuroprotective effects of this compound in rats.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the induction of focal cerebral ischemia via MCAO, followed by the administration of this compound to assess its efficacy in reducing infarct volume.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound HCl

  • Sterile saline (0.9%)

  • Anesthetic (e.g., Isoflurane)

  • 4-0 monofilament nylon suture with a rounded tip

  • Surgical instruments, heating pad, rectal probe

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat using isoflurane (4% for induction, 1.5-2% for maintenance).

    • Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

    • Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Induction of Ischemia:

    • Ligate the CCA and the ECA.

    • Introduce a 4-0 nylon suture through an arteriotomy in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance indicates proper placement.

    • Secure the suture in place. For permanent MCAO, the suture is left in place.

  • This compound Administration:

    • Prepare a stock solution of this compound HCl in sterile saline.

    • Administer a single intravenous bolus of this compound (250 µg/kg) or vehicle (saline) via the tail vein. The timing can be varied relative to the onset of MCAO based on the study design.

  • Post-Operative Care and Monitoring:

    • Suture the incision and allow the animal to recover from anesthesia.

    • Monitor the animal for neurological deficits.

  • Assessment of Infarct Volume (at 24-48 hours):

    • Re-anesthetize and euthanize the rat.

    • Harvest the brain and section it into 2 mm coronal slices.

    • Immerse the slices in a 2% TTC solution at 37°C for 30 minutes. Healthy tissue will stain red, while the infarcted (ischemic) tissue will remain white.

    • Capture images of the stained sections and calculate the infarct volume using image analysis software.

Protocol 2: Controlled Cortical Impact (CCI) Injury Model

This protocol details the induction of traumatic brain injury (TBI) and subsequent treatment with this compound to evaluate its effect on contusion volume and secondary injury markers.

Materials:

  • Male Sprague-Dawley rats (300-350g)

  • This compound HCl (2 mg/kg)

  • Sterile saline (0.9%)

  • Anesthetic (e.g., Isoflurane)

  • Pneumatic impactor device

  • Stereotaxic frame

  • Surgical drill and instruments

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and mount its head in a stereotaxic frame.

    • Make a midline scalp incision and expose the skull.

    • Perform a craniotomy over the left parietal cortex, between the bregma and lambda sutures, keeping the dura mater intact.

  • Induction of Injury:

    • Position the pneumatic impactor tip perpendicular to the exposed dura.

    • Induce the cortical impact injury with defined parameters (e.g., 4 m/s velocity, 2.5 mm deformation depth).

  • This compound Administration:

    • At 15 minutes post-injury, administer a single intravenous bolus of this compound (2 mg/kg) or vehicle (saline) via the tail vein.

  • Post-Operative Care:

    • Replace the bone flap (if applicable) and suture the scalp incision.

    • Allow the animal to recover on a heating pad.

  • Endpoint Assessment (at 24 hours):

    • Contusion Volume: Euthanize the rat, harvest the brain, and perform histological staining (e.g., H&E) on coronal sections. Measure the contusion volume planimetrically.

    • Brain Edema: Determine hemispheric water content by comparing the wet and dry weights of the injured and contralateral hemispheres.

    • Intracranial Pressure (ICP): In a subset of animals, a fiber-optic pressure transducer can be placed in the epidural space to monitor ICP before sacrifice.

Experimental Workflow and Logic

The successful execution of a neuroprotection study involves a series of sequential and logical steps, from animal preparation to data analysis.

A Animal Acclimation & Baseline Measurements B Randomization into Groups (Sham, Vehicle, this compound) A->B C Anesthesia & Surgical Preparation B->C D Induction of Neurological Injury (e.g., MCAO or CCII) C->D E Drug Administration (this compound or Vehicle) D->E Defined Time Window (e.g., 15 min) F Post-Injury Monitoring & Recovery E->F G Endpoint Assessment (24-48h) - Histology (TTC, H&E) - Functional Tests - Biomarkers F->G H Data Analysis & Statistical Comparison G->H

Workflow for an in vivo neuroprotection study using this compound.

Disclaimer: While this compound showed promise in preclinical rat models, it failed to demonstrate efficacy in human clinical trials for acute stroke. Researchers should be aware of the translational challenges and potential side effects observed in humans, such as hypertension and CNS disturbances, when designing and interpreting their studies.

References

Application of Aptiganel in Studying Synaptic Plasticity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (also known as CNS 1102 or Cerestat) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to a site within the ion channel pore, thereby blocking the influx of Ca2+ that is critical for the induction of many forms of synaptic plasticity. While extensively investigated for its neuroprotective effects in the context of ischemic stroke, its application as a tool to dissect the mechanisms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), is also of significant interest to the neuroscience community. These notes provide an overview of the application of this compound in this context, along with detailed protocols for its use in key experimental paradigms.

Mechanism of Action in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The NMDA receptor is a key player in many forms of synaptic plasticity. Its activation requires both the binding of the neurotransmitter glutamate and the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block. The subsequent influx of Ca2+ through the NMDA receptor channel acts as a critical second messenger, initiating downstream signaling cascades that lead to either LTP or LTD.

This compound, by blocking the NMDA receptor ion channel, directly inhibits this Ca2+ influx. This makes it a valuable pharmacological tool to:

  • Confirm the NMDA receptor dependence of synaptic plasticity: By observing the blockade of LTP or LTD induction in the presence of this compound, researchers can confirm the involvement of NMDA receptors in the specific form of plasticity being studied.

  • Investigate the role of different phases of synaptic plasticity: The timing of this compound application can help to dissect the molecular requirements of the induction, expression, and maintenance phases of LTP and LTD.

  • Study the downstream signaling pathways: By blocking the initial Ca2+ signal, this compound allows for the investigation of signaling molecules and processes that lie downstream of NMDA receptor activation.

Quantitative Data on this compound

ParameterSpeciesModelEffective Concentration/DoseReference
Neuroprotection RatPermanent Middle Cerebral Artery OcclusionPlasma concentration of 10 ng/mL[1]
Neuroprotection RatTemporary Focal Ischemia1.13 mg/kg IV bolus followed by 0.33 mg/kg/hr infusion[2]

Note: The lack of direct quantitative data on LTP/LTD inhibition necessitates empirical determination of optimal concentrations for specific experimental preparations.

Experimental Protocols

Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings in Hippocampal Slices

This protocol describes the use of this compound to investigate its effect on LTP induction in the CA1 region of the hippocampus.

Materials:

  • This compound hydrochloride (CNS 1102)

  • Artificial cerebrospinal fluid (aCSF)

  • Hippocampal slices from rodent (e.g., rat or mouse)

  • Electrophysiology recording setup (amplifier, digitizer, stimulation and recording electrodes)

  • Perfusion system

Protocol:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour in an interface or submerged chamber containing oxygenated aCSF at room temperature.

  • Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 2-3 mL/min) at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.

  • Baseline Recording: Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • This compound Application: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the desired final concentration in aCSF. Switch the perfusion to aCSF containing this compound. The concentration range should be determined empirically, starting from concentrations known to be neuroprotective (e.g., 1-10 µM). Allow the drug to perfuse for at least 20-30 minutes before inducing LTP.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Data Analysis: Measure the slope of the fEPSP. Normalize the slope values to the average baseline slope. Compare the degree of potentiation in the presence of this compound to a control group (without the drug). A significant reduction in potentiation in the this compound group indicates its inhibitory effect on LTP induction.

Workflow for Electrophysiological Study of this compound on LTP

G cluster_prep Slice Preparation cluster_exp Electrophysiology cluster_analysis Data Analysis prep1 Prepare Hippocampal Slices prep2 Slice Recovery (>=1 hr) prep1->prep2 exp1 Transfer Slice to Recording Chamber prep2->exp1 exp2 Position Electrodes (Stimulating & Recording) exp1->exp2 exp3 Record Baseline fEPSPs (20-30 min) exp2->exp3 exp4 Perfuse with this compound (20-30 min) exp3->exp4 exp5 Induce LTP (HFS or TBS) exp4->exp5 exp6 Record Post-Induction fEPSPs (>=60 min) exp5->exp6 an1 Measure fEPSP Slope exp6->an1 an2 Normalize to Baseline an1->an2 an3 Compare Potentiation (this compound vs. Control) an2->an3

Caption: Workflow for investigating the effect of this compound on LTP induction.

Western Blotting for Synaptic Proteins

This protocol can be used to assess changes in the expression or phosphorylation state of key synaptic proteins involved in plasticity following treatment with this compound.

Materials:

  • Neuronal cell culture or brain tissue slices

  • This compound hydrochloride

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Primary antibodies against synaptic proteins of interest (e.g., GluA1, GluA2, PSD-95, CaMKII)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treatment: Treat neuronal cultures or brain slices with this compound at various concentrations and for different durations. Include a vehicle-treated control group.

  • Protein Extraction: Following treatment, wash the cells or tissue with ice-cold PBS and lyse them in lysis buffer. Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin). Compare the protein levels between this compound-treated and control groups.

Signaling Pathway Downstream of NMDA Receptor Blockade by this compound

G cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling NMDAR NMDA Receptor Ca2_influx Ca2+ Influx NMDAR->Ca2_influx Mediates Glutamate Glutamate Glutamate->NMDAR Binds This compound This compound This compound->NMDAR Blocks Channel CaMKII CaMKII Activation Ca2_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression for Synaptic Plasticity CREB->Gene_Expression

Caption: this compound blocks NMDA receptor-mediated Ca2+ influx and downstream signaling.

Conclusion

This compound serves as a specific and potent tool for investigating the role of NMDA receptors in synaptic plasticity. By blocking the ion channel, it allows for the precise dissection of the molecular and cellular events that underpin learning and memory. The protocols outlined above provide a framework for researchers to utilize this compound in their studies of synaptic function. Due to the limited publicly available data on its specific effects on LTP and LTD, researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental conditions. The insights gained from such studies will contribute to a deeper understanding of the complex mechanisms of synaptic plasticity.

References

Aptiganel as a Pharmacological Tool to Investigate Excitotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the process of excitotoxicity. Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors leads to neuronal damage and death. This phenomenon is a critical component in the pathophysiology of various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. This compound binds to a site within the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions (Ca2+) that triggers downstream neurotoxic cascades. These application notes provide detailed protocols for utilizing this compound as a pharmacological tool to investigate excitotoxicity in both in vitro and in vivo models. While this compound showed promise in preclinical studies, it ultimately failed in clinical trials for acute ischemic stroke due to a lack of efficacy and potential for harm.[1][2][3] Nevertheless, it remains a valuable tool for laboratory research aimed at understanding the mechanisms of excitotoxic neuronal injury.

Data Presentation

In Vivo Efficacy of this compound in a Rodent Model of Focal Cerebral Ischemia
ParameterThis compound TreatmentOutcomeReference
Animal Model Rat, permanent or temporary Middle Cerebral Artery Occlusion (MCAo)Reduction in brain damage by 40% to 70% when administered up to 1 hour post-occlusion.[4]
Effective Plasma Concentration Approximately 10 ng/mLNeuroprotection observed in animal models of focal cerebral ischemia.[5]
This compound Dosing Regimens in Human Clinical Trials for Acute Ischemic Stroke
Treatment GroupDosing RegimenOutcomeReference
Low-Dose this compound 3-mg bolus followed by 0.5 mg/h for 12 hoursNo improvement in clinical outcome compared to placebo.
High-Dose this compound 5-mg bolus followed by 0.75 mg/h for 12 hoursNo improvement in clinical outcome; trend towards higher mortality compared to placebo.

Signaling Pathways

NMDA Receptor-Mediated Excitotoxicity Signaling Cascade

Excitotoxicity_Pathway Glutamate Excess Glutamate NMDAR NMDA Receptor Activation Glutamate->NMDAR Ca_Influx ↑ Intracellular Ca²⁺ NMDAR->Ca_Influx nNOS ↑ nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys Enzyme_Act Activation of Proteases & Lipases Ca_Influx->Enzyme_Act This compound This compound This compound->NMDAR ROS ↑ Reactive Oxygen Species (ROS) nNOS->ROS Mito_Dys->ROS Necrosis Necrosis Enzyme_Act->Necrosis Apoptosis Apoptosis ROS->Apoptosis Cell_Death Neuronal Cell Death Apoptosis->Cell_Death Necrosis->Cell_Death

Caption: Simplified signaling cascade of NMDA receptor-mediated excitotoxicity and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: In Vitro NMDA-Induced Excitotoxicity in Primary Cortical Neurons

This protocol outlines a method to induce excitotoxicity in primary neuronal cultures using NMDA and to assess the neuroprotective effects of this compound.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Poly-D-lysine coated 96-well plates

  • NMDA (N-methyl-D-aspartate) stock solution (e.g., 10 mM in sterile water)

  • This compound hydrochloride stock solution (e.g., 1 mM in sterile water or DMSO)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Cell Culture:

    • Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons in Neurobasal medium with supplements for 12-14 days to allow for maturation and synapse formation.

  • This compound Pre-treatment:

    • Prepare serial dilutions of this compound in the culture medium to achieve final concentrations ranging from 10 nM to 100 µM.

    • Carefully remove half of the culture medium from each well and replace it with the medium containing the respective this compound concentration. Include vehicle control wells.

    • Incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • Induction of Excitotoxicity:

    • Prepare a working solution of NMDA in the culture medium. A final concentration of 100-300 µM is often used to induce significant excitotoxicity.

    • Add the NMDA solution to all wells except for the negative control wells.

    • Incubate the plate for 30 minutes at 37°C.

  • Washout and Recovery:

    • After the 30-minute exposure, gently remove the medium containing NMDA and this compound and wash the cells twice with pre-warmed culture medium.

    • Add fresh, pre-warmed culture medium to all wells.

    • Return the plate to the incubator and incubate for 24 hours.

  • Assessment of Cell Viability (LDH Assay):

    • After 24 hours, assess cell death by measuring the amount of LDH released into the culture medium.

    • Follow the manufacturer's protocol for the LDH cytotoxicity assay kit. Briefly, this involves transferring a sample of the culture supernatant to a new plate, adding the reaction mixture, incubating, and then measuring the absorbance at the appropriate wavelength.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Calculate the percentage of cytotoxicity for each condition relative to the controls.

Data Analysis: Plot the percentage of neuroprotection afforded by this compound against its concentration. A dose-response curve can be generated to determine the EC50 (half-maximal effective concentration) of this compound for neuroprotection in this model.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAo) Model in Rats

This protocol describes the induction of focal cerebral ischemia in rats and the administration of this compound to evaluate its neuroprotective effects.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope and instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • This compound hydrochloride for injection

  • 2,3,5-triphenyltetrazolium chloride (TTC)

  • Saline

Procedure:

  • Induction of MCAo:

    • Anesthetize the rat and maintain its body temperature at 37°C.

    • Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the CCA proximally and the ECA distally.

    • Introduce the nylon monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery.

    • For transient MCAo, the suture is typically left in place for 60-120 minutes before being withdrawn to allow for reperfusion. For permanent MCAo, the suture remains in place.

  • This compound Administration:

    • This compound can be administered intravenously. A common approach is to give a bolus injection followed by a continuous infusion.

    • Based on preclinical studies, a regimen aiming for a plasma concentration of around 10 ng/mL should be considered. This can be achieved through a bolus injection followed by an infusion.

    • The timing of administration is a critical variable. This compound can be given before the onset of ischemia (pre-treatment), during ischemia, or at the time of reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAo, and at subsequent time points, assess neurological deficits using a standardized scoring system. The Bederson and Garcia scales are commonly used.

    Modified Bederson Score:

    • 0: No observable deficit.

    • 1: Forelimb flexion.

    • 2: Decreased resistance to lateral push.

    • 3: Unilateral circling.

    Garcia Score (summarized): A composite score (3-18) based on six tests:

    • Spontaneous activity

    • Symmetry in the movement of four limbs

    • Forepaw outstretching

    • Climbing

    • Body proprioception

    • Response to vibrissae touch

  • Quantification of Infarct Volume:

    • At the end of the experiment (e.g., 24 or 48 hours post-MCAo), euthanize the rat and perfuse the brain with saline.

    • Remove the brain and slice it into 2 mm coronal sections.

    • Incubate the slices in a 2% TTC solution in saline at 37°C for 15-30 minutes. Healthy tissue will stain red, while the infarcted tissue will remain white.

    • Capture images of the stained sections and use image analysis software to quantify the infarct volume. Correct for edema by comparing the infarct size to the contralateral hemisphere.

Data Analysis: Compare the neurological scores and infarct volumes between the this compound-treated group, a vehicle-treated group, and a sham-operated group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed neuroprotective effects.

Experimental Workflows

In Vitro Screening Workflow for Neuroprotective Compounds

In_Vitro_Workflow Start Start: Primary Neuronal Culture Pretreat Pre-treatment with this compound (or test compound) Start->Pretreat Induce Induce Excitotoxicity (e.g., NMDA, Glutamate) Pretreat->Induce Incubate Incubation (24h) Induce->Incubate Assess Assess Cell Viability (e.g., LDH Assay) Incubate->Assess Analyze Data Analysis: Dose-Response Curve, EC50 Assess->Analyze End End Analyze->End In_Vivo_Workflow Start Start: Animal Model (e.g., Rat) MCAo Induce Focal Cerebral Ischemia (MCAo) Start->MCAo Treatment Administer this compound (or vehicle) MCAo->Treatment Neuro_Assess Neurological Assessment (e.g., Bederson, Garcia scores) Treatment->Neuro_Assess Infarct_Vol Quantify Infarct Volume (TTC Staining) Neuro_Assess->Infarct_Vol Analyze Statistical Analysis Infarct_Vol->Analyze End End Analyze->End

References

Application Notes and Protocols for Intravenous Administration of Aptiganel in Non-Human Primates

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Aptiganel (CNS 1102) is a selective, noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the intrachannel phencyclidine (PCP) binding site. It was investigated for its neuroprotective potential in conditions of cerebral ischemia, such as stroke. While showing promise in various animal models, clinical trials in humans with acute ischemic stroke did not demonstrate efficacy and, in some cases, suggested potential for adverse effects, leading to the discontinuation of its development for this indication.[1]

These application notes provide a detailed protocol for the intravenous (IV) administration of this compound in non-human primates (NHPs), intended for researchers investigating the pharmacokinetics, pharmacodynamics, and neuroprotective effects of NMDA receptor antagonists. The following protocols are synthesized from human clinical trial data for this compound and preclinical study designs of other NMDA receptor antagonists in non-human primates, due to the lack of publicly available, specific preclinical protocols for this compound in these species.

Signaling Pathway of this compound

This compound exerts its effects by blocking the ion channel of the NMDA receptor. Under conditions of excessive glutamate release, as occurs during a stroke, NMDA receptors become overactivated, leading to a massive influx of calcium ions (Ca²⁺). This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal cell death. By binding to the PCP site within the NMDA receptor's ion channel, this compound physically obstructs the flow of ions, thereby mitigating the downstream neurotoxic cascade.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds & Activates Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Ion_Channel Ion Channel Neurotoxicity Neurotoxic Cascade (e.g., Protease Activation, ROS Production) Ca_Influx->Neurotoxicity Triggers Cell_Death Neuronal Cell Death Neurotoxicity->Cell_Death Leads to This compound This compound (CNS 1102) This compound->Ion_Channel Blocks

Caption: Mechanism of this compound's neuroprotective action.

Quantitative Data

The following tables summarize pharmacokinetic parameters of this compound observed in human studies and provide a comparative dosing regimen for another NMDA antagonist, dizocilpine (MK-801), in non-human primates. These data are provided to inform dose selection and experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValueReference
Clearance115 ± 77 L/h[2]
Volume of Distribution (Vd)6.2 ± 1.9 L/kg[2]
Plasma Half-life (t½)~4.5 hours[2]

Data from studies in healthy human volunteers.

Table 2: Example Intravenous Dosing Regimens of NMDA Antagonists

CompoundSpeciesDosing RegimenStudy ContextReference
This compound Human (Stroke Patients)4.5 mg bolus, followed by 0.75 mg/h infusion for 12 hoursSafety and Tolerability[3]
This compound Human (Healthy Volunteers)Total dose up to 32 µg/kg infused over 4 hoursSafety and Tolerability
Dizocilpine (MK-801) Pigtail Monkey (Macaca nemestrina)300 µg/kg bolus over 5 min, followed by 150 µg/kg/h infusion for 10 hoursCerebral Ischemia

Experimental Protocols

Formulation and Preparation of this compound for IV Infusion

Objective: To prepare a sterile, injectable solution of this compound hydrochloride.

Materials:

  • This compound hydrochloride (powder)

  • Sterile Water for Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile vials

  • Syringes and sterile filters (0.22 µm)

Protocol:

  • Aseptically weigh the required amount of this compound hydrochloride powder.

  • Reconstitute the powder with a small volume of Sterile Water for Injection to ensure complete dissolution.

  • Further dilute the concentrated this compound solution to the final target concentration using Sterile 0.9% Sodium Chloride. The final concentration should be calculated based on the desired dose (mg/kg) and the infusion rate (mL/h).

  • Draw the final solution into a sterile syringe.

  • Pass the solution through a 0.22 µm sterile filter into a sterile container (e.g., an infusion bag or a larger sterile syringe for a syringe pump).

  • Label the final product clearly with the drug name, concentration, date, and time of preparation.

  • Visually inspect the final solution for any particulate matter before administration.

Intravenous Catheterization and Administration in Non-Human Primates

Objective: To establish and maintain vascular access for the intravenous administration of this compound and for blood sampling.

Animal Model: Rhesus macaque (Macaca mulatta) or Cynomolgus macaque (Macaca fascicularis).

Protocol:

  • Animal Preparation: Anesthetize the NHP using standard institutional protocols (e.g., ketamine induction followed by isoflurane maintenance). Shave and aseptically prepare the skin over the selected catheterization site. The cephalic or saphenous veins are commonly used for peripheral catheter placement.

  • Catheter Placement: Insert an appropriately sized sterile intravenous catheter into the chosen vein. Secure the catheter in place with medical tape and/or sutures.

  • Patency and Maintenance: Confirm catheter patency by flushing with a small volume of heparinized saline. Connect the catheter to an infusion line primed with the vehicle solution (e.g., 0.9% Sodium Chloride).

  • Drug Administration:

    • Bolus Dose: Administer the calculated bolus dose of the prepared this compound solution over a specified period (e.g., 5 minutes) using a syringe pump for accuracy.

    • Continuous Infusion: Following the bolus dose, immediately begin the continuous infusion of the this compound solution at the predetermined rate using a calibrated infusion pump.

  • Monitoring: Throughout the procedure, continuously monitor vital signs, including heart rate, blood pressure, respiratory rate, and body temperature. Pay close attention to blood pressure, as hypertension is a known side effect of this compound in humans.

  • Blood Sampling: If pharmacokinetic analysis is required, blood samples can be drawn from a contralateral vein or through a multi-lumen central line at predetermined time points.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study evaluating the neuroprotective effects of this compound in a non-human primate model of stroke.

This compound NHP Stroke Study Workflow cluster_pre_procedure Pre-Procedure cluster_procedure Experimental Procedure cluster_post_procedure Post-Procedure & Analysis Animal_Acclimation Animal Acclimation & Baseline Measurements Anesthesia Anesthesia Induction Animal_Acclimation->Anesthesia Catheterization IV Catheter Placement Anesthesia->Catheterization Stroke_Induction Induce Focal Cerebral Ischemia Catheterization->Stroke_Induction Drug_Admin Administer this compound (Bolus + Infusion) Stroke_Induction->Drug_Admin Post-Ischemia Treatment Monitoring Physiological Monitoring & Blood Sampling (PK) Drug_Admin->Monitoring Recovery Animal Recovery Monitoring->Recovery Neuro_Assessment Neurological & Behavioral Assessments Recovery->Neuro_Assessment Imaging Post-mortem Histology or In-vivo Imaging (MRI) Neuro_Assessment->Imaging

Caption: Workflow for a neuroprotection study.

Disclaimer

This document is intended for informational purposes for research professionals. The administration of any investigational compound to animals should be conducted in strict accordance with an approved institutional animal care and use committee (IACUC) protocol. The dosing regimens described herein are based on data from other species and related compounds and must be optimized for the specific non-human primate species and experimental model being used. Researchers should conduct preliminary dose-ranging studies to determine the optimal therapeutic and safety window for this compound in their specific model.

References

Application Notes and Protocols for In Vitro Electrophysiology Recording with Aptiganel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro electrophysiological characterization of Aptiganel (also known as CNS 1102), a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Introduction

This compound is a guanidine-based compound that acts as a selective, non-competitive antagonist at the ion channel pore of the NMDA receptor.[1] Its mechanism of action involves blocking the influx of ions through the NMDA receptor channel, thereby attenuating excessive glutamatergic neurotransmission, which is implicated in excitotoxic neuronal injury associated with conditions like ischemic stroke.[1][2] While clinical trials of this compound for acute ischemic stroke did not demonstrate efficacy, its well-defined mechanism of action makes it a valuable tool for in vitro studies of NMDA receptor function and pharmacology.[2] In vitro electrophysiology, particularly the patch-clamp technique, is an essential method for characterizing the potency, voltage-dependency, and kinetics of NMDA receptor antagonists like this compound.

Mechanism of Action: NMDA Receptor Blockade

This compound exerts its inhibitory effect by physically occluding the ion channel of the NMDA receptor. This action is "non-competitive" because this compound does not compete with the binding of the primary agonists, glutamate and glycine. The blockade is also "use-dependent" or "open-channel block," meaning the antagonist can only access its binding site within the channel pore when the receptor is in its open state, following agonist binding. This property is characteristic of many non-competitive NMDA receptor antagonists.

Figure 1: this compound's mechanism of action as a non-competitive NMDA receptor antagonist.

Data Presentation

Due to the limited availability of specific in vitro electrophysiological data for this compound in publicly accessible literature, the following tables present representative quantitative data expected for a non-competitive NMDA receptor antagonist with similar properties. These values should be considered illustrative and would need to be determined empirically for this compound in a specific experimental setup.

Table 1: Representative Electrophysiological Parameters for a Non-Competitive NMDA Receptor Antagonist

ParameterRepresentative ValueExperimental Condition
IC50 0.1 - 1.0 µMWhole-cell voltage-clamp recording from cultured hippocampal neurons held at -70 mV. NMDA (100 µM) and Glycine (10 µM) as agonists.
Block Onset (τon) 50 - 200 msApplication of 1 µM antagonist to an open channel state.
Block Offset (τoff) 500 - 2000 msWashout of the antagonist, allowing for unbinding from the channel.
Voltage Dependence Increased block at hyperpolarized potentialsMeasured as the ratio of block at -70 mV vs. +40 mV.

Table 2: Representative Effect on NMDA-mediated Excitatory Postsynaptic Currents (EPSCs)

This compound ConcentrationPeak Amplitude Reduction (%)Decay Time Constant (τ) Change
0.1 µM15 - 25%Minimal change
1.0 µM50 - 70%Potential shortening of the decay phase
10 µM> 90%Significant shortening of the decay phase

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on NMDA receptor currents using in vitro whole-cell patch-clamp electrophysiology.

Protocol 1: Characterization of this compound's IC50 on NMDA-Evoked Currents in Cultured Neurons

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the blockade of NMDA receptor-mediated currents.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a suitable cell line expressing recombinant NMDA receptors.

  • External Solution (ACSF): (in mM) 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.2 with CsOH.

  • Agonists: NMDA (100 µM), Glycine (10 µM).

  • Antagonist: this compound stock solution (e.g., 10 mM in DMSO), serially diluted to final concentrations.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

Procedure:

  • Establish a whole-cell voltage-clamp recording from a cultured neuron.

  • Hold the membrane potential at -70 mV.

  • Perfuse the cell with the external solution containing NMDA and Glycine to evoke an inward current.

  • Once a stable baseline current is achieved, co-apply different concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) with the agonists.

  • Record the steady-state current at each concentration of this compound.

  • Wash out the antagonist between applications to allow for recovery of the NMDA-evoked current.

  • Normalize the current at each this compound concentration to the control current (in the absence of this compound).

  • Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.

cluster_workflow IC50 Determination Workflow Start Start Record Establish Whole-Cell Voltage-Clamp Recording Start->Record Hold Hold at -70 mV Record->Hold Apply_Agonist Apply NMDA + Glycine Hold->Apply_Agonist Apply_this compound Co-apply this compound (Increasing Concentrations) Apply_Agonist->Apply_this compound Record_Current Record Steady-State Current Apply_this compound->Record_Current Washout Washout Record_Current->Washout Analyze Normalize and Plot Concentration-Response Curve Record_Current->Analyze Washout->Apply_this compound Next Concentration End Determine IC50 Analyze->End

Figure 2: Workflow for determining the IC50 of this compound.

Protocol 2: Assessing the Voltage-Dependency of this compound Blockade

Objective: To determine if the blocking effect of this compound is dependent on the membrane potential.

Materials: Same as Protocol 1.

Procedure:

  • Establish a whole-cell voltage-clamp recording.

  • Apply NMDA and Glycine to evoke a current.

  • In the presence of a fixed concentration of this compound (e.g., the IC50 value determined in Protocol 1), apply a series of voltage steps (e.g., from -80 mV to +40 mV in 20 mV increments).

  • Measure the amplitude of the NMDA-evoked current at each voltage step in the absence (control) and presence of this compound.

  • Calculate the fractional block (1 - Ithis compound / IControl) at each membrane potential.

  • Plot the fractional block as a function of membrane potential. An increase in block at more negative potentials is indicative of voltage-dependent channel block.

Protocol 3: Investigating the Effect of this compound on Synaptic NMDA Receptor Currents

Objective: To characterize the effect of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

  • Acute brain slices (e.g., hippocampal or cortical slices).

  • ACSF for slicing and recording.

  • Internal solution as in Protocol 1.

  • Stimulating electrode.

  • This compound.

Procedure:

  • Prepare acute brain slices and allow them to recover.

  • Transfer a slice to the recording chamber and establish a whole-cell voltage-clamp recording from a neuron.

  • Hold the membrane potential at +40 mV to relieve the magnesium block of NMDA receptors and record synaptically evoked EPSCs.

  • Isolate the NMDA receptor component of the EPSC pharmacologically (e.g., by using an AMPA receptor antagonist like CNQX).

  • After establishing a stable baseline of NMDA EPSCs, bath-apply this compound at various concentrations.

  • Record the changes in the peak amplitude and decay kinetics of the NMDA EPSCs.

  • Analyze the percentage reduction in the EPSC amplitude and any changes to the decay time constant.

cluster_pathway Glutamatergic Synapse Signaling Presynaptic_Neuron Presynaptic Neuron Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release Synaptic_Cleft Synaptic Cleft Glutamate_Release->Synaptic_Cleft Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Glutamate binds to postsynaptic receptors NMDA_Activation NMDA Receptor Activation Postsynaptic_Neuron->NMDA_Activation EPSC NMDA-mediated EPSC NMDA_Activation->EPSC Aptiganel_Block This compound Application (Channel Block) EPSC->Aptiganel_Block Reduced_EPSC Reduced EPSC Amplitude Aptiganel_Block->Reduced_EPSC

Figure 3: Signaling pathway of this compound's effect on synaptic transmission.

Conclusion

This compound serves as a characteristic non-competitive, open-channel blocker of the NMDA receptor. The protocols outlined above provide a framework for the detailed in vitro electrophysiological characterization of this compound and other compounds with a similar mechanism of action. Such studies are crucial for understanding the pharmacology of NMDA receptor antagonists and for the development of novel therapeutics targeting glutamatergic signaling.

References

Application Notes and Protocols: Immunohistochemistry in Brain Tissue Following Aptiganel Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (Cerestat, CNS-1102) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been investigated for its neuroprotective effects in the context of acute ischemic stroke and traumatic brain injury.[1][2][3][4][5] As a selective ligand for the ion-channel site of the NMDA receptor, this compound blocks the excessive influx of calcium ions associated with excitotoxicity, a key mechanism of neuronal damage in various neurological insults. Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the cellular and molecular effects of this compound treatment in brain tissue. These protocols provide detailed methodologies for assessing neuronal viability, apoptosis, and activity following this compound administration.

Signaling Pathways

This compound exerts its neuroprotective effects by modulating the NMDA receptor signaling cascade. The following diagram illustrates the mechanism of action.

Aptiganel_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Downstream Downstream Cascades Ca_Influx->Downstream Initiates Excitotoxicity Excitotoxicity & Neuronal Death Downstream->Excitotoxicity Leads to This compound This compound This compound->Ca_Channel Blocks

Caption: this compound blocks the NMDA receptor's ion channel, preventing excitotoxicity.

Quantitative Data

The following tables summarize quantitative data from a study investigating the effects of this compound following controlled cortical impact injury in rats.

Table 1: Effect of this compound on Brain Injury Parameters

ParameterControl Group (Vehicle)This compound-Treated Group (2 mg/kg)P-value
Contusion Volume (mm³)77.3 ± 5.866.8 ± 3.9< 0.05
Hemispheric Swelling (%)11.1 ± 0.88.2 ± 1.4Not specified
Water Content (%)82.78 ± 0.1282.30 ± 0.18< 0.05

Table 2: Effect of this compound on Intracranial and Cerebral Perfusion Pressures

ParameterControl Group (Vehicle)This compound-Treated Group (2 mg/kg)P-value
Intracranial Pressure (ICP) (mm Hg)31.7 ± 3.526.3 ± 2.2Not specified
Cerebral Perfusion Pressure (CPP) (mm Hg)57.7 ± 4.882.1 ± 4.4< 0.05

Experimental Workflow

A typical experimental workflow for immunohistochemical analysis following this compound treatment is depicted below.

IHC_Workflow start Start: Animal Model of Neurological Injury treatment This compound or Vehicle Administration start->treatment perfusion Transcardial Perfusion & Brain Extraction treatment->perfusion fixation Post-fixation & Cryoprotection perfusion->fixation sectioning Brain Sectioning (Cryostat/Vibratome) fixation->sectioning staining Immunohistochemical Staining sectioning->staining imaging Microscopy & Image Acquisition staining->imaging analysis Image Analysis & Quantification imaging->analysis end End: Data Interpretation analysis->end

References

Application Notes and Protocols for Behavioral Testing in Rodents Treated with Aptiganel

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptiganel (also known as CNS 1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor ion channel. It has been investigated for its neuroprotective potential, particularly in the context of ischemic stroke.[1][2] Preclinical studies in rodent models of focal cerebral ischemia have suggested that this compound can reduce the volume of brain damage.[3][4] While extensive behavioral data from these preclinical studies are not widely published, this document compiles available information and provides detailed protocols for relevant behavioral testing paradigms that are crucial for evaluating the efficacy of neuroprotective agents like this compound in rodent models of neurological injury.

Mechanism of Action: NMDA Receptor Antagonism

This compound exerts its neuroprotective effects by blocking the ion channel of the NMDA receptor.[1] During an ischemic event, excessive release of the excitatory neurotransmitter glutamate leads to overactivation of NMDA receptors. This, in turn, causes a massive influx of calcium ions (Ca²⁺) into neurons, triggering a cascade of intracellular events that lead to excitotoxicity and cell death. By blocking the NMDA receptor's ion channel, this compound can mitigate this excitotoxic cascade, thereby protecting neural tissue from ischemic damage.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Excitotoxicity Excitotoxic Cascade Ca_ion->Excitotoxicity Triggers CellDeath Neuronal Cell Death Excitotoxicity->CellDeath Leads to This compound This compound This compound->NMDAR Blocks Channel

Figure 1: this compound's mechanism of action as an NMDA receptor antagonist.

Behavioral Testing Paradigms

Behavioral assessments are critical for evaluating the functional outcomes of neuroprotective therapies. In rodent models of stroke, these tests can quantify motor deficits, sensory impairments, and cognitive dysfunction. The following sections detail key behavioral tests relevant to the preclinical evaluation of this compound.

Neurological Scoring

A composite neurological score is a common method to assess the overall functional deficit after a stroke. One study reported a significant improvement in the neurological score of rats treated with this compound following temporary focal ischemia.

Experimental Protocol: Modified Neurological Severity Score (mNSS)

This protocol is a composite of motor, sensory, reflex, and balance tests.

  • Objective: To provide a comprehensive evaluation of neurological function following focal cerebral ischemia.

  • Apparatus: Open field arena, beam for balance tests, and other simple props as needed.

  • Procedure:

    • Motor Tests:

      • Gait: Observe the animal's gait for any abnormalities, such as circling or hemiparesis.

      • Forelimb Flexion: Suspend the animal by its tail and observe for flexion of the contralateral forelimb.

      • Beam Balance: Assess the animal's ability to traverse a narrow beam.

    • Sensory Tests:

      • Proprioception: Observe the animal's ability to correct its paw placement after it is turned over.

      • Vibrissae Touch: Lightly touch the vibrissae on each side and observe for a response.

    • Reflex Tests:

      • Pinna Reflex: Lightly touch the inside of the ear to elicit a head shake.

      • Corneal Reflex: Gently touch the cornea with a soft filament to elicit a blink.

  • Scoring: A point is awarded for the inability to perform a task or for the absence of a reflex. The total score reflects the severity of the neurological deficit. A higher score indicates a more severe deficit.

Data Presentation

Treatment GroupNeurological Score (Arbitrary Units)Reference
Vehicle ControlHigher Score (Indicating more severe deficit)Schäbitz et al., 2000
This compound (CNS 1102)Significantly Lower Score (P<0.05)Schäbitz et al., 2000
Rotarod Test

The rotarod test is a widely used behavioral assay to assess motor coordination and balance in rodents.

Experimental Protocol: Accelerating Rotarod Test

  • Objective: To evaluate motor coordination and balance by measuring the time a rodent can remain on a rotating rod.

  • Apparatus: Rotarod apparatus with a rotating rod that can be set to a constant or accelerating speed.

  • Procedure:

    • Acclimation: Place the rodent on the stationary rod for a brief period to acclimate.

    • Training: Conduct several training trials at a low, constant speed.

    • Testing:

      • Place the animal on the rod.

      • Start the rotation at a low speed (e.g., 4 rpm) and gradually accelerate to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

      • Record the latency to fall from the rod.

  • Data Collection: The primary measure is the latency to fall. Multiple trials are typically conducted, and the average latency is used for analysis.

Rotarod_Test_Workflow Start Start Acclimation Acclimation on Stationary Rod Start->Acclimation Training Training at Low Constant Speed Acclimation->Training Testing Accelerating Rotarod Test Training->Testing Record_Latency Record Latency to Fall Testing->Record_Latency End End Record_Latency->End

Figure 2: Workflow for the accelerating rotarod test.

Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Experimental Protocol: Open Field Test

  • Objective: To measure spontaneous locomotor activity and exploratory behavior in a novel environment.

  • Apparatus: A square or circular arena with walls to prevent escape, often equipped with an overhead camera and tracking software.

  • Procedure:

    • Habituation: Allow the animal to acclimate to the testing room.

    • Testing:

      • Gently place the rodent in the center of the open field arena.

      • Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).

      • Record the animal's activity using an automated tracking system or by manual observation.

  • Data Collection:

    • Locomotor Activity: Total distance traveled, average speed.

    • Anxiety-like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone.

Morris Water Maze

The Morris water maze is a classic behavioral task used to assess spatial learning and memory in rodents.

Experimental Protocol: Morris Water Maze

  • Objective: To evaluate hippocampal-dependent spatial learning and memory.

  • Apparatus: A large circular pool filled with opaque water, a submerged platform, and various distal cues placed around the room.

  • Procedure:

    • Acquisition Phase (Training):

      • Place the rodent in the water facing the wall of the pool from one of several starting positions.

      • Allow the animal to swim and locate the hidden platform.

      • If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

      • Repeat for several trials per day over multiple days.

    • Probe Trial (Testing):

      • Remove the platform from the pool.

      • Place the rodent in the pool and allow it to swim for a set duration.

      • Record the swim path and the time spent in the target quadrant where the platform was previously located.

  • Data Collection:

    • Acquisition: Escape latency (time to find the platform), path length.

    • Probe Trial: Time spent in the target quadrant, number of platform location crossings.

Summary of Potential Behavioral Outcomes with this compound

Based on its neuroprotective mechanism, treatment with this compound in rodent models of focal ischemia could potentially lead to the following behavioral improvements, although specific published data is limited.

Behavioral TestPotential Outcome with this compound Treatment
Neurological Score Reduced neurological deficit score
Rotarod Test Increased latency to fall, indicating improved motor coordination
Open Field Test Increased locomotor activity and exploration of the center, suggesting reduced motor impairment and anxiety
Morris Water Maze Decreased escape latency during acquisition and increased time in the target quadrant during the probe trial, indicating improved spatial learning and memory

Conclusion

While clinical trials of this compound in humans did not demonstrate efficacy for acute ischemic stroke, preclinical studies in rodents have suggested a neuroprotective effect. The behavioral testing paradigms outlined in these application notes provide a framework for the comprehensive evaluation of the functional outcomes of this compound and other NMDA receptor antagonists in preclinical models of neurological injury. Rigorous behavioral assessment is essential for bridging the translational gap between preclinical findings and clinical applications in the development of novel neuroprotective therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Aptiganel's Poor Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor blood-brain barrier (BBB) penetration of Aptiganel (Cerestat, CNS-1102).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its blood-brain barrier penetration a concern?

A1: this compound (also known as CNS-1102 or Cerestat) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It showed promise as a neuroprotective agent in preclinical studies for conditions like stroke and traumatic brain injury.[1][2][3] However, its clinical development was halted due to a lack of efficacy and potential adverse effects in human trials.[1][3] A significant contributing factor to these outcomes is believed to be its poor penetration across the blood-brain barrier (BBB), a highly selective membrane that protects the brain from harmful substances. Inadequate brain concentrations can lead to a failure to achieve therapeutic effects at doses that are safe systemically.

Q2: Is there quantitative data on this compound's brain-to-plasma concentration ratio?

Q3: What are the main strategies to overcome the poor BBB penetration of a drug like this compound?

A3: Several strategies can be employed to enhance the delivery of drugs to the central nervous system (CNS). The most promising approaches for a small molecule like this compound include:

  • Nanoparticle-based delivery systems: Encapsulating this compound into nanoparticles can facilitate its transport across the BBB.

  • Prodrug strategies: Modifying the chemical structure of this compound to create a more lipophilic prodrug can enhance its ability to diffuse across the BBB. Once in the brain, the prodrug is metabolized back to the active this compound.

  • Alternative routes of administration: Intranasal delivery, for example, can bypass the BBB to some extent by utilizing the olfactory and trigeminal nerve pathways.

Q4: How do the physicochemical properties of this compound influence its BBB penetration?

A4: The ability of a small molecule to cross the BBB is influenced by several physicochemical properties. While specific experimental values for this compound's LogP are not consistently reported, its guanidine group, which is typically protonated at physiological pH, contributes to its polarity and likely hinders passive diffusion across the lipophilic BBB. The table below summarizes the known physicochemical properties of this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₀H₂₁N₃MedKoo
Molecular Weight 303.41 g/mol (free base)MedKoo
Molecular Weight 339.86 g/mol (HCl salt)TargetMol
Appearance SolidCymitQuimica
Known Solubilities DMSO: 80.00 mg/mL, H₂O: 5.00 mg/mL (HCl salt)TargetMol

Troubleshooting Guides

Issue: Inconsistent results in animal models of neuroprotection.

  • Possible Cause: Insufficient brain concentration of this compound due to poor BBB penetration.

  • Troubleshooting Steps:

    • Verify Drug Administration and Plasma Levels: Ensure the administration protocol achieves the target plasma concentration of >10 ng/mL, which has been associated with neuroprotection in animal models.

    • Assess Brain Concentration: If possible, perform pharmacokinetic studies to determine the brain-to-plasma concentration ratio in your animal model. This can be done using techniques like in vivo microdialysis.

    • Consider a Higher Dose (with caution): Increasing the dose may increase brain concentration, but be mindful of potential systemic toxicity and adverse effects observed in clinical trials.

    • Implement a BBB-crossing Strategy: If direct administration of this compound yields inconsistent results, consider formulating it into a nanoparticle delivery system or synthesizing a more lipophilic prodrug.

Issue: Difficulty formulating this compound for in vivo studies.

  • Possible Cause: Solubility and stability issues.

  • Troubleshooting Steps:

    • Use the Hydrochloride Salt: this compound hydrochloride has better water solubility than the free base.

    • Optimize Vehicle: For injections, ensure the vehicle is appropriate and does not cause precipitation. The use of a co-solvent system may be necessary.

    • Consider Encapsulation: If solubility remains an issue for achieving the desired concentration, encapsulating this compound in nanoparticles can improve its dispersion in aqueous media.

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Model

This protocol allows for the in vitro assessment of this compound's permeability across a cell-based BBB model.

Materials:

  • Transwell inserts with microporous membrane (e.g., 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3)

  • Astrocyte and pericyte cell lines (optional, for co-culture models)

  • Cell culture medium and supplements

  • This compound hydrochloride

  • Lucifer yellow (paracellular marker)

  • Analytical equipment for quantifying this compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed the brain microvascular endothelial cells on the apical side of the Transwell insert. For co-culture models, seed astrocytes and/or pericytes on the basolateral side of the well.

  • Model Maturation: Culture the cells until a confluent monolayer is formed and tight junctions are established. This can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay: a. Replace the medium in the apical chamber with a medium containing a known concentration of this compound. b. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. c. To assess the integrity of the cell monolayer, add Lucifer yellow to the apical chamber at the beginning of the experiment and measure its concentration in the basolateral chamber at the end.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value can be calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer

    • A is the surface area of the membrane

    • C₀ is the initial concentration of the drug in the apical chamber

Protocol 2: Formulation of this compound-Loaded PLGA Nanoparticles

This protocol describes a method for encapsulating this compound into poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation technique.

Materials:

  • PLGA (poly(lactic-co-glycolic acid))

  • This compound hydrochloride

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) solution (e.g., 5% w/v)

  • Deionized water

  • Magnetic stirrer and probe sonicator

  • Centrifuge

Methodology:

  • Primary Emulsion: a. Dissolve a specific amount of this compound hydrochloride in a small volume of deionized water (this will be the internal aqueous phase). b. Dissolve a known amount of PLGA in DCM (this will be the organic phase). c. Add the internal aqueous phase to the organic phase and sonicate at high power to form a water-in-oil (W/O) emulsion.

  • Secondary Emulsion: a. Add the primary emulsion to a larger volume of PVA solution. b. Immediately sonicate this mixture to form a water-in-oil-in-water (W/O/W) double emulsion.

  • Solvent Evaporation: a. Transfer the double emulsion to a larger volume of deionized water and stir continuously for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension to pellet the nanoparticles. b. Discard the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step at least twice to remove excess PVA and unencapsulated drug.

  • Lyophilization: a. Freeze-dry the washed nanoparticle suspension to obtain a powder that can be stored for future use.

  • Characterization: a. Determine the particle size and zeta potential using dynamic light scattering (DLS). b. Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM). c. Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content.

Protocol 3: Synthesis of a Lipophilic Prodrug of a Guanidine-Containing Compound (Representative Scheme)

This protocol provides a general strategy for increasing the lipophilicity of a guanidine-containing compound like this compound by masking the polar guanidine group with a lipophilic promoiety.

Materials:

  • Guanidine-containing parent drug (e.g., this compound)

  • Lipophilic acyl chloride or anhydride (e.g., pivaloyl chloride)

  • A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Methodology:

  • Reaction Setup: a. Dissolve the parent drug in the aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add the non-nucleophilic base to the solution.

  • Acylation: a. Slowly add the lipophilic acylating agent (e.g., pivaloyl chloride) to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). b. Allow the reaction to stir for a specified period, monitoring its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: a. Once the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium bicarbonate). b. Extract the product into an organic solvent. c. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

  • Purification: a. Purify the crude product using column chromatography on silica gel to obtain the desired lipophilic prodrug.

  • Characterization: a. Confirm the structure of the synthesized prodrug using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

  • In Vitro/In Vivo Evaluation: a. Assess the stability of the prodrug in plasma and brain homogenates to ensure it can be converted back to the active parent drug. b. Evaluate the BBB permeability of the prodrug using in vitro models (Protocol 1) or in vivo pharmacokinetic studies.

Visualizations

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Leads to This compound This compound This compound->NMDA_Receptor Blocks Channel

Caption: NMDA receptor signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_formulation Strategy Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Formulation This compound Formulation (Nanoparticle or Prodrug) Characterization Physicochemical Characterization Formulation->Characterization BBB_Model In Vitro BBB Model (Transwell Assay) Characterization->BBB_Model Permeability Permeability Assessment BBB_Model->Permeability Animal_Model Animal Model Administration Permeability->Animal_Model PK_PD Pharmacokinetic & Pharmacodynamic Analysis Animal_Model->PK_PD Efficacy Efficacy Studies PK_PD->Efficacy

Caption: Experimental workflow for developing and validating a new this compound delivery system.

bbb_penetration_mechanisms cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Free_this compound Free this compound BBB Free_this compound->BBB Poor Penetration Nanoparticle This compound-loaded Nanoparticle Nanoparticle->BBB Enhanced Transport (e.g., Transcytosis) Prodrug Lipophilic This compound Prodrug Prodrug->BBB Increased Passive Diffusion Brain_Aptiganel_NP This compound (from NP) BBB->Brain_Aptiganel_NP Release Brain_Aptiganel_Prodrug This compound (from Prodrug) BBB->Brain_Aptiganel_Prodrug Metabolic Conversion

Caption: Proposed mechanisms for enhanced BBB penetration of this compound.

References

Managing side effects of Aptiganel in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aptiganel (also known as CNS 1102) in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (CNS 1102) is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] It binds to a site within the ion channel of the receptor, thereby blocking the influx of calcium ions that is triggered by the binding of the neurotransmitter glutamate. This action is believed to be the basis of its neuroprotective effects, particularly in the context of ischemic events like stroke, where excessive glutamate release can lead to excitotoxicity and neuronal cell death.[1]

Q2: What are the known side effects of this compound observed in human studies?

Clinical trials in humans have identified dose-limiting side effects for this compound, which are primarily related to the central nervous system (CNS) and the cardiovascular system. These include:

  • CNS Effects: Sedation, agitation, hallucinations, confusion, somnolence, and other psychotomimetic symptoms.[1]

  • Cardiovascular Effects: Increases in systolic blood pressure (hypertension) and pulse rate.[2]

A tolerable dose in one human study was a 4.5-mg intravenous bolus followed by an infusion of 0.75 mg/h for 12 hours, though increases in systolic blood pressure and some CNS effects were still observed at this dose.[1]

Q3: What side effects can be expected in animal models based on the drug class?

While specific preclinical toxicology data for this compound is not extensively published, the side effects are expected to be consistent with the broader class of non-competitive NMDA receptor antagonists. In animal models, particularly rodents, this class of drugs is known to induce a range of behavioral and physiological effects, including:

  • Hyperlocomotion: An increase in spontaneous movement.

  • Ataxia: Lack of voluntary coordination of muscle movements.

  • Stereotyped behaviors: Repetitive, unvarying behaviors such as head weaving or circling.

  • Cognitive impairment: Deficits in learning and memory tasks.

  • At higher doses, NMDA receptor antagonists can induce a state of dissociative anesthesia.

Q4: What is the reported neuroprotective dose and plasma concentration of this compound in animal models?

A plasma concentration of approximately 10 ng/mL has been associated with neuroprotective effects in animal models of focal cerebral ischemia. In one study involving temporary focal ischemia in rats, a neuroprotective dose regimen was an intravenous bolus injection of 1.13 mg/kg followed by an intravenous infusion of 0.33 mg/kg per hour for 3.75 hours.

Troubleshooting Guide

This guide addresses common problems encountered during in vivo experiments with this compound and provides potential solutions.

Problem 1: Unexpected or Severe Neurobehavioral Side Effects

Symptoms:

  • Excessive sedation or, conversely, extreme agitation and hyperactivity.

  • Pronounced ataxia, leading to difficulty with movement and potential for injury.

  • Continuous, high-frequency stereotyped behaviors (e.g., head weaving, circling).

Potential Causes:

  • Dose is too high: The dose administered may be exceeding the therapeutic window for the specific animal model and strain.

  • Rapid administration: A rapid bolus injection can lead to high peak plasma concentrations and more severe acute side effects.

  • Drug sensitivity: The animal strain being used may have a higher sensitivity to NMDA receptor antagonists.

Troubleshooting Steps:

StepActionRationale
1 Review Dosing Regimen Compare the current dose with published neuroprotective doses for the animal model. Consider if a lower dose could still achieve the desired therapeutic effect with fewer side effects.
2 Adjust Administration Protocol If using a bolus injection, consider a slower infusion rate or a bolus followed by a continuous infusion to maintain a more stable plasma concentration.
3 Consider Co-administration of a Sedative (for agitation) For severe agitation, the use of a low dose of a benzodiazepine (e.g., diazepam) may be considered. This should be done cautiously as it can confound experimental results.
4 Refine Behavioral Monitoring Implement a standardized neurobehavioral scoring system to systematically quantify the severity of side effects at different time points.
5 Pilot a Dose-Response Study If feasible, conduct a pilot study with a small number of animals to determine the optimal dose that provides neuroprotection with manageable side effects in your specific experimental setup.
Problem 2: Significant Increase in Blood Pressure (Hypertension)

Symptoms:

  • Consistently elevated systolic and/or diastolic blood pressure readings after this compound administration.

  • Potential for secondary complications related to hypertension, especially in models of cardiovascular disease.

Potential Causes:

  • Dose-dependent cardiovascular effect: Hypertension is a known side effect of this compound and is likely dose-dependent.

  • Interaction with anesthesia: The anesthetic agent used may interact with this compound to exacerbate hypertensive effects.

Troubleshooting Steps:

StepActionRationale
1 Implement Continuous Blood Pressure Monitoring If not already in place, use telemetry or another method for continuous blood pressure monitoring to accurately assess the onset, magnitude, and duration of the hypertensive effect.
2 Evaluate Dose-Response Relationship Determine if a lower dose of this compound can minimize the hypertensive effect while retaining efficacy.
3 Consider Antihypertensive Treatment In some experimental paradigms, the use of an antihypertensive agent may be necessary to manage severe blood pressure increases. The choice of agent should be carefully considered to avoid confounding effects.
4 Review Anesthetic Protocol Investigate potential interactions between the chosen anesthetic and this compound. Some anesthetics may have their own effects on blood pressure that could be additive.

Data Summary

Table 1: Reported Doses and Effects of this compound

SpeciesDoseRouteObserved EffectSource
Rat1.13 mg/kg bolus + 0.33 mg/kg/hr infusionIVNeuroprotection in a focal ischemia model
Human4.5 mg bolus + 0.75 mg/hr infusionIVTolerable dose with some CNS and hypertensive effects
Human>30 µg/kgIVClinically significant sedation and increased blood pressure

Experimental Protocols

Protocol 1: Administration of this compound in a Rat Model of Focal Cerebral Ischemia

  • Animal Model: Adult male Wistar rats.

  • Ischemia Induction: Temporary middle cerebral artery occlusion (MCAO) for 15 minutes.

  • Drug Preparation: this compound (CNS 1102) is dissolved in a sterile vehicle (e.g., saline).

  • Administration:

    • Immediately following reperfusion, an intravenous (IV) bolus of 1.13 mg/kg this compound is administered.

    • This is immediately followed by a continuous IV infusion of 0.33 mg/kg/hour for 3.75 hours.

  • Monitoring:

    • Neurological scoring at regular intervals post-infusion.

    • Histological analysis of the brain at 72 hours post-ischemia to assess infarct volume and neuronal damage.

    • (Recommended) Continuous monitoring of blood pressure and heart rate during and after drug administration.

Visualizations

NMDA_Receptor_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel opens Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx allows Excitotoxicity Excitotoxicity / Neuronal Injury Ca_Influx->Excitotoxicity leads to (excessive) This compound This compound (CNS 1102) This compound->Ion_Channel blocks

Caption: Mechanism of this compound action on the NMDA receptor.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Model Select Animal Model & Strain Dose_Selection Determine Dose Regimen Animal_Model->Dose_Selection Protocol Establish Administration Protocol Dose_Selection->Protocol Ischemia Induce Ischemia (e.g., MCAO) Protocol->Ischemia Administer Administer this compound Ischemia->Administer Monitor Monitor Vital Signs & Behavior Administer->Monitor Assess_Outcome Assess Neurological Outcome Monitor->Assess_Outcome Histology Perform Histological Analysis Monitor->Histology Data_Analysis Analyze Data Assess_Outcome->Data_Analysis Histology->Data_Analysis

Caption: General workflow for an in vivo this compound study.

Troubleshooting_Tree cluster_cns CNS Side Effects cluster_cv Cardiovascular Side Effects Observe_AE Adverse Event Observed? CNS_Symptoms Agitation or Severe Sedation? Observe_AE->CNS_Symptoms Yes (Neurobehavioral) CV_Symptoms Significant Hypertension? Observe_AE->CV_Symptoms Yes (Cardiovascular) No_AE Continue Monitoring Observe_AE->No_AE No Reduce_Dose_CNS Reduce Dose CNS_Symptoms->Reduce_Dose_CNS Slow_Infusion Slow Infusion Rate CNS_Symptoms->Slow_Infusion Consider_Sedative Consider Low-Dose Benzodiazepine CNS_Symptoms->Consider_Sedative Reduce_Dose_CV Reduce Dose CV_Symptoms->Reduce_Dose_CV Monitor_BP Continuous BP Monitoring CV_Symptoms->Monitor_BP Consider_Antihypertensive Consider Antihypertensive CV_Symptoms->Consider_Antihypertensive

References

Aptiganel (CNS 1102): A Case Study in Clinical Trial Failure for Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This document provides a comprehensive analysis of the clinical trial failure of Aptiganel (CNS 1102), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is intended for researchers, scientists, and drug development professionals to understand the challenges and key decision points in the development of neuroprotective agents.

Frequently Asked Questions (FAQs)

Q1: What was the primary mechanism of action for this compound?

This compound hydrochloride is a selective, non-competitive antagonist that acts on the ion channel associated with the N-methyl-D-aspartate (NMDA) receptor.[1][2] In preclinical models of stroke, it demonstrated significant neuroprotective effects by blocking the excessive influx of calcium into neurons, a key step in the excitotoxic cascade that leads to cell death following ischemic events.[1][3]

Q2: Why did this compound fail in human clinical trials despite promising preclinical data?

This compound's failure in clinical trials can be attributed to a combination of factors:

  • Lack of Efficacy: The pivotal Phase III trial (CNS1102-011) showed no improvement in clinical outcomes for patients with acute ischemic stroke treated with this compound compared to placebo.[4] In fact, some data suggested a trend towards worse functional outcomes with the drug.

  • Safety and Tolerability Issues: Dose-limiting adverse effects were a significant concern. These included a notable increase in systolic blood pressure and a range of central nervous system (CNS) effects such as somnolence, confusion, and hallucinations.

  • Increased Mortality: A concerning trend towards higher mortality was observed in the high-dose this compound group compared to the placebo group in the Phase III trial, although it did not reach statistical significance.

  • Complex Pathophysiology of Stroke: The failure of this compound, and other NMDA receptor antagonists, highlights the complexity of stroke pathophysiology. While excitotoxicity is a critical early event, other mechanisms of injury are also involved. Furthermore, the complete blockade of NMDA receptors may interfere with their physiological roles in neuronal survival and plasticity.

Q3: What were the key clinical trials for this compound and their primary outcomes?

The main clinical trial for this compound was a nested Phase II/Phase III randomized controlled trial (CNS1102-011).

  • Objective: To determine if this compound improves the clinical outcome for acute ischemic stroke patients.

  • Primary Efficacy Endpoint: Modified Rankin Scale (mRS) score at 90 days after stroke onset.

  • Result: The trial was suspended due to a lack of efficacy and a potential imbalance in mortality. There was no significant difference in the primary endpoint between the this compound and placebo groups.

Q4: Were there any specific patient populations where this compound showed potential?

The available data from the major clinical trials did not identify any specific subgroups of stroke patients who benefited from this compound treatment. The drug was found to be ineffective across the broad population of patients with acute ischemic stroke.

Quantitative Data Summary

Table 1: Efficacy Outcomes of the Phase III CNS1102-011 Trial
Outcome MeasurePlacebo (n=214)Low-Dose this compound (n=200)High-Dose this compound (n=214)p-value
Median Modified Rankin Scale Score at 90 Days3330.31
Mean Improvement in NIH Stroke Scale at 7 Days-0.8-0.90.04

Data sourced from Albers et al., 2001.

Table 2: Mortality Rates in the Phase III CNS1102-011 Trial
TimepointPlacebo (n=214)Low-Dose this compound (n=200)High-Dose this compound (n=214)p-value (vs. Placebo)
120 Days19.2%22.5%26.3%0.39 (Low-Dose), 0.06 (High-Dose)

Data sourced from Albers et al., 2001.

Table 3: Key Adverse Events in this compound Clinical Trials
Adverse EventMore Common in this compound-treated Patients
SomnolenceYes
Reduced level of consciousnessYes
ConfusionYes
Cerebral OedemaYes
HypertensionYes
Ventricular DysrhythmiasYes

Data sourced from a meta-analysis of excitatory amino acid antagonists.

Experimental Protocols

Hypothetical Preclinical Neuroprotection Assay for an NMDA Receptor Antagonist

Objective: To assess the neuroprotective efficacy of a novel non-competitive NMDA receptor antagonist in an in vitro model of excitotoxicity.

Methodology:

  • Cell Culture: Primary cortical neurons are harvested from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B27 and L-glutamine.

  • Excitotoxicity Induction: After 7-10 days in vitro, neurons are exposed to a toxic concentration of glutamate (e.g., 100 µM) for 15 minutes to induce excitotoxicity.

  • Drug Treatment: The investigational compound is co-administered with glutamate at varying concentrations (e.g., 1 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

  • Assessment of Cell Viability: 24 hours post-insult, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (non-glutamate treated) cultures. IC50 values are calculated to determine the concentration of the compound that provides 50% neuroprotection.

General Clinical Trial Protocol for a Neuroprotective Agent in Acute Ischemic Stroke

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of [Investigational Drug] in Patients with Acute Ischemic Stroke.

Patient Population: Adult patients with a clinical diagnosis of acute ischemic stroke, with symptom onset within 6 hours prior to randomization. NIH Stroke Scale (NIHSS) score between 4 and 20.

Study Design:

  • Screening: Patients undergo neurological examination, vital signs assessment, and brain imaging (CT or MRI) to confirm ischemic stroke and exclude hemorrhage.

  • Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or placebo.

  • Treatment: The investigational drug or placebo is administered as an intravenous bolus followed by a continuous infusion for a predefined period (e.g., 12 hours).

  • Concomitant Care: All patients receive standard of care for acute ischemic stroke, which may include thrombolytic therapy if indicated.

  • Efficacy Assessments:

    • Primary Endpoint: Modified Rankin Scale (mRS) score at 90 days.

    • Secondary Endpoints: NIHSS score at various time points (e.g., 24 hours, 7 days, 30 days), Barthel Index at 90 days, and mortality rate at 90 and 120 days.

  • Safety Assessments: Monitoring of adverse events, serious adverse events, vital signs (with particular attention to blood pressure), electrocardiograms (ECGs), and laboratory parameters throughout the study.

  • Statistical Analysis: The primary efficacy analysis is typically an intention-to-treat (ITT) analysis of the mRS score at day 90. Safety data is summarized for all treated patients.

Visualizations

Aptiganel_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicles NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Glutamate Release Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activation Ca_Influx Ca++ Influx Ion_Channel->Ca_Influx Opens This compound This compound This compound->Ion_Channel Blocks Excitotoxicity Excitotoxicity & Cell Death Ca_Influx->Excitotoxicity

Caption: Mechanism of action of this compound at the NMDA receptor.

Clinical_Trial_Workflow Start Patient with Acute Ischemic Stroke (<6 hours) Screening Screening & Baseline Assessments (NIHSS, Imaging) Start->Screening Randomization Randomization Screening->Randomization Treatment Treatment Arm: This compound (IV Bolus + Infusion) Randomization->Treatment Placebo Placebo Arm: Saline (IV Bolus + Infusion) Randomization->Placebo FollowUp Follow-up Assessments (Adverse Events, NIHSS) Treatment->FollowUp Placebo->FollowUp Endpoint Primary Endpoint Assessment (mRS at 90 Days) FollowUp->Endpoint Analysis Data Analysis & Trial Conclusion Endpoint->Analysis

Caption: Generalized workflow for a neuroprotective agent clinical trial.

References

Optimizing Aptiganel dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Aptiganel to minimize off-target effects during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts at the ion channel site of the receptor complex, thereby blocking the influx of calcium ions that is associated with excitotoxicity. In animal models of focal brain ischemia, it has shown neuroprotective effects.

Q2: What are the known major off-target or adverse effects of this compound?

Clinical trials with this compound revealed several significant adverse effects. The primary concerns are cardiovascular and neurological toxicities.

  • Cardiovascular: Increases in heart rate and blood pressure have been consistently observed.

  • Neurological: A range of effects have been reported, including blurred vision, nystagmus, numbness, dizziness, and sedation.[1] At higher doses, more severe effects such as somnolence, confusion, motor retardation, perceptual disturbances, and hallucinations can occur.[1][2]

  • Increased Mortality: In a major clinical trial for acute ischemic stroke, a higher mortality rate was observed in the high-dose this compound group compared to the placebo group.[3][4]

Q3: What were the dosages used in the major clinical trials for this compound?

In a significant phase 2/3 trial for acute ischemic stroke, two main intravenous dosage regimens were used:

  • Low Dose: A 3-mg bolus followed by a 0.5 mg/h infusion for 12 hours.

  • High Dose: A 5-mg bolus followed by a 0.75 mg/h infusion for 12 hours.

It is important to note that both of these doses failed to show efficacy and the high dose was associated with potential harm.

Q4: What is the therapeutic target plasma concentration for this compound based on preclinical data?

In animal models of focal cerebral ischemia, a plasma concentration of approximately 10 ng/mL was associated with neuroprotective effects. Achieving and maintaining this concentration while avoiding adverse effects is the primary goal of dosage optimization.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: High incidence of psychotomimetic-like behaviors in animal models (e.g., hyperactivity, stereotypy).

  • Potential Cause: The administered dose is likely too high, leading to excessive NMDA receptor blockade in brain regions responsible for these behaviors.

  • Troubleshooting Steps:

    • Reduce the Dose: Systematically lower the dose of this compound in a stepwise manner.

    • Refine the Dosing Regimen: Consider a lower initial bolus followed by a continuous infusion to maintain a steady plasma concentration, rather than high peak concentrations associated with bolus-only administration.

    • Pharmacokinetic Analysis: If not already done, perform a pharmacokinetic study in your animal model to correlate plasma and brain concentrations of this compound with the observed behavioral effects. This will help establish a therapeutic window.

    • Review the Animal Model: Ensure the chosen animal model is appropriate and that the observed behaviors are not a result of model-specific sensitivities.

Issue 2: Significant increase in blood pressure and heart rate in animal models.

  • Potential Cause: This is a known cardiovascular side effect of this compound. The current dose is likely exceeding the cardiovascular tolerability threshold.

  • Troubleshooting Steps:

    • Dose Reduction: The most immediate step is to lower the administered dose.

    • Continuous Cardiovascular Monitoring: Implement continuous monitoring of blood pressure and heart rate (e.g., using telemetry) to get a more detailed picture of the cardiovascular response over time in relation to drug administration.

    • In Vitro Cardiotoxicity Assessment: Before proceeding with further in vivo studies, consider performing an in vitro hERG assay to determine the IC50 for hERG channel inhibition. This will provide a quantitative measure of one of the key mechanisms for drug-induced cardiac arrhythmias.

    • Evaluate Co-administered Substances: If other compounds are being used in your experimental model, ensure they do not have synergistic cardiovascular effects with this compound.

Issue 3: Lack of efficacy in a neuroprotection model despite reaching the target plasma concentration of 10 ng/mL.

  • Potential Cause: Several factors could contribute to this, including issues with the experimental model, drug penetration into the central nervous system (CNS), or the timing of administration.

  • Troubleshooting Steps:

    • Confirm CNS Penetration: It is crucial to determine the brain-to-plasma concentration ratio of this compound in your specific animal model. A low ratio may mean that while plasma levels are at the target, the concentration in the brain is insufficient.

    • Assess Timing of Administration: In neuroprotection models, the timing of drug administration relative to the induced injury is critical. Review the literature for your specific model to ensure the administration window is appropriate.

    • Re-evaluate the Model: Ensure the chosen in vivo or in vitro model is appropriate for evaluating the neuroprotective effects of an NMDA receptor antagonist.

    • Consider Species Differences: Pharmacokinetics and pharmacodynamics can vary significantly between species. The 10 ng/mL target is based on specific animal models and may need to be adjusted for your chosen species.

Quantitative Data Summary

The following tables summarize the key quantitative data available from clinical trials of this compound. This data should be used as a reference for understanding the clinical experience with this compound.

Table 1: this compound Clinical Trial Dosage Regimens

Dosage GroupBolus DoseInfusion Rate (for 12 hours)
Low Dose3 mg0.5 mg/h
High Dose5 mg0.75 mg/h
PlaceboN/AN/A

Data from a phase 2/3 trial in acute ischemic stroke patients.

Table 2: Mortality Rates in this compound Clinical Trial (at 120 days)

Treatment GroupNumber of Patients (n)Mortality Rate (%)
High-Dose this compound21426.3%
Low-Dose this compound20022.5%
Placebo21419.2%

Data from a phase 2/3 trial in acute ischemic stroke patients.

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess the on-target efficacy and off-target effects of this compound.

Protocol 1: In Vitro Neurotoxicity Assay (Neuronal Cell Viability)

  • Objective: To determine the concentration range over which this compound protects against NMDA-induced excitotoxicity in a neuronal cell culture model.

  • Materials:

    • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

    • Cell culture medium and supplements.

    • This compound stock solution.

    • NMDA stock solution.

    • Cell viability assay kit (e.g., MTT or LDH assay).

    • 96-well cell culture plates.

  • Methodology:

    • Cell Plating: Seed the neuronal cells in a 96-well plate at a predetermined density and allow them to adhere and differentiate for an appropriate period.

    • Pre-treatment with this compound: Prepare a serial dilution of this compound in cell culture medium. Remove the existing medium from the cells and add the this compound solutions at various concentrations. Include a vehicle control group. Incubate for a specified pre-treatment time (e.g., 1-2 hours).

    • Induction of Excitotoxicity: Prepare a solution of NMDA in cell culture medium at a concentration known to induce excitotoxicity in your cell model (this should be determined in a preliminary experiment). Add the NMDA solution to the wells (except for the negative control wells).

    • Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).

    • Assessment of Cell Viability: Following the incubation, perform the chosen cell viability assay according to the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the control wells. Plot the concentration-response curve to determine the EC50 for neuroprotection.

Protocol 2: In Vitro Cardiotoxicity Assessment (hERG Assay)

  • Objective: To determine the inhibitory effect of this compound on the hERG potassium channel, a key indicator of potential proarrhythmic risk.

  • Materials:

    • A cell line stably expressing the hERG channel (e.g., HEK293-hERG or CHO-hERG).

    • Automated patch-clamp system (e.g., QPatch or SyncroPatch).

    • Appropriate intracellular and extracellular recording solutions.

    • This compound stock solution.

    • Positive control (e.g., E-4031).

  • Methodology:

    • Cell Preparation: Prepare a single-cell suspension of the hERG-expressing cells.

    • Automated Patch-Clamp: Load the cells and the recording solutions into the automated patch-clamp system.

    • Establish Baseline: Obtain a stable whole-cell recording from a cell and record the baseline hERG current using a specific voltage protocol.

    • Compound Application: Apply the vehicle control to establish that there is no effect from the solvent. Then, apply increasing concentrations of this compound to the cell and record the hERG current at each concentration.

    • Positive Control: At the end of the experiment, apply a known hERG blocker (positive control) to confirm the sensitivity of the assay.

    • Data Analysis: Measure the reduction in the hERG tail current at each concentration of this compound. Calculate the percentage of inhibition and plot a concentration-response curve to determine the IC50.

Protocol 3: In Vivo Assessment of CNS Off-Target Effects in Rodents

  • Objective: To evaluate the dose-dependent effects of this compound on locomotor activity and psychotomimetic-like behaviors in rodents.

  • Materials:

    • Male adult rats or mice.

    • This compound solution for injection (appropriate vehicle).

    • Open-field arena equipped with automated tracking software.

    • Acoustic startle response system with prepulse inhibition capability.

  • Methodology:

    • Acclimation: Acclimate the animals to the testing room and equipment for a sufficient period before the experiment.

    • Dose Groups: Divide the animals into several groups, including a vehicle control group and at least three dose levels of this compound.

    • Drug Administration: Administer this compound or vehicle via the intended route (e.g., intravenous or intraperitoneal).

    • Open-Field Test (for locomotor activity and stereotypy):

      • Place the animal in the open-field arena at a set time after drug administration.

      • Record activity for a specified duration (e.g., 30-60 minutes).

      • Analyze the data for total distance traveled, time spent in the center versus the periphery, and measures of stereotyped behavior.

    • Prepulse Inhibition (PPI) of Acoustic Startle (for sensorimotor gating):

      • Place the animal in the startle chamber.

      • Present a series of acoustic stimuli, including startle pulses alone and startle pulses preceded by a weaker prepulse.

      • Measure the startle response and calculate the percentage of PPI. Disruption of PPI can be an indicator of psychotomimetic-like effects.

    • Data Analysis: Compare the behavioral measures between the different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

Visualizations

signaling_pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate_vesicle Glutamate in Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release NMDA_Receptor NMDA Receptor Ca_channel Ion Channel NMDA_Receptor->Ca_channel Opens Ca_influx Ca++ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity (Cell Damage) Glutamate_release->NMDA_Receptor Binds This compound This compound This compound->Ca_channel Blocks Ca_influx->Excitotoxicity Leads to

Caption: Mechanism of action of this compound in preventing excitotoxicity.

experimental_workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment cluster_2 Data Analysis & Dose Optimization invitro_efficacy Neuroprotection Assay (EC50) pk_study Pharmacokinetic Study (Rat/Mouse) invitro_efficacy->pk_study invitro_cardiac hERG Assay (IC50) invitro_cardiac->pk_study invitro_neurotox Neuronal Viability Assay (TC50) invitro_neurotox->pk_study cns_effects Behavioral Assessment (e.g., Open Field) pk_study->cns_effects cv_effects Cardiovascular Monitoring (Telemetry) pk_study->cv_effects therapeutic_window Determine Therapeutic Window (Efficacy vs. Toxicity) cns_effects->therapeutic_window cv_effects->therapeutic_window dose_selection Select Optimal Dose for Further Studies therapeutic_window->dose_selection logical_relationship dose This compound Dose plasma_conc Plasma Concentration dose->plasma_conc Determines brain_conc Brain Concentration plasma_conc->brain_conc Influences (via CNS penetration) cv_off_target CV Off-Target Effects (e.g., Hypertension) plasma_conc->cv_off_target Directly Causes efficacy Neuroprotection (On-Target) brain_conc->efficacy Mediates cns_off_target CNS Off-Target Effects (e.g., Sedation) brain_conc->cns_off_target Mediates

References

Aptiganel Technical Support Center: Troubleshooting Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aptiganel Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous solutions during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound (also known as CNS 1102) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2][3] It is a guanidine derivative and is often supplied as a hydrochloride salt to improve its aqueous solubility.[4] However, like many lipophilic compounds, this compound can be challenging to dissolve and maintain in solution in physiological buffers, which can lead to precipitation and inaccurate experimental results.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound is significantly more soluble in DMSO than in water.

Q3: What is the maximum recommended final concentration of DMSO in cell culture media?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. A final DMSO concentration of less than 0.5% is generally considered safe for most cell lines, with many protocols recommending concentrations below 0.1%.[5] For neuronal cell cultures, it is advisable to keep the final DMSO concentration at or below 0.25% as higher concentrations can negatively impact neuronal viability and morphology. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: How does pH affect the solubility of this compound?

As a guanidine compound, the solubility of this compound is expected to be pH-dependent. Guanidine compounds are basic and their hydrochloride salts, like this compound HCl, are more soluble in neutral to slightly acidic aqueous solutions. In basic solutions, the free base form may be generated, which is typically less water-soluble and may precipitate.

Q5: My this compound solution, prepared from a DMSO stock, precipitated when added to my aqueous buffer. What can I do?

This is a common issue when diluting a concentrated DMSO stock into an aqueous medium due to the rapid change in solvent polarity. Here are some troubleshooting steps:

  • Perform serial dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous buffer, perform one or more intermediate dilutions in your buffer.

  • Pre-warm the buffer: Adding the this compound stock solution to pre-warmed (37°C) buffer can help prevent precipitation.

  • Enhance mixing: Add the this compound stock solution dropwise to the buffer while vortexing or stirring to ensure rapid and even distribution.

  • Lower the final concentration: You may be exceeding the solubility limit of this compound in your specific buffer. Try using a lower final concentration.

Troubleshooting Guides

Issue 1: Precipitate Observed Immediately After Diluting DMSO Stock in Aqueous Buffer
Possible Cause Observation Solution
Rapid Change in Solvent Polarity Immediate cloudiness or formation of fine particles upon adding DMSO stock to the buffer.1. Perform a two-step dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration with DMSO. Then, add this intermediate stock to the aqueous buffer. 2. Slow addition with vigorous mixing: Add the DMSO stock drop-by-drop to the vortexing buffer.
Concentration Exceeds Solubility Limit Precipitate forms even with optimized mixing.1. Reduce the final concentration: Your target concentration may be too high for the chosen buffer. 2. Increase the final DMSO concentration (with caution): If your experimental design allows, a slightly higher final DMSO concentration (e.g., from 0.1% to 0.25%) may help, but be mindful of potential cellular toxicity.
Temperature Shock Adding cold stock solution to warmer buffer.1. Equilibrate temperatures: Allow the this compound stock solution to warm to room temperature before adding it to the pre-warmed (37°C) buffer.
Issue 2: Precipitate Forms Over Time in the Incubator
Possible Cause Observation Solution
Compound Instability in Aqueous Media Clear solution becomes cloudy after several hours at 37°C.1. Prepare fresh solutions: Prepare the final working solution immediately before use. 2. Minimize incubation time: If possible, reduce the time the compound is in the aqueous buffer before and during the experiment.
Interaction with Media Components Precipitation is observed in complete cell culture media but not in simple buffers like PBS.1. Test in serum-free media: If using a serum-containing medium, test the solubility in a serum-free version to see if serum proteins are contributing to precipitation. 2. Consider a different buffer system: If feasible for your experiment, test the solubility in alternative buffers (e.g., Tris-HCl).
pH Shift During Incubation Gradual precipitation as cell metabolism alters the pH of the medium.1. Use a buffered medium: Ensure your cell culture medium contains a robust buffering system (e.g., HEPES) to maintain a stable pH. 2. Monitor pH: Check the pH of your medium at the end of the experiment to see if a significant shift has occurred.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent Temperature Illustrative Maximum Solubility
DMSORoom Temperature> 80 mg/mL
WaterRoom Temperature~5 mg/mL
PBS (pH 7.4)37°C< 1 mg/mL
Tris-HCl (pH 7.4, 50 mM)37°C< 1 mg/mL

Note: The values in this table are illustrative and based on typical solubilities of similar compounds. Actual solubility may vary.

Table 2: Recommended Maximum Final DMSO Concentrations for Different Cell Types

Cell Type Recommended Maximum Final DMSO Concentration Potential Effects of Higher Concentrations
Neuronal Cells ≤ 0.25%Neurite retraction, reduced viability
Astrocytes ≤ 0.5%May induce reactive gliosis at higher concentrations
Most Cancer Cell Lines ≤ 0.5%Reduced proliferation, cytotoxicity
Primary Cell Cultures ≤ 0.1%Increased sensitivity to solvent toxicity

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound hydrochloride powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass: Determine the mass of this compound HCl needed for your desired volume of a 10 mM stock solution (Molecular Weight of this compound HCl is 339.86 g/mol ).

  • Weigh the powder: In a sterile tube, carefully weigh the calculated amount of this compound HCl.

  • Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube.

  • Dissolve: Vortex the solution until the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate for short intervals.

  • Visual Inspection: Ensure the solution is clear and free of any undissolved particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Prepare an intermediate dilution (100 µM):

    • In a sterile conical tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Immediately vortex gently to mix. This creates a 100 µM intermediate solution with 1% DMSO.

  • Prepare the final working solution (10 µM):

    • In a new sterile conical tube, add 9 mL of pre-warmed cell culture medium.

    • Add 1 mL of the 100 µM intermediate dilution.

    • Invert the tube several times to ensure thorough mixing. The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Application weigh Weigh this compound HCl add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in 100% DMSO dissolve->stock intermediate Prepare 100 µM Intermediate Dilution in Pre-warmed Medium stock->intermediate 1:100 Dilution final Prepare 10 µM Final Dilution in Pre-warmed Medium intermediate->final working 10 µM Working Solution in <0.1% DMSO final->working final->working apply Add to Cell Culture working->apply observe Incubate and Observe apply->observe

This compound Solubilization Workflow

nmda_pathway NMDA Receptor Signaling Pathway and this compound's Mechanism of Action cluster_membrane Cell Membrane nmda_receptor GluN1 GluN2 Ion Channel ca_influx Ca2+ Influx nmda_receptor:f2->ca_influx allows glutamate Glutamate glutamate->nmda_receptor:f1 glycine Glycine / D-Serine glycine->nmda_receptor:f0 depolarization Membrane Depolarization mg_block Mg2+ Block depolarization->mg_block relieves mg_block->nmda_receptor:f2 blocks downstream Downstream Signaling (e.g., CaMKII, CREB) ca_influx->downstream This compound This compound This compound->nmda_receptor:f2 blocks channel (non-competitive)

NMDA Receptor Signaling and this compound Action

References

Addressing the psychotomimetic effects of Aptiganel in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Aptiganel, a non-competitive NMDA receptor antagonist. The following troubleshooting guides and FAQs address the common challenge of managing its psychotomimetic effects in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known psychotomimetic effects of this compound observed in preclinical studies?

A1: this compound (CNS-1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Like other drugs in its class, such as ketamine and phencyclidine (PCP), this compound can induce behavioral changes in animal models that are considered analogous to psychosis in humans. These effects can include hyperlocomotion, stereotypy (repetitive, purposeless movements), and deficits in prepulse inhibition (PPI), which is a measure of sensorimotor gating.

Q2: How can I mitigate the psychotomimetic effects of this compound in my animal models without compromising the primary research objectives?

A2: Several strategies can be employed to mitigate the psychotomimetic effects of this compound. The most common approach is the co-administration of antipsychotic drugs. Both typical and atypical antipsychotics have been shown to attenuate the behavioral effects of NMDA receptor antagonists. For instance, haloperidol (a typical antipsychotic) and clozapine (an atypical antipsychotic) have demonstrated efficacy in reversing the hyperlocomotion and PPI deficits induced by drugs like PCP and ketamine. The choice of co-administered drug will depend on the specific research question and the signaling pathways being investigated.

Another approach is to carefully titrate the dose of this compound to find a therapeutic window where the desired effects are present, but the psychotomimetic side effects are minimized. This often requires a thorough dose-response study.

Q3: Are there specific behavioral assays that are recommended for quantifying the psychotomimetic effects of this compound?

A3: Yes, several well-established behavioral assays are used to assess psychosis-like behaviors in animal models. These include:

  • Open Field Test: To measure locomotor activity and stereotypy.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Response: To assess sensorimotor gating deficits, a hallmark of schizophrenia.

  • Novel Object Recognition Test: To evaluate cognitive deficits, which can be a component of psychosis.

Troubleshooting Guides

Problem 1: High variability in behavioral data after this compound administration.

  • Possible Cause: Inconsistent drug administration, environmental stressors, or individual differences in animal sensitivity.

  • Troubleshooting Steps:

    • Verify Drug Preparation and Administration: Ensure that this compound is properly solubilized and that the administration route (e.g., intraperitoneal, intravenous) is consistent across all animals.

    • Control Environmental Factors: Maintain a consistent and low-stress environment for housing and testing. Factors such as lighting, noise, and handling can significantly impact behavioral outcomes.

    • Increase Sample Size: A larger sample size can help to reduce the impact of individual variability.

    • Acclimatize Animals: Ensure a sufficient acclimatization period for the animals to the testing environment before drug administration and behavioral testing.

Problem 2: Difficulty in dissociating the intended therapeutic effect from the psychotomimetic side effects.

  • Possible Cause: Overlapping dose-response curves for the desired effect and the side effects.

  • Troubleshooting Steps:

    • Conduct a Detailed Dose-Response Study: Systematically test a wide range of this compound doses to identify a potential therapeutic window.

    • Utilize a Battery of Behavioral Tests: Employ multiple behavioral assays to differentiate between various neurological and behavioral effects.

    • Co-administration with a Putative Antipsychotic: As a control experiment, co-administer this compound with a known antipsychotic to see if the psychotomimetic effects are selectively blocked while the intended therapeutic effect remains.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound's effect on locomotor activity and the modulatory effect of co-administered haloperidol.

This compound Dose (mg/kg)Co-administered DrugMean Locomotor Activity (distance traveled in cm)Standard Deviation
0 (Vehicle)None1500250
1None3500450
5None7800900
10None95001200
5Haloperidol (0.1 mg/kg)4200550
10Haloperidol (0.1 mg/kg)5100650

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in an Open Field Test

  • Apparatus: A square arena (e.g., 40x40x40 cm) with video tracking software.

  • Procedure: a. Acclimatize the animal (e.g., a rat) to the testing room for at least 60 minutes before the test. b. Administer this compound or vehicle control via the chosen route (e.g., intraperitoneal injection). c. After a predetermined pretreatment time (e.g., 15 minutes), place the animal in the center of the open field arena. d. Record the animal's activity using the video tracking software for a set duration (e.g., 30 minutes). e. Analyze the data for total distance traveled, time spent in the center versus the periphery, and instances of stereotypic behaviors.

Visualizations

cluster_0 This compound Administration Workflow A 1. Prepare this compound Solution B 2. Administer to Animal Model A->B C 3. Pretreatment Period B->C D 4. Behavioral Assay (e.g., Open Field) C->D E 5. Data Acquisition D->E F 6. Data Analysis E->F

Caption: Experimental workflow for assessing the behavioral effects of this compound.

cluster_1 Troubleshooting High Data Variability Start High Data Variability Observed Q1 Is Drug Preparation and Administration Consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are Environmental Conditions Controlled? A1_Yes->Q2 Sol1 Standardize Protocol A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Sample Size Sufficient? A2_Yes->Q3 Sol2 Implement Strict Environmental Controls A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Individual Animal Differences A3_Yes->End Sol3 Increase Sample Size A3_No->Sol3

Caption: Decision tree for troubleshooting high variability in experimental data.

cluster_2 This compound's Mechanism of Action Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to Ion_Channel Ion Channel NMDA_R->Ion_Channel Activates Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Allows This compound This compound This compound->Ion_Channel Blocks (Non-competitive)

Caption: Simplified signaling pathway of this compound at the NMDA receptor.

Strategies to mitigate Aptiganel-induced neurotoxicity at high doses

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aptiganel Neurotoxicity Mitigation

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the neurotoxic effects of this compound (CNS-1102) at high doses. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary neurotoxic effects at high doses?

This compound (Cerestat; CNS-1102) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. While it has been investigated for neuroprotective properties in conditions like stroke and traumatic brain injury, high doses can lead to neurotoxicity. The most commonly reported neurotoxic effect for this class of drugs is the development of neuronal vacuolization, particularly in the posterior cingulate and retrosplenial cortices. These changes are considered a form of reversible neuronal injury, though at very high doses or with prolonged exposure, they can progress to irreversible damage.

Q2: What are the observable signs of this compound-induced neurotoxicity in animal models?

In preclinical animal models, such as rats, high doses of NMDA receptor antagonists like this compound can induce behavioral changes, including locomotor hyperactivity, stereotypy, and ataxia. Histologically, the primary sign is the aforementioned neuronal vacuolization, which can be detected using light microscopy with stains like Hematoxylin and Eosin (H&E). More sensitive markers for neuronal injury, such as Fluoro-Jade staining, can also be employed to detect degenerating neurons.

Q3: Are there known pharmacological strategies to mitigate this neurotoxicity?

Yes, co-administration of agents that modulate other neurotransmitter systems has been shown to be effective in mitigating the neurotoxic effects of NMDA receptor antagonists. The most well-documented strategies involve the use of:

  • Alpha-2 Adrenergic Agonists: Drugs like clonidine and dexmedetomidine have been shown to prevent the neurotoxic effects of NMDA antagonists.

  • Anticholinergic Agents: Muscarinic receptor antagonists, such as scopolamine, can also offer protection.

  • GABA-A Receptor Agonists: Positive modulators of the GABA-A receptor, like benzodiazepines (e.g., diazepam) and barbiturates, can attenuate the neurotoxic effects.

The proposed mechanism for this mitigation is the reduction of neuronal hyperexcitation in brain regions affected by the NMDA receptor blockade.

Troubleshooting Experimental Issues

Q4: My dose-response curve for this compound shows a very narrow therapeutic window. How can I expand it?

This is a common challenge with non-competitive NMDA receptor antagonists. To expand the therapeutic window, consider a co-administration strategy with a mitigating agent. For example, pre-treating the animals with an alpha-2 adrenergic agonist like dexmedetomidine may allow you to use higher, potentially more effective, doses of this compound while preventing the onset of neurotoxic side effects. It is crucial to first establish a dose-response curve for the mitigating agent to determine the optimal dose that does not confound the primary experimental outcomes.

Q5: I am observing significant behavioral side effects in my animal models that are interfering with the primary endpoint assessment. What can I do?

Behavioral disturbances are often linked to the psychotomimetic and neurotoxic effects of the drug.

  • Pharmacological Adjunct: As with expanding the therapeutic window, co-administering a GABA-A agonist like diazepam can help manage behavioral hyperactivity and ataxia.

  • Dosing Regimen: Instead of a single high-dose bolus, consider a continuous infusion or a fractionated dosing schedule. This can help maintain a more stable plasma concentration of this compound, potentially below the threshold for severe behavioral side effects while still achieving the desired therapeutic effect.

Q6: How can I confirm that the neuronal changes I'm seeing are reversible vacuolization and not permanent cell death?

To differentiate between reversible and irreversible neurotoxicity, a time-course study is recommended.

  • Early Time Points (e.g., 6-24 hours post-dose): At these times, you are likely to observe vacuolization with H&E staining.

  • Late Time Points (e.g., 72-96 hours post-dose): If the injury is reversible, the vacuoles should resolve, and the neuronal morphology should return to normal.

  • Confirmation of Degeneration: To confirm irreversible damage, use markers for neuronal degeneration like Fluoro-Jade B or C staining at later time points. The absence of Fluoro-Jade positive cells alongside the resolution of vacuoles suggests the injury was reversible.

Quantitative Data Summary

The following table summarizes representative data on the mitigation of NMDA receptor antagonist-induced neurotoxicity. Note that specific data for this compound may be limited, and data from similar compounds like MK-801 (dizocilpine) are often used as a reference.

Mitigating AgentClassAnimal ModelNMDA AntagonistEfficacy in Reducing Neuronal VacuolizationReference Compound(s)
Clonidine Alpha-2 Adrenergic AgonistRatMK-801HighDexmedetomidine
Diazepam GABA-A Agonist (Benzodiazepine)RatMK-801Moderate to HighMidazolam
Scopolamine Muscarinic AntagonistRatMK-801ModerateAtropine

Experimental Protocols

Protocol 1: Assessment of Neuronal Vacuolization using H&E Staining

  • Tissue Preparation:

    • Administer this compound at the desired doses to the experimental animals.

    • At a predetermined time point (e.g., 12 hours post-dose), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

  • Sectioning:

    • Cut coronal sections (e.g., 40 µm thick) through the retrosplenial and posterior cingulate cortices using a cryostat or vibratome.

  • Staining:

    • Mount sections on gelatin-coated slides.

    • Rehydrate the sections through a series of decreasing ethanol concentrations.

    • Stain with Hematoxylin for 3-5 minutes, then rinse.

    • Differentiate in 1% acid-alcohol for a few seconds.

    • Stain with Eosin Y for 1-2 minutes.

    • Dehydrate through increasing ethanol concentrations and clear with xylene.

  • Analysis:

    • Coverslip the slides and view under a light microscope.

    • Quantify the number of vacuolated neurons in the specified brain regions using stereological methods.

Visualizations

Signaling Pathways and Workflows

cluster_0 This compound's Mechanism of Action This compound This compound NMDAR NMDA Receptor (Pore Channel) This compound->NMDAR Blocks Channel IonFlow Ca2+ / Na+ Influx NMDAR->IonFlow Prevents Neuron Postsynaptic Neuron IonFlow->Neuron Reduces Excitotoxicity

Caption: Mechanism of this compound as a non-competitive NMDA receptor antagonist.

cluster_1 Hypothesized Pathway to Neurotoxicity This compound High-Dose this compound NMDAR_Block NMDA Receptor Blockade (Inhibitory Interneurons) This compound->NMDAR_Block Disinhibition Disinhibition of Glutamatergic Neurons NMDAR_Block->Disinhibition Hyperactivity Neuronal Hyperactivity Disinhibition->Hyperactivity MitoStress Mitochondrial Stress & ER Vacuolization Hyperactivity->MitoStress Neurotoxicity Reversible Neuronal Injury MitoStress->Neurotoxicity

Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity.

cluster_2 Experimental Workflow for Testing a Mitigating Agent Start Start Group_Assignment Assign Animals to Groups: 1. Vehicle 2. This compound 3. Mitigating Agent 4. This compound + Mitigating Agent Start->Group_Assignment End End Pretreat Pre-treat with Mitigating Agent or Vehicle Group_Assignment->Pretreat Administer_this compound Administer this compound or Vehicle Pretreat->Administer_this compound Behavioral_Assessment Behavioral Assessment (e.g., Locomotor Activity) Administer_this compound->Behavioral_Assessment Tissue_Collection Tissue Collection & Processing Behavioral_Assessment->Tissue_Collection Histology Histological Analysis (H&E, Fluoro-Jade) Tissue_Collection->Histology Data_Analysis Data Analysis & Comparison Histology->Data_Analysis Data_Analysis->End

Caption: Workflow for evaluating a potential neurotoxicity-mitigating agent.

Refining experimental design to re-evaluate Aptiganel's neuroprotective potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers designing experiments to re-evaluate the neuroprotective potential of Aptiganel (Cerestat, CNS-1102). Our aim is to help you refine your experimental design to avoid the pitfalls of previous studies and generate robust, translatable data.

Frequently Asked Questions (FAQs)

Q1: Why did this compound fail in clinical trials despite promising preclinical data?

A1: this compound's clinical trial failures in acute ischemic stroke were multifactorial. The primary reasons include a lack of demonstrated efficacy and safety concerns.[1][2][3][4] Specifically, the trials were suspended due to no improvement in patient outcomes on the Modified Rankin Scale at 90 days and a potential increase in mortality at higher doses.[1] Furthermore, adverse effects such as hypertension and central nervous system disturbances, including sedation and hallucinations, were observed. The discrepancy between preclinical success and clinical failure highlights the challenges of translating findings from animal models to human patients, which may involve differences in pathophysiology, drug metabolism, and the therapeutic time window.

Q2: What is the mechanism of action of this compound?

A2: this compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It selectively binds to the ion channel site of the NMDA receptor complex, thereby blocking the influx of calcium ions (Ca2+) that is triggered by excessive glutamate release during an ischemic event. This cascade of events, known as excitotoxicity, is a major contributor to neuronal cell death in stroke and other neurological disorders.

Q3: What are the key considerations for selecting an appropriate in vitro model to test this compound?

A3: Choosing the right in vitro model is critical for obtaining meaningful data. Primary neuronal cultures, organotypic slice cultures, and brain microslices are all valuable models. The choice depends on the specific research question. For high-throughput screening of different this compound concentrations and treatment windows, primary neuronal cultures are suitable. For studying the effects on more intact neural circuitry and cell-cell interactions, organotypic slice cultures are more representative of the in vivo environment. It is crucial to use models that replicate key aspects of ischemic injury, such as oxygen-glucose deprivation (OGD).

Q4: How can I accurately assess neuronal viability and cell death in my experiments?

A4: A multi-faceted approach to assessing cell death is recommended to ensure the reliability of your results. Combining different methods that measure distinct aspects of apoptosis and necrosis is crucial. Commonly used techniques include:

  • Metabolic assays: Such as MTT or ATP-based assays, which measure mitochondrial function and overall cell viability.

  • Membrane integrity assays: Like lactate dehydrogenase (LDH) release or propidium iodide (PI) staining, which indicate loss of cell membrane integrity, a hallmark of necrosis.

  • Apoptosis-specific assays: Including Annexin V staining for phosphatidylserine externalization, caspase activity assays, and TUNEL staining for DNA fragmentation.

Q5: What are the critical parameters to consider for the therapeutic window of this compound in preclinical studies?

A5: The therapeutic window is a critical factor that may have contributed to the failure of previous clinical trials. Preclinical studies should meticulously investigate the optimal time for this compound administration post-insult. It is advisable to test a range of time points, from pre-treatment to several hours after the ischemic event, to determine the window of efficacy. Remember that the time of stroke onset is precisely known in animal models, which is often not the case in human patients.

Troubleshooting Guides

Problem 1: High variability in in vitro neuroprotection assay results.

Possible Cause Troubleshooting Step
Inconsistent cell culture conditions Standardize all cell culture parameters, including cell seeding density, media composition, and incubation times. Ensure consistent differentiation of cell lines if used.
Variable severity of the ischemic insult (e.g., OGD) Precisely control the duration and conditions of oxygen-glucose deprivation. Use a sealed anaerobic chamber with a gas mixture monitor.
Inaccurate drug concentration Prepare fresh drug solutions for each experiment. Verify the concentration and purity of the this compound stock.
Subjective assessment of cell viability Employ quantitative and objective measures of cell death. Use a combination of assays that assess different cell death pathways.

Problem 2: this compound shows toxicity at concentrations that are expected to be neuroprotective.

Possible Cause Troubleshooting Step
Off-target effects While this compound is selective for the NMDA receptor, high concentrations may have off-target effects. Perform a dose-response curve to identify the optimal therapeutic range.
Exacerbation of excitotoxicity Prolonged or high-dose blockade of NMDA receptors can disrupt normal physiological functions and may be detrimental. Consider that glutamate plays a role in neuronal survival after the initial excitotoxic phase.
Inappropriate experimental model The cell type or developmental stage of the neurons in your culture may be particularly sensitive to NMDA receptor blockade. Consider using co-cultures with glial cells to better mimic the in vivo environment.

Problem 3: Difficulty translating in vitro findings to in vivo models.

Possible Cause Troubleshooting Step
Pharmacokinetic and pharmacodynamic (PK/PD) issues Determine the bioavailability and brain penetration of this compound in your animal model. The effective concentration in vitro may not be achieved in vivo at a safe dose.
Complexity of the in vivo environment The in vivo response to stroke is complex, involving inflammation, blood-brain barrier disruption, and other factors not present in vitro. Choose an animal model that closely mimics the human condition you are studying.
Lack of rigor in in vivo study design Implement randomization, blinding, and appropriate statistical analysis in your animal studies to avoid bias. Ensure that physiological parameters like body temperature are monitored and controlled.

Data Presentation

Table 1: Summary of this compound Clinical Trial Outcomes for Acute Ischemic Stroke

Parameter High-Dose this compound Low-Dose this compound Placebo Reference
Median Modified Rankin Scale Score (90 days) 333
Mortality Rate (120 days) 26.3%22.5%19.2%
Mean Change in NIH Stroke Scale Score (7 days) +0.9Not Reported-0.8

Table 2: Key Parameters for In Vitro Neuroprotection Assay Design

Parameter Recommended Approach Rationale
Cell Model Primary cortical or hippocampal neuronsMore physiologically relevant than cell lines.
Insult Oxygen-Glucose Deprivation (OGD) for 1-2 hoursMimics the core components of ischemic injury.
This compound Concentration 1-100 µM (dose-response curve)To identify the optimal therapeutic concentration and potential toxicity.
Treatment Window Pre-treatment, co-treatment, and post-treatment (e.g., 1, 3, 6 hours post-OGD)To determine the window of efficacy.
Viability Assessment Combination of LDH release, MTT assay, and Annexin V/PI stainingProvides a comprehensive picture of cell death.

Experimental Protocols

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons

  • Cell Culture: Plate primary cortical neurons from E18 rat embryos on poly-D-lysine coated plates. Culture for 10-14 days in neurobasal medium supplemented with B27 and glutamine.

  • OGD Induction:

    • Wash cultures twice with a glucose-free DMEM.

    • Place the cultures in an anaerobic chamber (95% N₂, 5% CO₂) at 37°C for 60-90 minutes.

  • Reperfusion and Treatment:

    • Remove the cultures from the chamber and replace the OGD medium with their original conditioned medium.

    • Add this compound at the desired concentrations.

  • Assessment of Cell Viability: After 24 hours of reperfusion, assess neuronal viability using the LDH assay for necrosis and the MTT assay for metabolic activity.

Protocol 2: In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Rats

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats. Monitor and maintain body temperature at 37°C.

  • MCAO Surgery:

    • Perform a midline neck incision and expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Drug Administration: Administer this compound or placebo intravenously at a predetermined time point after MCAO.

  • Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

  • Infarct Volume Measurement: At the end of the experiment, perfuse the animals and section the brains. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct and quantify the volume.

Mandatory Visualizations

NMDA_Receptor_Excitotoxicity Ischemia Ischemic Insult Glutamate ↑ Glutamate Release Ischemia->Glutamate leads to NMDA_R NMDA Receptor Glutamate->NMDA_R activates Ca_Influx ↑ Ca²⁺ Influx NMDA_R->Ca_Influx mediates Enzymes Activation of Proteases & Nucleases Ca_Influx->Enzymes triggers Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria induces This compound This compound This compound->NMDA_R blocks Cell_Death Neuronal Cell Death Enzymes->Cell_Death ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS generates ROS->Cell_Death

Caption: NMDA Receptor-Mediated Excitotoxicity Pathway and this compound's Mechanism.

Experimental_Workflow start Start: Hypothesis in_vitro In Vitro Studies (Primary Neurons, OGD) start->in_vitro dose_response Dose-Response & Therapeutic Window Assessment in_vitro->dose_response viability_assays Multi-parametric Cell Viability Assays dose_response->viability_assays go_nogo Go/No-Go Decision viability_assays->go_nogo in_vivo In Vivo Studies (MCAO Model) pk_pd Pharmacokinetics & Brain Penetration in_vivo->pk_pd neuro_behavior Neurological & Behavioral Assessments pk_pd->neuro_behavior histology Histological Analysis (Infarct Volume) neuro_behavior->histology end End: Data Analysis & Conclusion histology->end go_nogo->in_vivo Go go_nogo->end No-Go

Caption: Refined Experimental Workflow for Re-evaluating this compound.

Go_NoGo_Decision Decision Go/No-Go for In Vivo Studies Go Proceed to In Vivo Studies Decision->Go All 'Yes' NoGo Re-evaluate or Terminate Project Decision->NoGo Any 'No' Criteria Decision Criteria Efficacy Significant Neuroprotection in vitro? Window Clinically Relevant Therapeutic Window? Toxicity Acceptable In Vitro Toxicity Profile? Efficacy->Decision Window->Decision Toxicity->Decision

Caption: Go/No-Go Decision Logic for Advancing this compound to In Vivo Studies.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Effects of Aptiganel and Selfotel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroprotective drug development, the N-methyl-D-aspartate (NMDA) receptor has long been a focal point for therapeutic intervention, particularly in the context of acute ischemic stroke. Among the numerous candidates targeting this receptor, Aptiganel (Cerestat, CNS-1102) and Selfotel (CGS-19755) emerged as promising agents based on robust preclinical data. This guide provides a comparative analysis of these two NMDA receptor antagonists, detailing their mechanisms of action, summarizing key experimental data, and outlining the protocols under which they were evaluated. Despite their initial promise, both compounds ultimately failed to demonstrate efficacy in pivotal clinical trials, offering valuable lessons for the future of neuroprotective research.

Mechanism of Action: Two Approaches to NMDA Receptor Blockade

Both this compound and Selfotel exert their neuroprotective effects by modulating the activity of the NMDA receptor, a critical mediator of excitotoxic neuronal death in ischemic conditions. However, they achieve this through distinct molecular mechanisms.

Selfotel (CGS-19755) is a competitive NMDA receptor antagonist . It directly competes with the endogenous ligand, glutamate, for binding to the glutamate recognition site on the NMDA receptor complex.[1][2][3] By occupying this site, Selfotel prevents the glutamate-induced opening of the ion channel, thereby inhibiting the influx of calcium (Ca2+) that triggers the excitotoxic cascade.[1][4]

This compound (CNS-1102) , in contrast, is a non-competitive NMDA receptor antagonist . It acts as an open-channel blocker, binding to a site within the ion channel pore of the NMDA receptor. This action physically obstructs the flow of ions, including Ca2+, regardless of whether glutamate is bound to the receptor. This mechanism is often described as "use-dependent," as the channel must be open for the drug to gain access to its binding site.

dot

NMDA_Antagonists cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Pharmacological Intervention Glutamate_vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate Site Channel Pore Glutamate_vesicle->NMDA_Receptor:f1 Binds Ca_influx Ca²+ Influx NMDA_Receptor:f2->Ca_influx Leads to Selfotel Selfotel (Competitive Antagonist) Selfotel->NMDA_Receptor:f1 Competes with Glutamate Selfotel->Ca_influx Inhibits This compound This compound (Non-competitive Antagonist) This compound->NMDA_Receptor:f2 Blocks Channel This compound->Ca_influx Inhibits Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Triggers

Caption: Mechanisms of this compound and Selfotel at the NMDA receptor.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical and clinical studies of this compound and Selfotel.

Preclinical Neuroprotective Efficacy
CompoundAnimal ModelDosing RegimenKey Efficacy FindingCitation
This compound Rat (MCAO)250 µg/kg IVReduced cerebral infarct volume by 66%.
This compound Rat (MCAO)-Reduced brain damage by 40-70% when given up to 1 hour post-occlusion.
Selfotel Rat (Global Ischemia)10-30 mg/kg IPNeuroprotection observed when administered up to 30 minutes post-ischemia.
Selfotel Gerbil (Global Ischemia)10 and 30 mg/kg IP (4 doses)Significantly reduced ischemia-induced hippocampal damage.
Selfotel Rat (MCAO*)10 mg/kg IVReduced infarct size when started 5 minutes after occlusion.

*MCAO: Middle Cerebral Artery Occlusion

Clinical Trial Outcomes and Adverse Effects
CompoundTrial PhasePatient PopulationDosing RegimenOutcomeAdverse EffectsCitation
This compound Phase IIIAcute Ischemic Stroke (within 6 hours)Low: 3mg bolus + 0.5mg/h for 12hHigh: 5mg bolus + 0.75mg/h for 12hNo improvement in outcome; trial suspended due to lack of efficacy and potential harm.Higher mortality in high-dose group (26.3% vs 19.2% placebo); hypertension, somnolence, confusion, cerebral edema.
This compound Phase IIAcute Ischemic Stroke (within 24 hours)4.5mg bolus + 0.75mg/h for 12hTolerable dose achieving neuroprotective plasma levels, but caused a ~30 mm Hg rise in systolic blood pressure.Hypertension, CNS effects (sedation, excitation).
Selfotel Phase IIIAcute Ischemic Stroke (within 6 hours)1.5 mg/kg IV (single dose)No efficacy; trials suspended due to an imbalance in mortality.Trend toward increased early mortality, especially in severe stroke; agitation, hallucinations, confusion, paranoia.
Selfotel Phase IIaAcute Ischemic Stroke (within 12 hours)Ascending doses up to 2.0 mg/kg1.5 mg/kg identified as the maximum tolerated dose.Dose-dependent CNS adverse experiences.

Experimental Protocols

General Preclinical Neuroprotection Protocol (Rodent MCAO Model)

This protocol represents a generalized workflow for evaluating neuroprotective agents like this compound and Selfotel in a common preclinical model of focal cerebral ischemia.

  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Induction of Ischemia: Focal cerebral ischemia is induced by permanent or temporary occlusion of the middle cerebral artery (MCA). The intraluminal filament technique is a standard method.

  • Drug Administration:

    • The test compound (this compound, Selfotel) or placebo is administered at a predetermined dose and route (e.g., intravenously or intraperitoneally).

    • Administration can occur before (pre-treatment) or at various time points after the onset of ischemia to determine the therapeutic window.

  • Physiological Monitoring: Throughout the procedure, physiological parameters such as body temperature, blood pressure, and blood gases are monitored and maintained within normal ranges.

  • Neurological Assessment: Behavioral tests (e.g., neurological deficit scores, rotarod test) are performed at various time points post-ischemia to assess functional outcome.

  • Infarct Volume Measurement: After a set survival period (e.g., 24 hours or 7 days), the animals are euthanized, and their brains are removed. The brains are then sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the infarct volume.

dot

G_experimental_workflow cluster_protocol Experimental Protocol for Neuroprotective Agent Evaluation start Animal Preparation (e.g., Rat) mcao Induction of Ischemia (MCAO) start->mcao drug_admin Drug Administration (this compound/Selfotel or Placebo) mcao->drug_admin monitoring Physiological Monitoring drug_admin->monitoring neuro_assess Neurological Assessment (Behavioral Tests) monitoring->neuro_assess infarct_analysis Infarct Volume Analysis (TTC Staining) neuro_assess->infarct_analysis end_point Data Analysis and Comparison infarct_analysis->end_point

Caption: Generalized workflow for preclinical neuroprotection studies.

Clinical Trial Protocol for Acute Ischemic Stroke

The Phase III trials for both this compound and Selfotel followed a similar design, as outlined below.

  • Study Design: Multicenter, double-blind, randomized, placebo-controlled trials.

  • Patient Population: Patients aged 18-85 years presenting with acute ischemic hemispheric stroke with a measurable motor deficit.

  • Inclusion Criteria:

    • Diagnosis of acute ischemic stroke.

    • Time from stroke onset to treatment within a specified window (typically 6 hours).

    • A baseline score on the National Institutes of Health Stroke Scale (NIHSS) indicating moderate to severe stroke.

  • Exclusion Criteria:

    • Intracranial hemorrhage confirmed by CT scan.

    • Rapidly improving neurological signs.

    • Pre-existing conditions that could confound the outcome assessment.

  • Intervention:

    • Patients were randomized to receive either the active drug (this compound or Selfotel) at a specified dose or a matching placebo.

    • This compound was administered as an intravenous bolus followed by a 12-hour infusion.

    • Selfotel was administered as a single intravenous dose.

  • Primary Efficacy Endpoint: The primary measure of functional outcome was typically the score on a disability scale, such as the Modified Rankin Scale (mRS) or the Barthel Index, assessed at 90 days post-stroke.

  • Safety Monitoring: Patients were closely monitored for adverse events, including mortality, neurological deterioration, and other systemic side effects. An independent Data and Safety Monitoring Board (DSMB) reviewed the accumulating data.

Conclusion

This compound and Selfotel represent two distinct yet related strategies for mitigating excitotoxic neuronal damage in ischemic stroke by targeting the NMDA receptor. Both demonstrated significant neuroprotective effects in preclinical animal models, justifying their progression into clinical trials. However, neither compound was able to translate this preclinical success into a clinical benefit for stroke patients. The trials were halted due to a lack of efficacy and concerning safety signals, including a trend towards increased mortality.

The failure of these and other NMDA receptor antagonists in late-stage clinical trials has prompted a re-evaluation of the therapeutic window, the complexity of ischemic pathophysiology beyond excitotoxicity, and the challenges of translating findings from animal models to human patients. While the story of this compound and Selfotel is one of disappointment, the extensive research conducted has provided invaluable insights into the intricacies of neuroprotection and continues to inform the development of new therapeutic strategies for acute stroke.

References

Aptiganel: A Cross-Species Pharmacokinetic Comparison for Neuroprotective Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profile of Aptiganel, a selective N-methyl-D-aspartate (NMDA) receptor antagonist. This document synthesizes available data to facilitate an objective evaluation of its properties against other notable NMDA receptor antagonists, ketamine and memantine.

This compound (also known as CNS 1102) has been investigated for its neuroprotective potential, particularly in the context of acute ischemic stroke.[1][2] Understanding its pharmacokinetic profile across different species is crucial for the translation of preclinical findings to clinical applications. This guide summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes the underlying signaling pathway to provide a comprehensive resource for drug development professionals.

Comparative Pharmacokinetic Profiles

ParameterSpeciesThis compoundKetamineMemantine
Half-life (t½) Human~4 hours[1]2-3 hours[3]60-70 hours[4]
Monkey---
Dog---
Rat-~1.3 hours<4 hours
Clearance (CL) Human~18 mL/min/kg12-20 mL/min/kg-
Monkey---
Dog---
Rat---
Volume of Distribution (Vd) Human-~2.3 L/kg4-9 L/kg
Monkey---
Dog---
Rat---
Protein Binding Human88%10-30%~45%
Monkey---
Dog-~53%-
Rat---
Efficacious Plasma Concentration (Preclinical) Rat~10 ng/mL--

Note: The lack of publicly available preclinical pharmacokinetic data for this compound is a significant limitation. The provided efficacious plasma concentration in rats is based on neuroprotection studies in experimental models of focal cerebral ischemia.

Experimental Protocols

The pharmacokinetic parameters presented in this guide are typically determined through standardized experimental protocols. The following outlines a general methodology for an intravenous pharmacokinetic study in animal models.

Intravenous Infusion Pharmacokinetic Study in Preclinical Species

Objective: To determine the key pharmacokinetic parameters (clearance, volume of distribution, half-life, and bioavailability) of a test compound following intravenous administration.

Animal Models: Common species for pharmacokinetic studies include Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys. The choice of species is often based on metabolic similarities to humans.

Procedure:

  • Animal Preparation: Animals are acclimatized to the laboratory environment. Prior to the study, they are typically fasted overnight with free access to water. On the day of the study, a catheter is surgically implanted in a suitable vein (e.g., jugular vein) for drug administration and in another vessel (e.g., carotid artery or another vein) for blood sampling.

  • Drug Administration: The test compound, formulated in a suitable vehicle, is administered as a single intravenous bolus injection or as a continuous infusion over a specified period. The dose and infusion rate are determined based on preliminary dose-ranging tolerability studies.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA). Plasma is separated by centrifugation and stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound and its major metabolites in plasma samples is quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Area Under the Curve (AUC): The integral of the drug concentration in plasma over time.

Mechanism of Action: NMDA Receptor Signaling

This compound exerts its neuroprotective effects by acting as a selective, non-competitive antagonist at the ion channel of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity and neuronal function. However, its overactivation can lead to excitotoxicity and neuronal cell death, a key process in ischemic stroke.

NMDA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ca_Channel Ca²⁺ Channel NMDA_Receptor->Ca_Channel Opens AMPA_Receptor->NMDA_Receptor Depolarization (removes Mg²⁺ block) CaMKII CaMKII Ca_Channel->CaMKII Activates Excitotoxicity Excitotoxicity (Cell Death) Ca_Channel->Excitotoxicity Overactivation leads to CREB CREB CaMKII->CREB Activates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Promotes This compound This compound This compound->NMDA_Receptor Blocks (Non-competitive)

Caption: NMDA Receptor Signaling and Site of this compound Action.

Conclusion

This compound demonstrates a pharmacokinetic profile in humans characterized by a moderate half-life and high protein binding. While preclinical pharmacokinetic data remains limited, its efficacy in animal models of stroke at specific plasma concentrations provides a basis for translational research. Comparison with other NMDA receptor antagonists like ketamine and memantine highlights the diversity in pharmacokinetic properties within this class of drugs. Further investigation into the cross-species pharmacokinetics of this compound is warranted to better inform its potential clinical development as a neuroprotective agent.

References

Aptiganel's Binding Affinity in the Landscape of NMDA Receptor Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aptiganel (also known as Cerestat or CNS-1102) is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that acts by blocking the ion channel. Its binding affinity, a critical parameter in drug development, determines its potency and potential therapeutic window. This guide provides an objective comparison of this compound's binding affinity with other prominent NMDA receptor channel blockers, supported by experimental data, detailed protocols, and pathway visualizations.

Quantitative Comparison of Binding Affinities

The binding affinity of a compound to its target is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity. The following table summarizes the binding affinities of this compound and other selected NMDA receptor channel blockers, determined through [3H]MK-801 displacement assays. This method is a standard in vitro radioligand binding assay used to characterize the affinity of unlabelled compounds for the NMDA receptor ion channel.

CompoundCommon Name/CodeBinding Affinity (Ki) [nM]Binding Affinity (IC50) [nM]
This compoundCerestat, CNS-110266.4 ± 3.7Not Reported
DizocilpineMK-8012.1 ± 0.35.7 ± 0.57
Ketamine-324 ± 19-
Memantine--3,000 - 10,000[1]
PhencyclidinePCP20-

Note: Data is compiled from multiple sources and experimental conditions may vary slightly. Ki and IC50 values are not always directly comparable but both reflect the potency of the compound.

Experimental Protocols

The determination of binding affinities for NMDA receptor channel blockers is crucial for their pharmacological characterization. A widely accepted method is the competitive radioligand binding assay using [3H]MK-801, a potent and selective radiolabeled channel blocker.

[3H]MK-801 Displacement Assay

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound) by measuring its ability to displace the binding of [3H]MK-801 from the NMDA receptor ion channel.

Materials:

  • Tissue Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to pellet the cell membranes containing the NMDA receptors. The resulting pellet is washed multiple times to remove endogenous ligands.

  • Radioligand: (+)-[3H]MK-801 (Tritiated Dizocilpine).

  • Unlabeled Competitors: this compound and other channel blockers of interest.

  • Assay Buffer: Typically a Tris-HCl buffer.

  • Scintillation Cocktail and Counter: For measuring radioactivity.

Procedure:

  • Incubation: A specific concentration of the prepared brain membranes is incubated with a fixed concentration of [3H]MK-801 and varying concentrations of the unlabeled test compound.

  • Equilibrium: The mixture is incubated for a specific period (e.g., 2 hours at room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound [3H]MK-801 from the unbound radioligand in the solution. The filters are then washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the amount of bound [3H]MK-801, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the unlabeled test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The binding of this compound and other channel blockers to the NMDA receptor directly impacts its function in critical signaling pathways. Understanding these pathways is essential for predicting the pharmacological effects of these compounds.

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the removal of a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing an influx of calcium ions (Ca2+), which acts as a second messenger to initiate a cascade of downstream signaling events.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine Glycine/D-Serine Glycine->NMDA_R Binds Ca2_ion Ca²⁺ Influx NMDA_R->Ca2_ion Opens Channel This compound This compound & Other Blockers This compound->NMDA_R Blocks Channel CaMKII CaMKII Ca2_ion->CaMKII Activates PKC PKC Ca2_ion->PKC Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

NMDA Receptor Signaling Cascade
Experimental Workflow for Binding Affinity Determination

The process of determining the binding affinity of a compound like this compound involves a series of well-defined steps, from tissue preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue_Prep 1. Brain Tissue Homogenization & Membrane Isolation Incubation 4. Incubation of Membranes, [3H]MK-801, & this compound Tissue_Prep->Incubation Radioligand_Prep 2. [3H]MK-801 Preparation Radioligand_Prep->Incubation Compound_Prep 3. This compound Dilution Series Preparation Compound_Prep->Incubation Filtration 5. Rapid Filtration to Separate Bound & Free Ligand Incubation->Filtration Counting 6. Scintillation Counting of Bound Radioactivity Filtration->Counting Analysis 7. IC50 Determination (Non-linear Regression) Counting->Analysis Calculation 8. Ki Calculation (Cheng-Prusoff) Analysis->Calculation

Workflow for [3H]MK-801 Displacement Assay

References

A Comparative Analysis of Aptiganel and Eliprodil in Preclinical Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two neuroprotective agents, Aptiganel and Eliprodil, which were investigated for the treatment of acute ischemic stroke. Both compounds act as N-methyl-D-aspartate (NMDA) receptor antagonists but through different mechanisms. Despite promising preclinical data, both ultimately failed to demonstrate efficacy in human clinical trials. This analysis summarizes their mechanisms of action, presents available preclinical and clinical data, and explores the potential reasons for their translational failure.

Mechanism of Action: Targeting the Excitotoxic Cascade

Ischemic stroke triggers a massive release of the excitatory neurotransmitter glutamate, leading to overactivation of NMDA receptors and a subsequent influx of calcium ions (Ca2+). This process, known as excitotoxicity, initiates a cascade of intracellular events culminating in neuronal death. Both this compound and Eliprodil were developed to interrupt this cascade by antagonizing the NMDA receptor, albeit at different sites.

This compound (CNS 1102) is a non-competitive NMDA receptor antagonist that binds to the ion channel site within the receptor complex.[1] This direct blockade prevents the influx of Ca2+ irrespective of glutamate or glycine binding.

Eliprodil (SL-82.0715) , in contrast, is a non-competitive antagonist that selectively binds to the polyamine modulatory site on the NR2B subunit of the NMDA receptor.[1][2] This subunit specificity was thought to offer a more favorable side-effect profile compared to non-selective NMDA antagonists.[1]

cluster_0 Ischemic Cascade cluster_1 Mechanism of Action Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Ca_Influx ↑ Intracellular Ca²⁺ NMDA_Activation->Ca_Influx Neuronal_Death Neuronal Death Ca_Influx->Neuronal_Death This compound This compound Ion_Channel Ion Channel Site This compound->Ion_Channel Blocks Eliprodil Eliprodil NR2B_Subunit NR2B Subunit (Polyamine Site) Eliprodil->NR2B_Subunit Selectively Blocks

Figure 1: Signaling pathway of excitotoxicity and intervention points of this compound and Eliprodil.

Preclinical Efficacy in Stroke Models

This compound: Preclinical Data

This compound showed robust neuroprotective effects in rodent models of middle cerebral artery occlusion (MCAO).

Animal Model Dosage and Administration Primary Outcome Infarct Volume Reduction Neurological Deficit Improvement Reference
Rat (MCAO)Not specifiedBrain Damage40% - 70%Not specified[1]
Rat (Focal Ischemia)Not specifiedGray and White Matter ProtectionEffectiveNot specified
Eliprodil: Preclinical Data

Eliprodil also showed promise in preclinical stroke models, with a notable study in a rat embolic stroke model.

Animal Model Dosage and Administration Primary Outcome Infarct Volume Reduction Neurological Deficit Improvement Reference
Rat (Thromboembolic Stroke)1 mg/kg, IV (10 min and 2.5 h post-embolization)Brain Lesion Volume & Neurological Score49%54% reduction in deficit
Rat (Hippocampal Slices)EC50 ~0.5 µMRecovery of Synaptic TransmissionN/A (in vitro)Improved recovery of EPSPs

Experimental Protocols

The most common preclinical model used to evaluate these compounds was the Middle Cerebral Artery Occlusion (MCAO) model in rodents.

Representative Experimental Workflow: MCAO Model

Animal_Preparation Animal Preparation (e.g., Rat/Mouse, Anesthesia) Baseline_Assessment Baseline Physiological Monitoring (Temperature, Blood Pressure) Animal_Preparation->Baseline_Assessment MCAO_Induction MCAO Induction (Intraluminal Filament) Baseline_Assessment->MCAO_Induction Drug_Administration Drug Administration (this compound/Eliprodil or Placebo) IV or IP at specific time points MCAO_Induction->Drug_Administration Reperfusion Reperfusion (Filament Withdrawal) Drug_Administration->Reperfusion Post_Stroke_Monitoring Post-Stroke Monitoring (24-72 hours) Reperfusion->Post_Stroke_Monitoring Outcome_Assessment Outcome Assessment Post_Stroke_Monitoring->Outcome_Assessment Neurological_Scoring Neurological Scoring (e.g., mNSS) Outcome_Assessment->Neurological_Scoring Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Outcome_Assessment->Infarct_Volume_Analysis

Figure 2: Generalized experimental workflow for preclinical evaluation in a transient MCAO model.

Key Methodological Details:

  • Animal Models: Primarily rodent models of focal cerebral ischemia, including transient and permanent MCAO, as well as embolic models.

  • Drug Administration: Typically administered intravenously (IV) or intraperitoneally (IP) at various time points before, during, or after the ischemic insult.

  • Outcome Measures:

    • Infarct Volume: Assessed post-mortem using histological staining, commonly with 2,3,5-triphenyltetrazolium chloride (TTC).

    • Neurological Deficit: Evaluated using various scoring systems to measure motor and sensory function (e.g., modified Neurological Severity Score - mNSS).

Clinical Trials: A Story of Failure

Despite the encouraging preclinical results, both this compound and Eliprodil failed to demonstrate a favorable risk-benefit ratio in human clinical trials for acute ischemic stroke.

This compound Clinical Trials

Clinical trials for this compound were terminated prematurely due to a lack of efficacy and safety concerns.

Trial Phase Patient Population Dosage Regimens Primary Endpoint Key Findings Reference
Phase II/III628 patients with hemispheric ischemic strokeLow-dose: 3mg bolus + 0.5mg/h for 12hHigh-dose: 5mg bolus + 0.75mg/h for 12hModified Rankin Scale (mRS) at 90 daysNo improvement in outcome vs. placebo.Trend towards increased mortality in the high-dose group (26.3% vs 19.2% for placebo).

Adverse effects associated with this compound included somnolence, confusion, cerebral edema, hypertension, and ventricular dysrhythmias.

Eliprodil Clinical Trials

Eliprodil also failed to show efficacy in late-stage clinical trials, leading to the discontinuation of its development for stroke.

Trial Phase Patient Population Dosage Regimens Primary Endpoint Key Findings Reference
Phase IIIPatients with acute ischemic strokeIV and oral administrationNot specifiedTrial terminated due to futility (lack of efficacy).

While Eliprodil was generally better tolerated than other non-selective NMDA antagonists, dose-limiting effects such as QT interval prolongation were observed.

Conclusion: The Challenge of Translation

The failure of this compound and Eliprodil, along with numerous other neuroprotective agents, highlights the significant challenges in translating promising preclinical findings into clinically effective stroke therapies. Several factors may have contributed to this translational gap:

  • Narrow Therapeutic Window: The time window for effective neuroprotection is likely very short, and delays in treatment administration in clinical settings may have rendered the drugs ineffective.

  • Patient Heterogeneity: Clinical trial populations are far more heterogeneous than the young, healthy male animals typically used in preclinical studies. Co-morbidities and age can significantly impact drug efficacy and safety.

  • Dosing and Side Effects: Achieving a therapeutic concentration in the brain without inducing dose-limiting side effects proved to be a major hurdle for NMDA receptor antagonists.

  • Complexity of Stroke Pathophysiology: Ischemic brain injury involves multiple pathological pathways beyond excitotoxicity. Targeting a single mechanism may be insufficient to produce a clinically meaningful benefit.

References

Validating the In Vitro Potency of Aptiganel in Primary Neuronal Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Aptiganel (also known as CNS 1102), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other well-characterized NMDA receptor antagonists. The information is intended for researchers and professionals involved in neuroscience drug discovery and development. This document summarizes key performance data, details relevant experimental protocols, and visualizes important pathways and workflows to aid in the evaluation of this compound's potential in a preclinical setting.

Comparative Potency of NMDA Receptor Antagonists

CompoundMechanism of ActionIn Vitro Potency (IC50)Cell TypeAssay Method
This compound (CNS 1102) Non-competitive (Open-channel blocker)High affinity, neuroprotective at 10 ng/mL (in vivo)Primary Neuronal CulturesNot specified
Memantine Uncompetitive (Open-channel blocker)~1-5 µMPrimary Cortical NeuronsElectrophysiology
MK-801 (Dizocilpine) Uncompetitive (Open-channel blocker)~10-50 nMPrimary Cortical NeuronsRadioligand Binding / Electrophysiology
Ketamine Uncompetitive (Open-channel blocker)~0.5-2 µMPrimary Hippocampal NeuronsElectrophysiology
Ifenprodil Non-competitive (GluN2B selective)~50-200 nMPrimary Cortical NeuronsElectrophysiology / Calcium Imaging
AP5 (D-AP5) Competitive~1-10 µMPrimary Hippocampal NeuronsElectrophysiology

Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration, cell type, and assay method. The data presented here is a representative range from various sources.

Experimental Protocols for Assessing In Vitro Potency

To ensure reproducible and comparable results when validating the potency of NMDA receptor antagonists like this compound, it is crucial to employ standardized and well-documented experimental protocols. Below are detailed methodologies for three common assays used to determine the in vitro potency of these compounds in primary neuronal cultures.

Lactate Dehydrogenase (LDH) Assay for Neuroprotection

This assay assesses the ability of a compound to protect neurons from excitotoxicity-induced cell death by measuring the release of LDH, a cytosolic enzyme, into the culture medium upon membrane damage.

a. Primary Neuronal Culture Preparation:

  • Isolate primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.

  • Plate dissociated neurons onto poly-D-lysine coated 96-well plates at a density of 1-2 x 10^5 cells/well.

  • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin for 10-14 days in vitro (DIV) before the experiment.

b. Induction of Excitotoxicity and Treatment:

  • On the day of the experiment, replace the culture medium with a Mg2+-free Earle's Balanced Salt Solution (EBSS) for 15-30 minutes to relieve the voltage-dependent magnesium block of the NMDA receptor.

  • Pre-incubate the neurons with varying concentrations of the test compound (e.g., this compound) for 30-60 minutes.

  • Induce excitotoxicity by adding a sub-maximal concentration of NMDA (e.g., 100-300 µM) and glycine (10 µM) for 15-30 minutes.

  • Include control groups: untreated cells (baseline), cells treated with NMDA/glycine alone (maximum toxicity), and cells treated with a known neuroprotectant (e.g., MK-801) as a positive control.

c. LDH Measurement:

  • After the excitotoxicity induction, collect the culture supernatant.

  • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of neuroprotection for each concentration of the test compound relative to the NMDA/glycine-only treated group.

  • Plot the concentration-response curve and determine the IC50 value, which represents the concentration of the antagonist that provides 50% neuroprotection.

Calcium Imaging Assay

This method directly measures the ability of an antagonist to block the influx of calcium (Ca2+) through the NMDA receptor ion channel upon agonist stimulation.

a. Cell Preparation and Dye Loading:

  • Culture primary neurons on glass-bottom dishes or 96-well imaging plates.

  • On the day of the experiment, load the cells with a Ca2+-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to remove excess dye.

b. Imaging and Treatment:

  • Mount the plate on an inverted fluorescence microscope equipped with a camera and appropriate filter sets.

  • Acquire a baseline fluorescence signal.

  • Perfuse the cells with varying concentrations of the test antagonist for a set period.

  • Stimulate the cells with a solution containing NMDA and glycine.

  • Continuously record the changes in intracellular Ca2+ concentration by monitoring the fluorescence intensity.

c. Data Analysis:

  • Quantify the peak fluorescence intensity change (ΔF/F0) in response to NMDA stimulation in the presence and absence of the antagonist.

  • Generate concentration-inhibition curves and calculate the IC50 value for the blockade of NMDA-induced Ca2+ influx.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct and precise measurement of the ion currents flowing through NMDA receptors and how they are affected by an antagonist.

a. Cell Preparation:

  • Culture primary neurons on glass coverslips.

  • On the day of recording, transfer a coverslip to a recording chamber on the stage of an upright or inverted microscope.

b. Recording Setup:

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an intracellular solution.

  • The intracellular solution should contain a cesium-based solution to block potassium channels and isolate NMDA receptor currents.

  • The extracellular solution should be a Mg2+-free artificial cerebrospinal fluid (aCSF) containing NMDA and glycine.

c. Data Acquisition:

  • Establish a whole-cell patch-clamp configuration on a selected neuron.

  • Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV).

  • Apply NMDA and glycine to evoke an inward current.

  • After obtaining a stable baseline response, co-apply the test antagonist at various concentrations with the agonists.

  • Record the reduction in the amplitude of the NMDA-evoked current.

d. Data Analysis:

  • Measure the peak amplitude of the inward current in the presence of different antagonist concentrations.

  • Normalize the current amplitude to the control response (agonist alone).

  • Plot the concentration-inhibition curve and fit it with an appropriate equation to determine the IC50 value.

Visualizing Mechanisms and Workflows

To further clarify the underlying biological processes and experimental procedures, the following diagrams have been generated.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (Ion Channel) Glutamate->NMDA_Receptor Binds to GluN2 subunit Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 subunit This compound This compound This compound->NMDA_Receptor Blocks Ion Channel Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Channel Opens (if depolarized) Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates

Caption: NMDA receptor signaling and this compound's mechanism of action.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Potency Assay cluster_analysis Data Analysis cluster_endpoints Endpoint Examples Culture 1. Primary Neuronal Culture (10-14 DIV) Preincubation 2. Pre-incubate with Varying [this compound] Culture->Preincubation Stimulation 3. Stimulate with NMDA + Glycine Preincubation->Stimulation Measurement 4. Measure Endpoint Stimulation->Measurement Analysis 5. Calculate % Inhibition Measurement->Analysis LDH LDH Release (Neuroprotection) Measurement->LDH Calcium Ca²⁺ Influx (Calcium Imaging) Measurement->Calcium Current Ion Current (Patch-Clamp) Measurement->Current IC50 6. Determine IC50 Analysis->IC50

Caption: General workflow for in vitro potency validation.

References

A Comparative Analysis of Aptiganel's Neuroprotective Profile Against Other Glutamate Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of neuroprotective agent development, particularly for acute ischemic stroke, glutamate receptor antagonists have been a major focus of research. Among these, Aptiganel (Cerestat, CNS-1102), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has undergone significant preclinical and clinical evaluation. This guide provides a comparative overview of the neuroprotective efficacy of this compound against other key glutamate receptor antagonists, supported by experimental data from preclinical studies.

Introduction to Glutamate Excitotoxicity and Receptor Antagonism

Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, under ischemic conditions, such as stroke, excessive glutamate release leads to overactivation of its receptors, primarily the NMDA and AMPA receptors. This phenomenon, known as excitotoxicity, triggers a cascade of intracellular events, including excessive calcium influx, leading to neuronal damage and death. Glutamate receptor antagonists aim to mitigate this damage by blocking these receptors.

This compound selectively binds to the ion-channel site of the NMDA receptor-channel complex, offering a promising mechanism for neuroprotection. This guide will compare its preclinical performance with other notable glutamate receptor antagonists, including other non-competitive NMDA antagonists like Dizocilpine (MK-801), competitive NMDA antagonists such as Selfotel (CGS 19755), and AMPA receptor antagonists like NBQX.

Comparative Neuroprotective Efficacy and Safety Profile

To provide a clear comparison, the following table summarizes the quantitative neuroprotective efficacy, specifically the reduction in infarct volume, and the observed adverse effects of this compound and its counterparts in preclinical animal models of focal cerebral ischemia. The "Neuroprotective Index" is a conceptual metric for this guide, defined as the ratio of the percentage of infarct volume reduction to a qualitative assessment of the severity of adverse effects, to facilitate a relative comparison.

CompoundClassAnimal ModelNeuroprotective Efficacy (Infarct Volume Reduction)Observed Adverse Effects (Preclinical)
This compound (CNS-1102) Non-competitive NMDA AntagonistRat (MCAO)40-70%[1]Hypertension, sedation, excitement, hallucinations[2][3][4]
Dizocilpine (MK-801) Non-competitive NMDA AntagonistRat (MCAO)~73%[5]Hypotension, hyperlocomotion, stereotypy, cognitive impairment
Selfotel (CGS 19755) Competitive NMDA AntagonistRabbit (Focal Ischemia)~76% (cortical)Agitation, hallucinations, confusion, paranoia, delirium, respiratory depression
NBQX AMPA AntagonistRat (MCAO)Substantial reduction in infarct sizePotential for seizures and increased mortality in some models

MCAO: Middle Cerebral Artery Occlusion

Experimental Protocols

The preclinical data cited in this guide are primarily derived from studies utilizing the Middle Cerebral Artery Occlusion (MCAO) model in rodents, a standard and widely used model to simulate focal ischemic stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is a common method for inducing focal cerebral ischemia to test the efficacy of neuroprotective drugs.

  • Animal Preparation : Adult male rats (e.g., Sprague-Dawley or Wistar) are anesthetized. Body temperature is maintained at a physiological level throughout the procedure.

  • Surgical Procedure : A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated. A nylon monofilament suture with a rounded tip is introduced into the ICA via the ECA stump and advanced until it blocks the origin of the middle cerebral artery (MCA), thereby occluding blood flow.

  • Ischemia and Reperfusion : The suture is typically left in place for a specific duration (e.g., 2 hours) to induce transient focal ischemia. After this period, the suture is withdrawn to allow for reperfusion of the ischemic tissue.

  • Drug Administration : The neuroprotective agent (e.g., this compound) or a vehicle control is administered at a specific time point relative to the onset of ischemia (e.g., before, during, or after MCAO).

  • Outcome Assessment : After a set survival period (e.g., 24 or 48 hours), the animals are euthanized, and their brains are removed for analysis.

Infarct Volume Measurement

A common method for quantifying the extent of ischemic damage is through 2,3,5-triphenyltetrazolium chloride (TTC) staining.

  • Brain Slicing : The brain is sectioned into coronal slices of a specific thickness (e.g., 2 mm).

  • TTC Staining : The slices are incubated in a TTC solution. TTC is a colorless salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Therefore, healthy, viable tissue stains red, while the infarcted, non-viable tissue remains unstained (white).

  • Image Analysis : The stained slices are imaged, and the area of the infarct in each slice is measured using image analysis software.

  • Volume Calculation : The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness. The infarct volume is often corrected for edema.

Visualizing Mechanisms and Workflows

Glutamate Receptor Signaling and Antagonist Action

Glutamate_Signaling cluster_PreSynaptic Presynaptic Neuron cluster_PostSynaptic Postsynaptic Neuron cluster_NMDA NMDA Receptor cluster_AMPA AMPA Receptor cluster_Antagonists Antagonists Glutamate_Vesicle Glutamate in Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release during Ischemia NMDA NMDA-R Ca_Channel_NMDA Ca²⁺ Channel NMDA->Ca_Channel_NMDA Opens Excitotoxicity Excitotoxicity (Neuronal Damage) Ca_Channel_NMDA->Excitotoxicity Excess Ca²⁺ Influx AMPA AMPA-R Na_Channel_AMPA Na⁺ Channel AMPA->Na_Channel_AMPA Opens Na_Channel_AMPA->Excitotoxicity Depolarization Glutamate->NMDA Binds Glutamate->AMPA Binds This compound This compound (Non-competitive) This compound->Ca_Channel_NMDA Blocks Selfotel Selfotel (Competitive) Selfotel->NMDA Blocks NBQX NBQX (Competitive) NBQX->AMPA Blocks

Caption: Glutamate signaling pathway and points of intervention for different antagonists.

Experimental Workflow for Preclinical Neuroprotection Studies

Experimental_Workflow start Start: Animal Model Selection (e.g., Male Sprague-Dawley Rat) mcao Induction of Focal Cerebral Ischemia (MCAO Model) start->mcao drug_admin Drug Administration (Test Compound vs. Vehicle) mcao->drug_admin reperfusion Reperfusion Period (e.g., 24-48 hours) drug_admin->reperfusion behavioral Behavioral/Neurological Assessment reperfusion->behavioral euthanasia Euthanasia and Brain Extraction behavioral->euthanasia staining Histological Staining (e.g., TTC Staining) euthanasia->staining analysis Infarct Volume Quantification and Statistical Analysis staining->analysis end End: Evaluation of Neuroprotective Efficacy analysis->end

Caption: A typical experimental workflow for evaluating neuroprotective agents in a preclinical stroke model.

Conclusion

Preclinical studies have demonstrated that this compound and other glutamate receptor antagonists can significantly reduce ischemic brain damage in animal models of stroke. However, the translation of these findings to clinical success has been challenging. This compound, despite its promising preclinical efficacy, failed to show a benefit in human clinical trials and was associated with adverse effects. Similarly, other NMDA receptor antagonists like Selfotel and Dizocilpine also showed neuroprotective effects in animals but were limited by their adverse effect profiles in humans. AMPA antagonists like NBQX have also shown preclinical promise but have faced their own challenges.

This comparative guide highlights the importance of considering both the neuroprotective efficacy and the safety profile of these compounds. The discrepancy between preclinical and clinical outcomes underscores the complexities of translating findings from animal models to human patients and the need for continued research into novel neuroprotective strategies with a more favorable therapeutic window and fewer side effects.

References

Replicating Preclinical Efficacy of Aptiganel: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of Aptiganel, a non-competitive NMDA receptor antagonist, against other neuroprotective agents investigated for acute ischemic stroke. The data presented is collated from various preclinical studies, primarily utilizing rodent models of focal cerebral ischemia. This document aims to offer a clear, data-driven comparison to inform further research and development in neuroprotective therapies.

Comparative Efficacy in Preclinical Stroke Models

The primary measure of efficacy in the preclinical evaluation of neuroprotective agents for stroke is the reduction in infarct volume. The following table summarizes the key findings for this compound and selected alternative compounds.

CompoundMechanism of ActionAnimal ModelDosage and AdministrationTiming of AdministrationInfarct Volume Reduction (%)Reference(s)
This compound (CNS 1102) Non-competitive NMDA receptor antagonistRat, Permanent Middle Cerebral Artery Occlusion (pMCAO)250 μg/kg (IV)Up to 1 hour post-occlusion66%[1]
This compound (CNS 1102) Non-competitive NMDA receptor antagonistRat, Permanent or Temporary MCAoNot specifiedUp to 1 hour post-occlusion40-70%
MK-801 (Dizocilpine) Non-competitive NMDA receptor antagonistWistar Rat, Transient MCAo (2h)Not specifiedNot specified73%[2]
MK-801 (Dizocilpine) Non-competitive NMDA receptor antagonistSpontaneously Hypertensive Rat (SHR), pMCAONot specifiedNot specified18-25%[2]
Selfotel (CGS 19755) Competitive NMDA receptor antagonistSprague Dawley Rat, pMCAO10 mg/kg bolus (IV) + 5 mg/kg/h infusion for 4h5 minutes post-occlusion~50% (cortical infarct)[3]
Eliprodil NMDA receptor antagonist (polyamine site)Rat, Embolic Stroke Model1 mg/kg (IV)10 minutes and 2.5 hours post-embolization49%

Experimental Protocols

The most common preclinical model used to assess the efficacy of neuroprotective agents in stroke is the transient Middle Cerebral Artery Occlusion (tMCAO) model in rats. This procedure simulates the blockage and subsequent reperfusion of a major cerebral artery, mimicking the pathophysiology of an ischemic stroke in humans.

Transient Middle Cerebral Artery Occlusion (tMCAO) Protocol in Rats

1. Animal Preparation:

  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure, typically with isoflurane.

  • Physiological Monitoring: Body temperature is maintained at 37°C using a heating pad. Other physiological parameters such as heart rate, blood pressure, and blood gases may also be monitored.

2. Surgical Procedure:

  • A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • The ECA is carefully dissected and ligated distally.

  • A temporary ligature is placed around the CCA.

  • An incision is made in the ECA, and a nylon monofilament with a rounded tip is introduced and advanced into the ICA until it occludes the origin of the Middle Cerebral Artery (MCA). The successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.

  • The filament is left in place for a predetermined duration to induce ischemia (commonly 60 to 120 minutes).[4]

3. Reperfusion:

  • After the occlusion period, the monofilament is carefully withdrawn to allow for the restoration of blood flow (reperfusion) to the MCA territory.

  • The incision in the ECA is ligated, and the neck wound is closed.

4. Assessment of Infarct Volume:

  • Timing: The animal is typically euthanized 24 to 72 hours after the MCAO procedure.

  • Method: The brain is removed and sectioned. The sections are then stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted (dead) tissue unstained (white).

  • Quantification: The area of infarction in each brain slice is measured using image analysis software. The total infarct volume is then calculated by integrating the infarct areas across all slices.

Visualizing the Mechanism of Action

To understand how this compound and similar NMDA receptor antagonists exert their neuroprotective effects, it is crucial to visualize the underlying signaling pathways.

NMDA_Receptor_Signaling_in_Ischemia cluster_0 Ischemic Cascade cluster_1 Postsynaptic Neuron cluster_2 Therapeutic Intervention Ischemia Ischemia Glutamate_Release ↑ Glutamate Release Ischemia->Glutamate_Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Binds Ca_Influx ↑ Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Downstream_Damage Neuronal Damage (e.g., nNOS activation, mitochondrial dysfunction, apoptosis) Ca_Influx->Downstream_Damage This compound This compound This compound->NMDA_Receptor Blocks Channel

Caption: Ischemic cascade and the site of this compound's intervention.

The above diagram illustrates the excitotoxic cascade initiated by ischemia. Reduced blood flow leads to excessive glutamate release, which over-activates NMDA receptors on postsynaptic neurons. This results in a massive influx of calcium ions, triggering a cascade of intracellular events that ultimately lead to neuronal cell death. This compound, as a non-competitive NMDA receptor antagonist, directly blocks the ion channel of the receptor, thereby preventing the influx of calcium and interrupting this destructive pathway.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram outlines the typical workflow for evaluating the efficacy of a neuroprotective compound like this compound in a preclinical setting.

Preclinical_Workflow Animal_Model 1. Animal Model Selection (e.g., Rat tMCAO) Drug_Admin 2. Drug Administration (this compound or Alternative) Animal_Model->Drug_Admin Ischemia_Induction 3. Induction of Focal Ischemia (tMCAO) Drug_Admin->Ischemia_Induction Reperfusion 4. Reperfusion Ischemia_Induction->Reperfusion Outcome_Assessment 5. Outcome Assessment (24-72h post-MCAO) Reperfusion->Outcome_Assessment Infarct_Volume Infarct Volume Measurement (TTC Staining) Outcome_Assessment->Infarct_Volume Neurological_Scoring Neurological Deficit Scoring Outcome_Assessment->Neurological_Scoring Data_Analysis 6. Data Analysis and Comparison Infarct_Volume->Data_Analysis Neurological_Scoring->Data_Analysis

References

A Head-to-Head Preclinical Showdown: Aptiganel vs. Remacemide in Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for effective neuroprotective agents in acute ischemic stroke and other neurological disorders remains a paramount challenge. Among the numerous candidates investigated, N-methyl-D-aspartate (NMDA) receptor antagonists have been a major focus. This guide provides a detailed, data-driven comparison of two such agents, Aptiganel (CNS 1102) and Remacemide, based on available preclinical data.

This objective comparison delves into their mechanisms of action, neuroprotective efficacy in established animal models, and their therapeutic windows, offering valuable insights for the scientific community. All quantitative data has been summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided.

Mechanism of Action: Targeting the Excitotoxic Cascade

Both this compound and Remacemide exert their neuroprotective effects by modulating the NMDA receptor, a key player in the excitotoxic cascade that leads to neuronal death following ischemic events. However, they exhibit distinct pharmacological profiles.

This compound is a potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker. It binds with high affinity to a site within the ion channel of the NMDA receptor complex, effectively preventing the influx of excessive calcium ions (Ca2+) that triggers downstream apoptotic and necrotic pathways.

Remacemide is characterized as a low-affinity, non-competitive NMDA receptor antagonist. Its primary mechanism also involves blocking the ion channel. Additionally, Remacemide and its active desglycinyl metabolite have been shown to interact with voltage-gated sodium channels, which may contribute to its overall neuroprotective and anticonvulsant properties.[1]

dot

cluster_this compound This compound cluster_Remacemide Remacemide A_NMDA NMDA Receptor Ion Channel A_Block High-Affinity Blockade A_NMDA->A_Block A_Ca Reduced Ca2+ Influx A_Block->A_Ca A_Neuro Neuroprotection A_Ca->A_Neuro This compound This compound This compound->A_NMDA Binds to R_NMDA NMDA Receptor Ion Channel R_Block Low-Affinity Blockade R_NMDA->R_Block R_Ca Reduced Ca2+ Influx R_Block->R_Ca R_Na Voltage-Gated Na+ Channel Blockade R_Neuro Neuroprotection R_Na->R_Neuro Contributes to R_Ca->R_Neuro Remacemide Remacemide Remacemide->R_NMDA Binds to Remacemide->R_Na Blocks cluster_MCAO pMCAO Protocol Start Anesthesia Incise Midline Neck Incision Start->Incise Expose Expose Carotid Artery Incise->Expose Ligate Ligate External Carotid Artery Expose->Ligate Insert Insert Filament into Internal Carotid Artery Ligate->Insert Occlude Occlude Middle Cerebral Artery Insert->Occlude Suture Suture Incision Occlude->Suture Recover Post-operative Recovery Suture->Recover Assess Infarct Volume Assessment (24h) Recover->Assess cluster_Rotarod Rotarod Test Protocol DrugAdmin Drug Administration (30 min prior) PlaceMouse Place Mouse on Rotarod DrugAdmin->PlaceMouse StartRotation Start Rotation (Accelerating) PlaceMouse->StartRotation MeasureLatency Measure Latency to Fall StartRotation->MeasureLatency RepeatTrials Repeat for Multiple Trials MeasureLatency->RepeatTrials Analyze Analyze Data RepeatTrials->Analyze cluster_Pathway NMDA Receptor-Mediated Excitotoxicity Pathway Glutamate Excess Glutamate NMDA_Activation NMDA Receptor Activation Glutamate->NMDA_Activation Ca_Influx Massive Ca2+ Influx NMDA_Activation->Ca_Influx Enzyme_Activation Enzyme Activation (Proteases, Lipases, Nucleases) Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Apoptosis Apoptosis & Necrosis Enzyme_Activation->Apoptosis ROS_Production ROS Production Mito_Dysfunction->ROS_Production ROS_Production->Apoptosis Aptiganel_Remacemide This compound / Remacemide Aptiganel_Remacemide->NMDA_Activation Block

References

Safety Operating Guide

Navigating the Disposal of Aptiganel: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of investigational compounds like Aptiganel is a critical component of laboratory safety and environmental responsibility. In the absence of explicit disposal guidelines for this compound, this document provides a comprehensive, step-by-step approach based on general best practices for the disposal of research-grade pharmaceutical and chemical waste. Adherence to these procedures is essential to ensure a safe laboratory environment and compliance with regulatory standards.

This compound, a non-competitive NMDA receptor antagonist, requires careful handling throughout its lifecycle, including its ultimate disposal. As with any laboratory chemical, the primary principle is to treat it as hazardous waste unless explicitly classified otherwise by a safety data sheet (SDS) or institutional guidelines.[1][2]

Core Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound and associated materials. This process is designed to be straightforward and to minimize risk to personnel and the environment.

Step 1: Classification and Segregation

The initial and most crucial step is the proper classification and segregation of this compound waste.[3] All materials that have come into contact with this compound, including unused compounds, contaminated personal protective equipment (PPE), and labware, should be considered hazardous chemical waste.[1]

  • Solid Waste: Collect solid this compound waste, such as powder or contaminated articles (e.g., weigh boats, gloves, bench paper), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.[4]

Step 2: Labeling and Storage

Proper labeling is paramount for ensuring safe handling and disposal by EHS personnel.

  • All waste containers must be affixed with a hazardous waste label immediately upon the first addition of waste.

  • The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation. Avoid using abbreviations or chemical formulas.

  • Store waste containers in a designated, secure area away from general laboratory traffic and incompatible materials. Containers should be kept closed except when adding waste.

Step 3: Arrange for Professional Disposal

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Key Disposal Considerations for this compound

ConsiderationGuidelineRationale
Regulatory Compliance Adhere to all local, state, and federal regulations for hazardous waste disposal.Ensures legal compliance and protects the institution from potential fines and penalties.
Personal Protective Equipment (PPE) Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound waste.Minimizes the risk of personal exposure to a potent neuroactive compound.
Spill Management In case of a spill, follow your laboratory's established spill cleanup procedure for hazardous chemicals.Prompt and correct response to spills prevents wider contamination and exposure.
Container Management Use only compatible, non-reactive containers for waste collection. Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container can be disposed of as non-hazardous waste.Prevents chemical reactions within the waste container and ensures that "empty" containers are not a source of contamination.

Experimental Protocols

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Aptiganel_Disposal_Workflow This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Labeling & Storage cluster_3 Disposal A This compound Use in Research B Generation of Solid, Liquid, and Sharp Waste A->B C Solid Waste Container B->C D Liquid Waste Container B->D E Sharps Container B->E F Affix Hazardous Waste Label (Chemical Name, Date) C->F D->F E->F G Store in Designated Secure Area F->G H Contact EHS for Pickup G->H I Professional Disposal (Incineration or other approved method) H->I

Caption: Workflow for the safe segregation, labeling, and disposal of this compound waste.

By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aptiganel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Essential Safety and Handling Protocols for Aptiganel

This document provides critical safety and logistical information for laboratory professionals engaged in research and development involving this compound. Adherence to these guidelines is paramount to ensure personnel safety and maintain experimental integrity. The following procedures for personal protective equipment, operational handling, and disposal are designed to be clear, concise, and directly applicable to a laboratory setting.

Personal Protective Equipment (PPE): A Multi-Layered Defense

When handling this compound, a robust personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE, drawing from established guidelines for handling hazardous chemical compounds.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Provides a primary barrier against skin contact. Double gloving offers additional protection in case of a breach in the outer glove.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes or aerosols of this compound solutions or powder. A face shield offers broader facial protection.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Prevents contamination of personal clothing and skin. A solid front provides maximum protection against spills.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling this compound powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.
Footwear Closed-toe shoes.Protects feet from potential spills.

Operational Plan: From Receipt to Experimentation

A structured workflow is essential for the safe and efficient use of this compound in a laboratory setting. This plan outlines the key stages from receiving the compound to its experimental application.

Operational_Workflow Operational Workflow for Handling this compound Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Verify Integrity Preparation Solution Preparation Storage->Preparation Controlled Access Experiment Experimental Use Preparation->Experiment Accurate Dosing Decontamination Decontamination of Work Area Experiment->Decontamination Post-Experiment Waste Waste Segregation Experiment->Waste Decontamination->Waste

Caption: A logical workflow for the safe handling of this compound from receipt to waste disposal.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated contaminated materials is a critical final step to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: Unused this compound powder, contaminated gloves, gowns, and other disposable materials should be collected in a designated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Storage: Store sealed waste containers in a designated satellite accumulation area (SAA) or central hazardous waste storage facility. This area should be secure and away from general laboratory traffic.

  • Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. All disposal must be conducted through an approved hazardous waste management vendor in accordance with local, state, and federal regulations.

Experimental Protocols: A Detailed Methodology

The following provides a detailed, representative protocol for an in vitro experiment using this compound to assess its neuroprotective effects against NMDA-induced excitotoxicity in primary cortical neuron cultures.

Objective: To determine the concentration-dependent neuroprotective effect of this compound against N-methyl-D-aspartate (NMDA)-induced neuronal cell death.

Materials:

  • Primary cortical neuron cultures (e.g., from embryonic day 18 rats)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound hydrochloride

  • N-methyl-D-aspartate (NMDA)

  • Sterile, cell culture grade water or DMSO

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT or LDH assay)

Equipment:

  • Laminar flow hood (Class II Biosafety Cabinet)

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Multi-well plate reader

Solution Preparation:

  • This compound Stock Solution (10 mM):

    • Under sterile conditions in a chemical fume hood, accurately weigh the required amount of this compound hydrochloride powder.

    • Dissolve the powder in sterile DMSO to a final concentration of 10 mM.[1] Sonication may be used to aid dissolution.[1]

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Aliquot into sterile, single-use vials and store at -20°C.

  • NMDA Stock Solution (10 mM):

    • Dissolve NMDA in sterile, cell culture grade water to a final concentration of 10 mM.

    • Filter-sterilize and store in aliquots at -20°C.

Experimental Procedure:

Experimental_Workflow In Vitro Neuroprotection Assay Workflow Culture Plate Primary Cortical Neurons Pretreat Pre-treat with this compound Culture->Pretreat Allow cells to mature Induce Induce Excitotoxicity with NMDA Pretreat->Induce Vary this compound concentrations Incubate Incubate for 24 hours Induce->Incubate Assess Assess Cell Viability Incubate->Assess Analyze Data Analysis Assess->Analyze

Caption: A step-by-step workflow for an in vitro neuroprotection assay using this compound.

  • Cell Plating: Plate primary cortical neurons in 96-well plates at an appropriate density and culture for 7-10 days to allow for maturation.

  • Pre-treatment:

    • Prepare serial dilutions of the this compound stock solution in pre-warmed culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Remove the existing culture medium from the cells and replace it with the this compound-containing medium.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the cells for 1 hour at 37°C and 5% CO₂.

  • Induction of Excitotoxicity:

    • Prepare a solution of NMDA in culture medium at a final concentration of 100 µM.

    • Add the NMDA solution to all wells except for the negative control group.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Assessment of Cell Viability:

    • Following incubation, measure cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot the concentration-response curve for this compound's neuroprotective effect.

Mechanism of Action: NMDA Receptor Signaling Pathway

This compound is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. However, overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity. This compound exerts its neuroprotective effects by blocking the ion channel of the NMDA receptor, thereby preventing this harmful influx of calcium.

NMDA_Pathway This compound's Mechanism of Action on the NMDA Receptor Pathway Glutamate Glutamate Release NMDAR NMDA Receptor Glutamate->NMDAR Binds to receptor Ion_Channel Ion Channel Blocked Ca_Influx Calcium Influx NMDAR->Ca_Influx Channel opens This compound This compound This compound->NMDAR Blocks ion channel Neuroprotection Neuroprotection Ion_Channel->Neuroprotection Prevents neurotoxicity Neurotoxicity Neurotoxicity (e.g., Apoptosis, Necrosis) Ca_Influx->Neurotoxicity Excessive influx leads to

Caption: this compound blocks the NMDA receptor ion channel, preventing excitotoxicity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aptiganel
Reactant of Route 2
Reactant of Route 2
Aptiganel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.